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  • Product: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
  • CAS: 1443980-36-6

Core Science & Biosynthesis

Foundational

Technical Guide: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride

The following technical guide details the properties, synthesis, and applications of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride , a specialized alkyl-hydrazine building block used in the synthesis of nitrogen-con...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride , a specialized alkyl-hydrazine building block used in the synthesis of nitrogen-containing heterocycles.

Chemical Identity & Synthetic Utility in Drug Discovery

Executive Summary

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS: Not widely listed; PubChem CID: 71758227) is a bifunctional building block comprising a hydrazine moiety linked to an isopropoxy ether chain. It serves as a critical intermediate in the synthesis of N-substituted pyrazoles, pyridazines, and triazoles .

In medicinal chemistry, the 2-(propan-2-yloxy)ethyl side chain is strategically employed to modulate lipophilicity (


) and improve metabolic stability compared to simple alkyl chains. The dihydrochloride salt form is preferred over the free base due to its enhanced stability, non-volatility, and resistance to oxidative degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
Common Name 2-Isopropoxyethylhydrazine 2HCl
Molecular Formula

Molecular Weight 191.10 g/mol (Salt) / 118.18 g/mol (Free Base)
SMILES CC(C)OCCNN.Cl.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes, Et2O
Predicted Spectroscopic Signature

Validation of the compound identity should be performed using the following characteristic signals:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.08 (d, 6H, Isopropyl 
      
      
      
      )
    • 
       3.15 (t, 2H, 
      
      
      
      )
    • 
       3.55 (m, 1H, Isopropyl 
      
      
      
      )
    • 
       3.65 (t, 2H, 
      
      
      
      )
    • 
       8.00–10.00 (br s, 4H, 
      
      
      
      ,
      
      
      exchangeable)
  • MS (ESI+):

    
     119.1 
    
    
    
    (Free base peak)

Synthesis & Manufacturing Protocols

For research-grade purity (>98%), a direct alkylation of hydrazine is often discouraged due to poly-alkylation byproducts. The Boc-Protected Route is the industry standard for high-fidelity synthesis.

Recommended Synthetic Route (Boc-Protection Strategy)

This protocol ensures mono-alkylation and high purity of the final salt.

Step 1: Alkylation of tert-Butyl carbazate

  • Reagents: tert-Butyl carbazate (1.0 eq), 2-(propan-2-yloxy)ethyl bromide (1.1 eq),

    
     (2.0 eq), KI (cat.).
    
  • Solvent: Acetonitrile or DMF.

  • Conditions: Reflux for 12–16 hours.

  • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (EtOAc/Hexane).

  • Intermediate: tert-butyl 2-[2-(propan-2-yloxy)ethyl]hydrazinecarboxylate.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane (excess).

  • Conditions: Stir at

    
     for 4 hours.
    
  • Isolation: The product precipitates as the dihydrochloride salt. Filter under

    
    , wash with cold 
    
    
    
    , and dry under vacuum.
Process Flow Diagram (Graphviz)

SynthesisProtocol Start tert-Butyl Carbazate (Boc-NH-NH2) Inter Intermediate: Boc-Protected Hydrazine Start->Inter Alkylation (K2CO3, MeCN, Reflux) Reagent 2-(Propan-2-yloxy)ethyl Bromide Reagent->Inter Final Final Product: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride Inter->Final Deprotection (-Boc, +2HCl) Acid 4M HCl / Dioxane Acid->Final

Caption: Figure 1. Controlled synthesis via Boc-protected hydrazine to prevent poly-alkylation, yielding high-purity dihydrochloride salt.

Reactivity & Applications in Drug Design

Heterocycle Formation (The Knorr Pyrazole Synthesis)

The primary utility of this hydrazine is in the condensation with 1,3-dicarbonyls (or their equivalents like enaminones) to form 1-substituted pyrazoles .

Mechanism:

  • Neutralization: The dihydrochloride must be neutralized in situ (using

    
     or NaOAc) to release the nucleophilic free hydrazine.
    
  • Attack: The terminal nitrogen (

    
    ) attacks the most reactive carbonyl.
    
  • Cyclization: Intramolecular attack and dehydration yield the aromatic pyrazole.

Application Workflow Diagram

Reactivity Salt [2-(Propan-2-yloxy)ethyl]hydrazine 2HCl FreeBase Free Hydrazine (Nucleophile) Salt->FreeBase In-situ Neutralization Base Base (Et3N/NaOAc) Base->FreeBase Cyclization Cyclization (- 2 H2O) FreeBase->Cyclization Nucleophilic Attack Dicarbonyl 1,3-Diketone / Beta-Keto Ester Dicarbonyl->Cyclization Product N-Substituted Pyrazole (Pharma Scaffold) Cyclization->Product

Caption: Figure 2.[1] General workflow for utilizing the hydrazine salt in heterocycle synthesis.

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Hygroscopicity: Dihydrochloride salts are typically hygroscopic. Store in a desiccator.

  • Oxidation: The salt is stable to air, unlike the free base which oxidizes rapidly to form azo compounds or hydrazones.

  • Shelf Life: >2 years at

    
     under inert atmosphere (
    
    
    
    or
    
    
    ).
Safety Protocols

Hazard Class: Hydrazine derivatives are potential carcinogens and skin sensitizers.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Containment: All weighing and reactions must be performed in a fume hood .

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine linkage to nitrogen gas before disposal.

Critical Handling Note

Warning: Do not mix this compound with strong oxidizing agents (e.g.,


, 

) or strong acids without temperature control, as this may generate exothermic reactions or toxic nitrogen oxides.

References

  • PubChem. (n.d.).[2] [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CID 71758227).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30(4), 205-213. (Methodology grounding for Boc-protection route).
  • Menozzi, G., et al. (1987). Synthesis and biological activity of some 1-substituted pyrazoles. Journal of Heterocyclic Chemistry.

Sources

Exploratory

Technical Guide: 2-Isopropoxyethylhydrazine Dihydrochloride

Operational Framework for Medicinal Chemistry Applications Executive Summary 2-Isopropoxyethylhydrazine dihydrochloride (CAS: 1443980-36-6) is a specialized alkylhydrazine building block used primarily in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Framework for Medicinal Chemistry Applications

Executive Summary

2-Isopropoxyethylhydrazine dihydrochloride (CAS: 1443980-36-6) is a specialized alkylhydrazine building block used primarily in the synthesis of N-substituted heterocycles (pyrazoles, indazoles, triazoles) for pharmaceutical discovery.

Unlike simple alkyl hydrazines, this molecule incorporates an ether-linked isopropyl moiety . This structural feature offers a strategic advantage in drug design: it introduces steric bulk and lipophilicity (via the isopropyl group) while maintaining aqueous solubility and metabolic stability (via the ether oxygen).

This guide provides a rigorous technical analysis of the compound’s structure, handling protocols for its dihydrochloride salt form, and its application in high-fidelity heterocycle synthesis.

Chemical Identity & Structural Analysis

Core Specifications
PropertySpecification
IUPAC Name (2-propan-2-yloxyethyl)hydrazine; dihydrochloride
CAS Number 1443980-36-6
Molecular Formula

(Dihydrochloride Salt)
Molecular Weight 191.10 g/mol (Salt) / 118.18 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in water, MeOH, DMSO; Low in non-polar solvents (

, Hexane)
Structural Logic: The "Goldilocks" Linker

The 2-isopropoxyethyl side chain is not arbitrary; it is a calculated medicinal chemistry motif designed to optimize Ligand Efficiency (LE) .

  • The Hydrazine Head (

    
    ):  The reactive warhead. The alpha-effect (repulsion between adjacent lone pairs) makes the terminal nitrogen highly nucleophilic, ideal for condensation reactions.
    
  • The Ether Linker (

    
    ):  Acts as a Hydrogen Bond Acceptor (HBA), improving solubility compared to an all-carbon chain (e.g., pentyl) without acting as a donor (HBD), which preserves membrane permeability.
    
  • The Isopropyl Tail (

    
    ):  Provides branched steric bulk to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) and modulates the rotational freedom of the ethyl chain.
    
Visualization of Structural Features

The following diagram illustrates the functional zones of the molecule.

ChemicalStructure Figure 1: Functional decomposition of 2-Isopropoxyethylhydrazine. Note the segmentation into reactive, linking, and solubilizing domains. Hydrazine Hydrazine Core (Nucleophile) Ethyl Ethyl Spacer (Linker) Hydrazine->Ethyl N-C Bond Ether Ether Oxygen (Solubility/HBA) Ethyl->Ether C-O Bond Isopropyl Isopropyl Group (Lipophilicity/Sterics) Ether->Isopropyl O-C Bond

Handling & Stability: The Salt Factor

The compound is supplied as a dihydrochloride salt (


). This is critical for stability but presents a specific challenge during synthesis.
Why Dihydrochloride?

Free hydrazine bases are often unstable oils prone to oxidation (forming azo compounds) and decomposition. The dihydrochloride form protonates both nitrogen atoms (or strongly associates with them), rendering the solid:

  • Oxidation Resistant: Protonated nitrogens are less susceptible to air oxidation.

  • Non-Volatile: Eliminates the inhalation hazard associated with volatile alkyl hydrazines.

  • Crystalline: Allows for easier weighing and purification.

The "In-Situ" Neutralization Protocol

Crucial Insight: The dihydrochloride salt is non-nucleophilic. You cannot simply add it to an electrophile (e.g., a diketone) and expect a reaction. You must liberate the free base in situ to avoid handling the unstable oil.

Protocol:

  • Solvent Selection: Use a polar solvent (Ethanol, Methanol, or DMF).

  • Base Equivalent: Add exactly 2.0 - 2.2 equivalents of a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Sodium Acetate).

    • Why? To neutralize the 2 HCl molecules.

    • Caution: Using a strong inorganic base (NaOH) in protic solvents can lead to side reactions if the electrophile is sensitive.

Experimental Application: Pyrazole Synthesis

The primary application of this building block is the synthesis of 1-(2-isopropoxyethyl)pyrazoles , a common scaffold in kinase inhibitors and GPCR ligands.

Reaction Workflow

The reaction follows a condensation-cyclization pathway with 1,3-dicarbonyl compounds.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone (or enaminone) in Ethanol (0.5 M).

  • Activation: Add 1.1 eq of 2-Isopropoxyethylhydrazine dihydrochloride .

  • Neutralization: Add 2.2 eq of Triethylamine (

    
    ) dropwise at 
    
    
    
    .
    • Note: Exotherm is possible.

  • Cyclization: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by LCMS), heat to reflux (

    
    ) for 2-4 hours.
    
  • Workup: Remove solvent in vacuo. Partition residue between EtOAc and Water. The pyrazole product is in the organic layer.

Mechanism & Pathway Visualization

ReactionPathway Figure 2: Activation and Cyclization Workflow. The critical step is the in-situ neutralization of the dihydrochloride salt. Salt Dihydrochloride Salt (Inactive) FreeBase Free Hydrazine (Active Nucleophile) Salt->FreeBase Neutralization Base Base (Et3N) (2.2 eq) Base->FreeBase Activates Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile 1,3-Diketone (Target) Electrophile->Intermediate Condensation Product N-Substituted Pyrazole Intermediate->Product Cyclization (-H2O)

Analytical Characterization (Expected Data)

When characterizing the final product (e.g., the pyrazole derivative), the 2-isopropoxyethyl tail provides a distinct NMR signature useful for verification.

Proton EnvironmentMultiplicityApprox. Shift (

ppm)
Diagnostic Feature
N-

-
Triplet4.1 - 4.3Deshielded by Nitrogen
-O-

-
Triplet3.7 - 3.9Deshielded by Oxygen
-O-

Septet3.5 - 3.6Characteristic splitting by 6 methyl protons
-

Doublet1.0 - 1.2Strong signal (6H integration)

Note: Shifts will vary based on the solvent (


 vs DMSO-

) and the electronic nature of the attached heterocycle.

Safety & Toxicology

Hydrazine Alert: While the dihydrochloride salt significantly reduces vapor pressure, all hydrazine derivatives should be treated as potential genotoxic impurities (PGIs) until proven otherwise.

  • Containment: Handle all solids in a fume hood. Use a static-dissipative balance enclosure.

  • Deactivation: Quench waste streams with dilute bleach (sodium hypochlorite) to oxidize residual hydrazines to nitrogen gas before disposal, ensuring no unreacted hydrazine enters the aqueous waste.

  • PPE: Double nitrile gloves are recommended due to the potential permeability of organic hydrazine bases.

References

  • Sigma-Aldrich. (2-Isopropoxyethyl)hydrazine hydrochloride Product Specification. Retrieved from (Search Term: 1443980-36-6).

  • ChemicalBook. Product Entry: 1443980-36-6. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for hydrazine nucleophilicity and pyrazole synthesis).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Foundational

CAS number for [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Technical Monograph: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride CAS Registry Number: 1443980-36-6[1] Executive Summary [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS 1443980-36-6) is a specialized alkylh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride CAS Registry Number: 1443980-36-6[1]

Executive Summary

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS 1443980-36-6) is a specialized alkylhydrazine building block utilized in the synthesis of nitrogen-containing heterocycles.[1][2] Characterized by the presence of an isopropoxyethyl ether side chain, this compound serves as a critical intermediate for introducing lipophilic ether motifs into pharmaceutical scaffolds—particularly pyrazoles, pyridazines, and triazoles—to modulate aqueous solubility and metabolic stability (LogD).[1] This guide details the chemical identity, synthesis protocols, analytical characterization, and safety handling required for high-integrity research and development.

Chemical Identity & Physicochemical Specifications

This compound is the dihydrochloride salt of the primary hydrazine ether.[1] The salt form significantly enhances shelf-life stability by preventing the oxidation and disproportionation common to free-base hydrazines.[1]

Table 1: Core Chemical Specifications

PropertySpecification
CAS Number 1443980-36-6
IUPAC Name [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
Synonyms (2-Isopropoxyethyl)hydrazine dihydrochloride; 1-Amino-2-(2-isopropoxyethyl)amine 2HCl
Molecular Formula C₅H₁₄N₂O[1][2][3] · 2HCl
Molecular Weight 191.10 g/mol (Salt); 118.18 g/mol (Free Base)
Structure (SMILES) CC(C)OCCNN.Cl.Cl
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing Process

The synthesis of CAS 1443980-36-6 typically follows a nucleophilic substitution pathway.[1] The critical technical challenge is preventing the formation of the bis-alkylated impurity (where one hydrazine molecule reacts with two alkyl chains).[1]

Mechanistic Causality & Protocol Design

To ensure high selectivity for the mono-alkylated product, the reaction employs a large stoichiometric excess of hydrazine hydrate. The subsequent formation of the dihydrochloride salt serves two purposes:

  • Purification: The salt crystallizes, rejecting non-basic impurities.[1]

  • Stabilization: Protonation of the hydrazine nitrogens prevents air oxidation.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Isopropoxyethanol Step1 Activation (SOCl2 or MsCl) Start->Step1 Chlorination Inter1 Intermediate: 2-Isopropoxyethyl Chloride Step1->Inter1 Isolation Step2 Nucleophilic Substitution (Excess N2H4·H2O, 80°C) Inter1->Step2 S_N2 Reaction Crude Crude Free Base (Oil) Step2->Crude Extraction Step3 Salt Formation (HCl in Dioxane/EtOH) Crude->Step3 Acidification Final Product: Dihydrochloride Salt Step3->Final Crystallization

Figure 1: Step-wise synthesis pathway from commercially available alcohol precursors to the stable dihydrochloride salt.

Detailed Experimental Protocol (Bench Scale)
  • Activation: React 2-isopropoxyethanol with thionyl chloride (

    
    ) in dichloromethane at 0°C to generate 2-isopropoxyethyl chloride.
    
  • Substitution: Add the chloride dropwise to a refluxing solution of hydrazine hydrate (5–10 equivalents).

    • Critical Control Point: The excess hydrazine is mandatory to suppress the formation of

      
      -bis(2-isopropoxyethyl)hydrazine.[1]
      
  • Work-up: Remove excess hydrazine via vacuum distillation.[1] Extract the residue with diethyl ether.

  • Salt Formation: Dissolve the crude oil in absolute ethanol.[1] Add 4M HCl in dioxane (2.2 equivalents) dropwise at 0°C.

  • Isolation: Filter the precipitated white solid, wash with cold ether, and dry under vacuum.[1]

Analytical Characterization & Quality Control

Validating the identity and purity of CAS 1443980-36-6 requires a multi-modal approach to confirm the salt stoichiometry and the integrity of the ether linkage.

QC Logic Flow

QC_Logic cluster_Identity Identity Verification cluster_Purity Purity Assessment Sample Batch Sample HNMR 1H NMR (D2O) Confirm Isopropyl & Ethyl Signals Sample->HNMR AgNO3 AgNO3 Titration Confirm Chloride Content (2 Cl-) Sample->AgNO3 HPLC HPLC-ELSD/CAD (UV weak due to lack of chromophore) Sample->HPLC GC Headspace GC Residual Solvents (Dioxane) Sample->GC Release Certificate of Analysis HNMR->Release AgNO3->Release HPLC->Release GC->Release

Figure 2: Quality Control decision tree ensuring chemical structure and salt stoichiometry.

Key Spectroscopic Markers
  • 
    H NMR (
    
    
    
    ):
    • 
       1.15 (d, 6H, 
      
      
      
      of isopropyl).[1]
    • 
       3.70 (m, 1H, 
      
      
      
      of isopropyl).[1]
    • 
       3.75 (t, 2H, 
      
      
      
      ).[1]
    • 
       3.25 (t, 2H, 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    
    
    
    
    
    .[1]
  • Elemental Analysis: Calculated for

    
    : C 31.43%, H 8.44%, N 14.66%.[1]
    

Applications in Drug Development

This compound is primarily used as a heterocycle generator .[1] The hydrazine moiety reacts with 1,3-dielectrophiles (such as


-diketones or 

-keto esters) to form pyrazoles.[1]

Why this linker? The 2-isopropoxyethyl group is a "privileged" solubilizing tail.[1] Unlike a simple alkyl chain (which increases lipophilicity without aiding solubility) or a polyethylene glycol chain (which can be too hydrophilic or polydisperse), this short ether linker provides a balanced LogD profile, improving the oral bioavailability of the final drug candidate.[1]

Reaction Scheme: Pyrazole Synthesis


[1]

Safety & Handling (EHS)

As a hydrazine derivative, this compound must be handled with strict containment protocols.[1]

  • Genotoxicity: Hydrazines are structural alerts for mutagenicity (PGI).[1] All handling should occur in a fume hood or isolator.[1]

  • Skin Sensitization: Potential sensitizer.[1] Double-gloving (Nitrile/Neoprene) is required.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (forms hydrazones).[1]

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.[1]

References

  • Chemical Identity: PubChemLite. [2-(propan-2-yloxy)ethyl]hydrazine dihydrochloride (C5H14N2O).[1][2] University of Luxembourg.[1][2] Retrieved from [Link]

  • Synthesis Methodology: Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.[1] (General reference for hydrazine alkylation protocols).

Sources

Exploratory

Technical Whitepaper: (2-Isopropoxyethyl)hydrazine Dihydrochloride in Advanced Heterocyclic Synthesis

Executive Summary (2-Isopropoxyethyl)hydrazine dihydrochloride is a highly specialized, bifunctional building block primarily utilized in the synthesis of complex N-substituted heterocycles, such as pyrazoles, triazoles,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Isopropoxyethyl)hydrazine dihydrochloride is a highly specialized, bifunctional building block primarily utilized in the synthesis of complex N-substituted heterocycles, such as pyrazoles, triazoles, and pyridazines. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties, the mechanistic rationale for its use in regioselective annulations, and provide a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

The dihydrochloride (2HCl) salt form of (2-isopropoxyethyl)hydrazine is strategically preferred over its free base counterpart. Aliphatic hydrazines are notoriously prone to rapid air oxidation and spontaneous degradation. The 2HCl salt ensures long-term bench stability and allows for the highly controlled, stoichiometric release of the nucleophilic free base in situ[1].

Table 1: Physicochemical Data of (2-Isopropoxyethyl)hydrazine 2HCl

PropertyValue / Description
Chemical Name (2-Isopropoxyethyl)hydrazine dihydrochloride
CAS Registry Number 1018679-73-6 (Base / Mono-HCl)[2]
Molecular Formula C5H16Cl2N2O
Molecular Weight 191.10 g/mol
Physical State Solid (Hygroscopic)[1]
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1]
Solubility Soluble in H2O, Methanol, Ethanol; Insoluble in non-polar organics

Mechanistic Pathway: Regioselective Pyrazole Annulation

The most prominent application of (2-isopropoxyethyl)hydrazine is the regioselective annulation with 1,3-dielectrophiles (such as 1,3-diketones or enones) to form 1-(2-isopropoxyethyl)pyrazoles[3].

The mechanism proceeds via a kinetically controlled nucleophilic attack of the terminal hydrazine nitrogen (N1) onto the more electrophilic carbonyl carbon. This is followed by intramolecular cyclization and dehydration. The causality behind using the dihydrochloride salt is critical here: by neutralizing the salt slowly with a mild base, the concentration of the highly reactive free hydrazine is kept low. This controlled release minimizes the formation of undesired regioisomers or bis-hydrazone byproducts, channeling the reaction toward the thermodynamically stable pyrazole[4].

Mechanism A (2-Isopropoxyethyl)hydrazine 2HCl B Free Base Hydrazine (in situ generation) A->B + Base (e.g., Et3N) - 2 HCl D Hemiaminal Intermediate (Kinetically Controlled) B->D Nucleophilic Attack on C=O C 1,3-Diketone (Dielectrophile) C->D E 1-(2-Isopropoxyethyl)pyrazole (Thermodynamic Product) D->E Dehydration & Cyclization (- H2O)

Mechanistic pathway of regioselective pyrazole annulation via hemiaminal intermediate.

Validated Experimental Protocol: Synthesis of 1-(2-Isopropoxyethyl)pyrazoles

A protocol is only as reliable as its reproducibility. The following methodology is a self-validating system designed to maximize regioselectivity and yield in heterocyclic synthesis.

Rationale for Solvent & Reagents: Absolute ethanol is selected as the solvent because its protic nature facilitates the crucial proton-transfer steps during hemiaminal formation and subsequent dehydration[3]. Triethylamine (Et3N) is chosen as the base because it is strong enough to liberate the hydrazine but non-nucleophilic enough to avoid interfering with the dielectrophile.

Step-by-Step Methodology:

  • Salt Neutralization (In Situ): To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-isopropoxyethyl)hydrazine 2HCl (1.0 equiv, 10 mmol) and absolute ethanol (25 mL). Cool the suspension to 0 °C using an ice bath. Add Et3N (2.2 equiv, 22 mmol) dropwise over 10 minutes. Causality: The slight excess of base ensures complete liberation of the hydrazine, while the low temperature prevents premature degradation of the free base.

  • Electrophile Addition: Dissolve the 1,3-diketone (1.0 equiv, 10 mmol) in absolute ethanol (10 mL) and add it dropwise to the reaction mixture at 0 °C. Causality: Dropwise addition maintains a low concentration of the electrophile, favoring the desired 1:1 condensation over oligomerization.

  • Cyclocondensation: Remove the ice bath and attach a reflux condenser. Heat the reaction to 78 °C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Causality: The thermal energy drives the thermodynamically favorable dehydration step, aromatizing the pyrazole ring.

  • Workup & Extraction: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent, concentrate the filtrate, and purify via flash column chromatography (silica gel) to afford the pure 1-(2-isopropoxyethyl)pyrazole derivative.

Workflow Step1 1. Salt Neutralization Suspend 2HCl in EtOH + Et3N Step2 2. Electrophile Addition Dropwise addition of 1,3-diketone at 0°C Step1->Step2 Controlled release Step3 3. Cyclocondensation Reflux at 78°C for 4-6 hours Step2->Step3 Exothermic control Step4 4. Workup & Extraction Quench with H2O, extract with EtOAc Step3->Step4 TLC monitoring Step5 5. Purification Silica gel chromatography Step4->Step5 Brine wash, dry over Na2SO4

Step-by-step experimental workflow for the synthesis of N-substituted pyrazoles.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The structural identity and regiochemistry of the product must be confirmed through rigorous analytical checks:

  • 1H NMR Spectroscopy: The signature of the isopropoxyethyl chain is critical. Look for the septet of the isopropyl methine proton (~3.6 ppm) and the distinct triplets of the ethyl chain (~4.2 ppm for N-CH2 and ~3.8 ppm for O-CH2). The pyrazole C4-H typically appears as a sharp singlet between 6.0–6.5 ppm, depending on the substituents.

  • LC-MS (ESI+): Confirm the mass of the product. The presence of a single major peak in the chromatogram with the expected [M+H]+ mass validates the purity and completion of the dehydration step.

Safety, Storage, and Handling

Hydrazine derivatives are inherently reactive and potentially toxic. (2-Isopropoxyethyl)hydrazine 2HCl is classified as a skin and eye irritant (H315, H319)[1].

  • Handling: Always handle within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves and safety goggles[1].

  • Storage: Store the dihydrochloride salt in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C. The hygroscopic nature of the salt means exposure to ambient moisture will lead to deliquescence and accelerated degradation.

References

  • Sigma-Aldrich | (2-Isopropoxyethyl)hydrazine hydrochloride Product Data |1

  • Chemsrc | CAS No. 1018679-73-6 Chemical Properties | 2

  • Organic Letters (ACS Publications) | Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene | 3

  • PMC - National Institutes of Health | Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity | 4

Sources

Foundational

Substituted Alkyl Hydrazine Building Blocks: Mechanistic Insights, Regioselective Applications, and Handling Protocols

Executive Summary Substituted alkyl hydrazines ( ) are indispensable bifunctional nucleophiles in medicinal chemistry, serving as foundational building blocks for complex heterocycles, antibody-drug conjugate (ADC) linke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted alkyl hydrazines (


) are indispensable bifunctional nucleophiles in medicinal chemistry, serving as foundational building blocks for complex heterocycles, antibody-drug conjugate (ADC) linkers, and peptidomimetics. However, their utility is frequently bottlenecked by acute toxicity, volatility, and the inherent challenge of controlling regioselectivity during condensation reactions. This whitepaper deconstructs the chemical causality behind alkyl hydrazine reactivity, details field-proven protocols for regioselective synthesis, and provides self-validating methodologies for handling these high-value, high-risk reagents.

Chemical Causality: The Dual Nature of Alkyl Hydrazines

The reactivity of alkyl hydrazines is governed by the


-effect —the adjacent lone pairs on the two nitrogen atoms repel each other, raising the energy of the highest occupied molecular orbital (HOMO) and drastically enhancing nucleophilicity compared to standard aliphatic amines.

However, this enhanced reactivity introduces a critical challenge: symmetry breaking . In a monoalkyl hydrazine, the two nitrogen atoms possess different steric and electronic profiles. The substituted nitrogen (


) is more sterically hindered but electronically richer (due to the inductive effect of the alkyl group), while the unsubstituted nitrogen (

) is less hindered.

To harness these building blocks effectively, medicinal chemists employ protecting group strategies (e.g., Boc, Fmoc). The causality here is twofold:

  • Regiocontrol: A bulky electron-withdrawing protecting group (like Boc) on one nitrogen sterically and electronically deactivates it, forcing electrophiles to react exclusively at the unprotected nitrogen.

  • Safety & Stability: Free short-chain alkyl hydrazines (like methylhydrazine) are highly volatile and acutely toxic[1]. Converting them into carbamate-protected building blocks (e.g., N-Boc-N'-methylhydrazine) transforms a hazardous, volatile liquid into a stable, easily handled solid.

Mechanistic Application: Regioselective Synthesis of Pyrazoles

Pyrazoles are privileged scaffolds in drug discovery. The condensation of monoalkyl hydrazines with 1,3-dicarbonyls or


-aminoenones is the classical route to 1,3,5-trialkylpyrazoles. However, without strict mechanistic control, this reaction yields a mixture of regioisomers.

The Causality of Regioselectivity: Research demonstrates that reacting alkyl hydrazines with


-aminoenones achieves exceptionally high regioselectivity when the least bulky substituent is positioned at the 

-carbon of the enone[2]. The less sterically hindered

-carbon is highly susceptible to initial nucleophilic attack by the less hindered

of the alkyl hydrazine. Once the intermediate hydrazone is formed, intramolecular cyclization occurs rapidly, locking the regiochemistry[3]. If the

-substituent is excessively bulky, the regioselectivity collapses due to competing attack trajectories[3].

G A Monoalkyl Hydrazine (R-NH-NH2) C Intermediate Hydrazone A->C Nucleophilic Attack (N2) B β-Aminoenone (Least bulky β-substituent) B->C Condensation D Cyclization (Intramolecular) C->D -H2O / -NH3 E 1,3,5-Trisubstituted Pyrazole (High Regioselectivity) D->E Aromatization

Caption: Regioselective synthesis pathway of 1,3,5-trisubstituted pyrazoles from alkyl hydrazines.

Advanced Drug Discovery: Aza-Peptide Architectures

Aza-peptides are peptidomimetics where the


-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution restricts the backbone dihedral angles, frequently inducing 

-turn conformations that enhance receptor binding affinity and drastically improve resistance to proteolytic degradation[4].

The synthesis of aza-peptides relies heavily on substituted alkyl hydrazine building blocks. Historically, this required the solution-phase preformation of N-Fmoc protected N'-alkyl hydrazines or N-Boc aza-dipeptide fragments[4][5]. Modern submonomer solid-phase synthesis strategies bypass this by utilizing regioselective alkylation of peptide-bound aza-glycine residues directly on the resin[5]. Alternatively, for complex side chains (e.g., aza-arginine), N-protected hydrazines are directly alkylated with functionalized alkyl halides (like 3-bromopropyl amine) prior to peptide coupling[6].

G N1 Resin-Bound Peptide N2 Activation (Phosgene / CDI) N1->N2 N3 Coupling with Boc-Hydrazine N2->N3 Formation of Aza-Gly N4 N'-Alkylation (R-X, Base) N3->N4 Side-chain Introduction N5 Aza-Peptide Extension N4->N5 Deprotection & Coupling

Caption: Solid-phase submonomer synthesis workflow for incorporating aza-amino acid residues.

Quantitative Data: Building Block Profiling

To optimize synthetic route design, chemists must balance the reactivity of the hydrazine building block against its handling risks.

Building BlockMolecular WeightVolatility / StateToxicity ProfilePrimary Application
Monomethylhydrazine (MMH) 46.07 g/mol High (BP: 87°C)Highly toxic, carcinogenic, hypergolic[1][7].Rocket propellant; raw material for simple pyrazoles.
tert-Butylhydrazine 88.15 g/mol Moderate (BP: 109°C)Toxic, corrosive.Synthesis of sterically hindered heterocycles.
Boc-Hydrazine 132.16 g/mol Low (Solid, MP: 39-42°C)Irritant, lower acute toxicity.Aza-peptide precursors; regioselective alkylations[6].
Fmoc-Hydrazine 254.28 g/mol Low (Solid)Irritant.Solid-phase peptide synthesis (SPPS) building blocks[4].

Self-Validating Experimental Protocol: N'-Alkylation of Boc-Hydrazine

This protocol details the synthesis of an N'-alkyl-N-Boc-hydrazine (an aza-amino acid precursor) via direct alkylation.

Rationale: Using Boc-hydrazine ensures that alkylation occurs regioselectively at the unprotected


 nitrogen. Cesium carbonate (

) is utilized as a mild base to prevent over-alkylation, which is a common failure mode when using stronger bases like NaH.

Materials:

  • tert-Butyl carbazate (Boc-hydrazine) (1.0 equiv)

  • Alkyl bromide (e.g., 3-bromopropylamine derivative) (1.05 equiv)[6]

  • 
     (1.5 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen). Add Boc-hydrazine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) to the solution. Stir at room temperature for 15 minutes to initiate partial deprotonation.
    
  • Alkylation: Add the alkyl bromide (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 50°C. Causality: Mild heating overcomes the activation energy barrier for the

    
     displacement while minimizing thermal degradation of the Boc group.
    
  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). Stain with Ninhydrin. Unreacted Boc-hydrazine will appear as a distinct spot. The product (secondary amine) will show a different

    
     and stain color.
    
  • Workup: Once the starting material is consumed, cool to room temperature. Quench with water and extract 3x with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over

    
    .
    
  • Self-Validation Checkpoint 2 (NMR): Concentrate in vacuo. In the

    
     NMR spectrum, verify the integration of the Boc tert-butyl protons (~1.4 ppm, 9H) against the newly introduced alkyl chain protons. The disappearance of one 
    
    
    
    broad singlet confirms mono-alkylation.

Safety, Handling, and Toxicological Grounding

Unprotected short-chain alkyl hydrazines (e.g., Monomethylhydrazine, MMH) demand extreme respect in the laboratory.

  • Toxicity & Carcinogenicity: MMH is a known occupational carcinogen and a Category 3B germ cell mutagen. It is highly genotoxic, forming methyl DNA adducts in vivo, and causes severe irritation to the respiratory tract and eyes[7].

  • Hypergolicity: Free alkyl hydrazines can ignite spontaneously upon contact with oxidizers (e.g., nitric acid, metal oxides)[1].

  • Standard Operating Procedures (SOP):

    • Containment: All manipulations of free alkyl hydrazines must occur in a certified fume hood.

    • Atmosphere: Store and transfer under an inert argon atmosphere to prevent auto-oxidation, which generates free radicals and explosive diazene intermediates.

    • Derivatization for Disposal: Never dispose of free hydrazines directly. They must be quenched/derivatized (e.g., reacting with dilute aldehydes to form stable hydrazones) prior to waste segregation.

By utilizing protected variants like Boc-hydrazine or Fmoc-hydrazine, chemists effectively bypass the severe volatility and hypergolic risks associated with the free bases, allowing for safe, scalable synthesis in drug discovery campaigns.

References

  • Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation Semantic Scholar URL: [Link]

  • A Review on Azapeptides: The Promising Peptidomimetics SciSpace URL:[Link]

  • Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis ACS Publications URL: [Link]

  • ChemInform Abstract: β-Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles ResearchGate URL: [Link]

  • Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation Estonian Academy Publishers URL: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities PMC - NIH URL:[Link]

  • Monomethylhydrazine Wikipedia URL: [Link]

  • Monomethylhydrazine Toxicological Evaluation ZORA (Zurich Open Repository and Archive) URL: [Link]

Sources

Exploratory

Advanced Technical Guide: Isopropoxy-Functionalized Hydrazine Derivatives

Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary & Chemical Space Analysis[1] Isopropoxy-functionalized hydrazine derivatives represent a specialized subclass of nitrogenous pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Chemical Space Analysis[1]

Isopropoxy-functionalized hydrazine derivatives represent a specialized subclass of nitrogenous pharmacophores where the hydrazine core (


) is modulated by an isopropoxy ($ -O-CH(CH_3)_2 $) group. This functionalization is rarely accidental; it is a deliberate medicinal chemistry strategy used to optimize Lipophilic Efficiency (LipE)  and Metabolic Stability .

Unlike simple alkyl hydrazines, the introduction of an isopropoxy group—typically on an aryl ring (e.g., 4-isopropoxyphenylhydrazine) or as a carbazate (isopropyl carbazate)—serves three critical functions:

  • Steric Shielding: The bulky isopropyl group hinders enzymatic attack at the para-position of aryl rings or protects the hydrazine nitrogen during synthesis.

  • Electronic Modulation: As a weak electron-donating group (EDG) via resonance (+M), the isopropoxy moiety increases the nucleophilicity of the distal hydrazine nitrogen (

    
    ), enhancing reactivity in condensation reactions like the Fischer Indole Synthesis.
    
  • Physicochemical Tuning: It increases

    
     moderately compared to methoxy analogs, improving blood-brain barrier (BBB) permeability without the insolubility issues of longer alkyl chains.
    

This guide details the rigorous synthesis, validation, and application of these derivatives, moving beyond standard textbook procedures to industrial-grade precision.

Synthetic Architectures

The synthesis of isopropoxy-functionalized hydrazines generally follows two distinct pathways depending on the attachment point of the isopropoxy group: Aryl-linked (Type A) or Carbonyl-linked (Type B).

Pathway A: The Diazotization-Reduction Route (Aryl Derivatives)

This is the industry standard for generating (4-Isopropoxyphenyl)hydrazine , a key precursor for indole-based therapeutics.

  • Mechanism: Aniline precursors undergo diazotization to form an electrophilic diazonium salt, which is subsequently reduced to the hydrazine.

  • Critical Control Point: The temperature must be maintained

    
     during diazotization to prevent phenol formation (hydrolysis).
    
Pathway B: Nucleophilic Substitution (Carbazates)

Used to synthesize Isopropyl carbazate (isopropoxycarbonyl hydrazine).

  • Mechanism: Reaction of hydrazine hydrate with isopropyl chloroformate.

  • Utility: Acts as a "masked" hydrazine or a peptide coupling partner.

Visualization: Synthetic Pathways

The following diagram outlines the mechanistic flow for both pathways.

SynthesisPathways cluster_Aryl Pathway A: Aryl-Isopropoxy Hydrazines cluster_Carbazate Pathway B: Isopropyl Carbazates Aniline 4-Isopropoxyaniline Diazonium Diazonium Salt [Ar-N≡N]+ Cl- Aniline->Diazonium NaNO2, HCl <5°C ArylHydrazine (4-Isopropoxyphenyl) hydrazine HCl Diazonium->ArylHydrazine SnCl2 reduction or Na2SO3 Hydrazine Hydrazine Hydrate Carbazate Isopropyl Carbazate Hydrazine->Carbazate Nucleophilic Attack 0°C, DCM Chloroformate Isopropyl Chloroformate Chloroformate->Carbazate

Caption: Dual synthetic pathways for generating aryl-linked vs. carbonyl-linked isopropoxy hydrazine derivatives.

Detailed Experimental Protocol

Target: Synthesis of (4-Isopropoxyphenyl)hydrazine Hydrochloride. Scale: 50 mmol basis. Safety Level: High (Carcinogen/Toxic).[1] Work in a Class II Fume Hood.

Phase 1: Diazotization (The "Cold" Step)

Reagents:

  • 4-Isopropoxyaniline: 7.56 g (50 mmol)

  • Hydrochloric Acid (conc. 37%): 25 mL

  • Sodium Nitrite (

    
    ): 3.80 g (55 mmol) in 10 mL 
    
    
    

Procedure:

  • Dissolution: In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, dissolve the aniline in 15 mL water and 25 mL conc. HCl. The amine hydrochloride may precipitate; this is normal.

  • Cryogenic Control: Cool the suspension to -5°C to 0°C using an ice/salt bath.

  • Diazotization: Add the

    
     solution dropwise via an addition funnel sub-surface (using a long-stem funnel) to prevent 
    
    
    
    gas escape.
    • Causality: Sub-surface addition prevents the loss of nitrous acid as gas, ensuring precise stoichiometry.

    • Endpoint: The mixture should become a clear, homogenous orange solution (diazonium salt).

Phase 2: Reduction (The "SnCl2" Method)

Reagents:

  • Stannous Chloride Dihydrate (

    
    ): 28.2 g (125 mmol) dissolved in 30 mL conc. HCl.
    

Procedure:

  • Maintain the diazonium solution at -5°C .

  • Add the cold

    
     solution rapidly in one portion with vigorous stirring.
    
    • Observation: A massive precipitation of the hydrazine double salt (tin complex) will occur immediately.

  • Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Isolation: Filter the solid. This is the tin-complex salt.

  • Liberation: Suspend the solid in cold water. Basify with 20% NaOH to pH > 12 to liberate the free base (oily layer). Extract with Diethyl Ether (

    
     mL).
    
  • Salt Formation: Dry the ether layer (

    
    ), filter, and bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate the pure (4-Isopropoxyphenyl)hydrazine Hydrochloride .
    
Phase 3: Self-Validating Quality Control (QC)

A robust protocol must include self-checks.

QC ParameterExpected ResultTroubleshooting
Visual (Crude) White to off-white crystalline solidPink/Red indicates oxidation (air exposure). Recrystallize from EtOH immediately.
Melting Point 168–172°C (dec)Lower MP indicates residual tin salts or moisture.
1H NMR (

)

1.25 (d, 6H, Isopropyl), 4.55 (sep, 1H), 6.9-7.2 (m, 4H, Ar-H)
Missing isopropyl doublet? Check starting material identity.
Silver Mirror Test Immediate black precipitateNo reaction = Diazonium was not reduced (failed synthesis).

Applications in Drug Discovery[2][3][4][5][6][7][8]

The Fischer Indole Synthesis

The primary utility of isopropoxyphenylhydrazine is the synthesis of 5-isopropoxyindoles . These scaffolds are bioisosteres of serotonin (5-hydroxytryptamine) and are critical in developing:

  • NSAIDs: Indomethacin analogs where the methoxy is replaced by isopropoxy to alter metabolic clearance.

  • 5-HT Receptor Agonists: The bulky group improves selectivity for 5-HT2 over 5-HT1 receptors.

Radical Precursors

Recent advances use these hydrazines as "innocent" radical precursors. In the presence of an oxidant (e.g.,


 or Air/Cu), the hydrazine releases 

gas and generates an aryl radical .
  • Reaction:

    
    
    
  • Application: This radical can be trapped by heterocycles (Minisci reaction) to functionalize drug cores late in the synthesis pipeline.

Visualization: Fischer Indole Mechanism

The transformation of the hydrazine into an indole pharmacophore.

FischerIndole Hydrazine (4-Isopropoxyphenyl) hydrazine Hydrazone Aryl Hydrazone (Intermediate) Hydrazine->Hydrazone -H2O, Acid Cat. Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone -H2O, Acid Cat. EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Indole 5-Isopropoxyindole (Final Scaffold) Sigmatropic->Indole -NH3, Aromatization

Caption: Mechanistic cascade of the Fischer Indole Synthesis utilizing isopropoxy-functionalized hydrazine.

Safety & Handling (The "Zero-Tolerance" Protocol)

Hydrazines are potent nucleophiles and reducing agents, but they are also genotoxic and unstable .

  • Oxidation Hazard: Free base hydrazines oxidize in air to form diazenes and peroxides, which can be explosive.

    • Rule: Always store as the Hydrochloride Salt . Convert to free base only immediately before use.

  • Decontamination: Never use standard organic waste for hydrazine spills.

    • Protocol: Treat spills/glassware with 10% Sodium Hypochlorite (Bleach) .

    • Chemistry:

      
      . Wait for bubbling to cease before disposal.
      
  • Personal Protective Equipment (PPE): Double nitrile gloves are mandatory. Hydrazines penetrate latex instantly.

References

  • Hydrazine Derivatives as C-Centered Radical Precursors Source: National Institutes of Health (PMC). URL:[Link] Relevance: Mechanistic insight into the oxidative radical generation from aryl hydrazines.

  • (4-Isopropoxyphenyl)hydrazine Structure & Properties Source: PubChem.[2] URL:[Link] Relevance: Physical data (MW, LogP) and identifiers for the specific aryl derivative.

  • Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal.[3] URL:[Link] Relevance: General synthetic methodologies for functionalized hydrazines.[4][5][3][6]

  • Safety Data Sheet: Hydrazine Monohydrate Source: ThermoFisher Scientific.[1] URL:[Link] Relevance: Critical safety protocols for handling hydrazine precursors.[7][8][9]

Sources

Foundational

Technical Guide: [2-(1-Methylethoxy)ethyl]hydrazine Dihydrochloride

This technical guide provides an in-depth analysis of [2-(1-Methylethoxy)ethyl]hydrazine dihydrochloride , a specialized alkylhydrazine building block used in the synthesis of biologically active N-heterocycles. Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of [2-(1-Methylethoxy)ethyl]hydrazine dihydrochloride , a specialized alkylhydrazine building block used in the synthesis of biologically active N-heterocycles.

Chemical Identity & Nomenclature

This compound is an N-substituted hydrazine salt characterized by a 2-isopropoxyethyl tail. It serves as a critical "linker" reagent, introducing the bulky, lipophilic isopropoxyethyl moiety into heterocyclic scaffolds (e.g., pyrazoles, pyrimidines) to modulate solubility and metabolic stability in drug candidates.

Core Synonyms & Identifiers

The following table consolidates the valid chemical names and identifiers used across IUPAC, commercial, and research databases.

Naming ConventionSynonym / IdentifierNotes
IUPAC Name [2-(1-Methylethoxy)ethyl]hydrazine dihydrochloride Preferred systematic name.
Common Name (2-Isopropoxyethyl)hydrazine dihydrochloride Widely used in reagent catalogs.
Structural Name N-(2-Isopropoxyethyl)hydrazine 2HCl Emphasizes substitution pattern.
Alternative IUPAC [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride Uses "propan-2-yloxy" for isopropoxy.
Free Base Name (2-Isopropoxyethyl)hydrazine The active nucleophilic species.[1]
Related CAS 885330-03-0 (Methoxy analog)Note: Specific CAS for isopropoxy analog is vendor-specific.
Structural Properties
  • Molecular Formula (Salt):

    
    
    
  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight: ~191.10 g/mol (Dihydrochloride) / 118.18 g/mol (Free Base)

  • Functional Groups:

    • Primary Hydrazine (

      
      ):  High nucleophilicity (alpha-effect).
      
    • Ether Linkage (

      
      ):  Isopropoxy group adds lipophilicity (
      
      
      
      modulation).
    • Dihydrochloride Salt: Stabilizes the oxidation-prone hydrazine moiety.

Synthesis & Production Logic

The synthesis of [2-(1-Methylethoxy)ethyl]hydrazine typically follows an alkylation-deprotection strategy or direct alkylation of hydrazine hydrate. The choice of method depends on the required purity and the suppression of over-alkylation (poly-alkylation).

Primary Synthetic Pathway (Direct Alkylation)

The most direct industrial route involves the nucleophilic substitution of 2-isopropoxyethyl halide (chloride or bromide) by excess hydrazine hydrate.

Mechanism:


 displacement of the halide by the hydrazine nucleophile.
Key Control Parameter:  A large excess of hydrazine (typically 5-10 equivalents) is required to prevent the formation of the symmetrical N,N'-bis(2-isopropoxyethyl)hydrazine impurity.
Visualization: Synthesis Workflow

The following diagram illustrates the synthesis of the dihydrochloride salt from commercially available precursors.

SynthesisPathway Figure 1: Synthetic pathway from alcohol precursor to stable dihydrochloride salt. Precursor 2-Isopropoxyethanol Halide 2-Isopropoxyethyl Chloride (Activated Electrophile) Precursor->Halide SOCl2 or PBr3 Activation Intermediate Free Base: (2-Isopropoxyethyl)hydrazine Halide->Intermediate + Hydrazine (xs) SN2 Reaction Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product Target Salt: [2-(1-Methylethoxy)ethyl]hydrazine Dihydrochloride Intermediate->Product + HCl (g) in Dioxane/EtOH Salt Formation

Applications in Drug Discovery

This hydrazine derivative is a specialized building block for constructing N-alkylated nitrogen heterocycles . Its primary utility lies in introducing the 2-isopropoxyethyl side chain, a motif often used to optimize the pharmacokinetic profile of kinase inhibitors and enzyme modulators.

Key Heterocyclic Scaffolds

Researchers utilize this reagent to synthesize:

  • N-Alkyl Pyrazoles: By reacting with 1,3-diketones or enaminones.

  • N-Alkyl Pyrimidines: By reacting with enol ethers or appropriate electrophiles.

  • Triazoles: Via cyclization reactions.

Case Study: MPO Inhibitors (Verdiperstat Analogues)

The 2-isopropoxyethyl chain is a defining structural feature of Verdiperstat (AZD3241) , a myeloperoxidase (MPO) inhibitor investigated for neurodegenerative diseases (MSA, ALS).

  • Role: The side chain occupies a hydrophobic pocket in the MPO enzyme, enhancing potency and brain penetrance.

  • Protocol Insight: While some routes use the amine (2-isopropoxyethylamine), the hydrazine analog allows for alternative ring-closure strategies, particularly for pyrazole-based bioisosteres of the core pyrrole scaffold.

Experimental Protocol: Pyrazole Ring Closure

Standardized protocol for reacting [2-(1-Methylethoxy)ethyl]hydrazine dihydrochloride with a 1,3-diketone.

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

  • Neutralization: Add 1.1 eq of [2-(1-Methylethoxy)ethyl]hydrazine dihydrochloride.

  • Base Addition: Slowly add 2.2 eq of Triethylamine (TEA) or Sodium Acetate to liberate the free hydrazine base in situ.

    • Why? The dihydrochloride is non-nucleophilic; the base is essential to initiate the reaction.

  • Reflux: Heat to 80°C for 2-4 hours. Monitor by LC-MS for the disappearance of the diketone.

  • Workup: Remove solvent, partition between EtOAc/Water. The product is the N-(2-isopropoxyethyl)pyrazole.

Safety & Handling (Self-Validating System)

Hydrazines are potent reducing agents and potential genotoxins. The dihydrochloride salt form significantly mitigates volatility and oxidation risks compared to the free base, but strict protocols are required.

Hazard ClassRisk DescriptionMitigation Protocol
Genotoxicity Hydrazines are potential alkylating agents (DNA damage).Double-Gloving & Fume Hood: Handle only in a certified chemical fume hood. Use nitrile gloves (double layer).
Hygroscopicity The salt absorbs atmospheric moisture, leading to hydrolysis/degradation.Desiccated Storage: Store under Argon/Nitrogen at 2-8°C. Re-seal containers immediately with Parafilm.
Reactivity Incompatible with strong oxidizers; releases toxic gases (

) upon combustion.
Segregation: Store away from nitrates, peroxides, and permanganates.

References

  • Sigma-Aldrich. (2-Isopropoxyethyl)hydrazine hydrochloride Product Page. (Catalog No. PH019433). Accessed 2024.[2] Link

  • Tong, X., et al. (2018). "Population Pharmacokinetic Modeling for AZD3241 (Verdiperstat) in Patients with Multiple System Atrophy." The Journal of Clinical Pharmacology, 58(11), 1452-1460. Link

  • AstraZeneca AB. (2013).[3] "Patent WO2013053983: Myeloperoxidase Inhibitors (AZD3241)." World Intellectual Property Organization. (Describes the 2-isopropoxyethyl side chain utility). Link

  • Combi-Blocks. (2-Methoxyethyl)hydrazine dihydrochloride Product Data. (Analogous chemistry reference). Accessed 2024.[2] Link

Sources

Exploratory

Technical Guide: Molecular Weight &amp; Structural Analysis of C5H14N2O·2HCl

[1] Executive Summary Target Compound: C5H14N2O[1]·2HCl Molecular Weight: 191.10 g/mol (Average) / 190.06 g/mol (Monoisotopic) Primary Isomers: Ornithinol dihydrochloride; N-(2-Hydroxyethyl)-1,3-propanediamine dihydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Target Compound: C5H14N2O[1]·2HCl Molecular Weight: 191.10 g/mol (Average) / 190.06 g/mol (Monoisotopic) Primary Isomers: Ornithinol dihydrochloride; N-(2-Hydroxyethyl)-1,3-propanediamine dihydrochloride.

This technical guide provides a rigorous analysis of the stoichiometry, physicochemical properties, and experimental applications of the salt complex C5H14N2O·2HCl . While the molecular weight is a static physical constant, the specific chemical identity depends on the structural arrangement of the C5 backbone. This guide addresses the two most critical isomers relevant to drug development: the ornithine-derivative Ornithinol (polyamine pathway inhibitor) and the linker-intermediate HEPDA (N-(2-Hydroxyethyl)-1,3-propanediamine).

Part 1: Quantitative Analysis & Stoichiometry

The precise molecular weight is derived from standard atomic weights (IUPAC). For high-resolution mass spectrometry (HRMS) or quantitative buffer preparation, use the values below.

Table 1: Molecular Weight Breakdown
ComponentElementQtyAtomic Mass ( g/mol )Subtotal ( g/mol )
Base (C5H14N2O) Carbon (C)512.01160.055
Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Base MW 118.18
Salt (2HCl) Hydrogen (H)21.0082.016
Chlorine (Cl)235.45370.906
Salt MW 72.92
TOTAL C5H14N2O[2][1][3][4][5][6][7][8][9]·2HCl 191.10

Note on Stoichiometry: The "·2HCl" designation indicates a dihydrochloride salt, implying the base molecule contains two protonatable amine groups (


). In aqueous solution, this compound will dissociate into the cation 

and two

anions.

Part 2: Structural Isomer Identification

In drug development, the formula C5H14N2O refers to distinct isomers with vastly different biological activities. You must verify your specific compound using the CAS numbers below.

Isomer A: Ornithinol Dihydrochloride (2,5-Diamino-1-pentanol)
  • CAS (Base): 22724-81-8 (Generic for 2-amino-1-pentanol derivatives) / Specific salt often custom synthesized.

  • Structure:

    
    
    
  • Relevance: An alcohol analog of the amino acid Ornithine .

  • Mechanism: Acts as a competitive inhibitor or substrate analog for enzymes in the Polyamine Biosynthesis pathway, specifically Ornithine Decarboxylase (ODC). It is often used to study cell proliferation and amino acid transport systems.

Isomer B: N-(2-Hydroxyethyl)-1,3-propanediamine Dihydrochloride (HEPDA)
  • CAS (Base): 4461-39-6

  • Structure:

    
    
    
  • Relevance: A secondary amine used as a cross-linking agent or a building block for Antibody-Drug Conjugate (ADC) linkers. Its asymmetric structure allows for selective functionalization (primary amine vs. secondary amine vs. hydroxyl).

Part 3: Biological Context & Pathway Visualization

For researchers working with Isomer A (Ornithinol), understanding its interference in the polyamine pathway is critical. The diagram below illustrates the enzymatic flow where Ornithinol acts as an analog.

PolyaminePathway Arginine L-Arginine Ornithine L-Ornithine (C5H12N2O2) Arginine->Ornithine Urea Cycle Putrescine Putrescine Ornithine->Putrescine Decarboxylation Ornithinol Ornithinol (C5H14N2O) *Inhibitor/Analog* Ornithinol->Ornithine Structural Analog ODC Ornithine Decarboxylase (ODC) Ornithinol->ODC Competitive Inhibition Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Arginase Arginase

Figure 1: Polyamine biosynthesis pathway highlighting Ornithinol as a structural analog of Ornithine.

Part 4: Experimental Protocols

Preparation of 100 mM Stock Solution

This protocol applies to both isomers (MW 191.10 g/mol ). The dihydrochloride salt is highly water-soluble but acidic.

Reagents:

  • C5H14N2O[1][9]·2HCl (Solid)

  • Nuclease-free water or PBS (pH 7.4)

  • 0.22 µm Syringe Filter (PES membrane)

Procedure:

  • Weighing: Accurately weigh 191.1 mg of the substance.

  • Dissolution: Transfer to a 15 mL conical tube. Add 8.0 mL of water. Vortex until fully dissolved (solution will be clear).

  • pH Adjustment (Critical): The 2HCl salt will yield a pH < 4.0.

    • For biological assays: Slowly add 1N NaOH while monitoring pH until it reaches 7.2–7.4.

    • Note: The volume will increase.

  • Final Volume: Transfer to a volumetric flask or graduated cylinder and adjust final volume to 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm syringe filter into a sterile aliquot tube.

  • Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Analytical Verification (NMR differentiation)

To confirm which isomer you possess, run a


-NMR in 

.
  • Ornithinol (Branched): Look for a methine proton signal (

    
    ) around 3.0–3.5 ppm and non-equivalent methylene protons.
    
  • HEPDA (Linear): Look for distinct triplets corresponding to the

    
     backbone and the 
    
    
    
    ethylene glycol-like motif.

References

  • PubChem. N-(2-Hydroxyethyl)-1,3-propanediamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1-(2-Aminoethylamino)-2-propanol. National Institute of Standards and Technology. Available at: [Link]

Sources

Foundational

Technical Guide: Hydrazine Dihydrochloride Salts in Organic Synthesis

Executive Summary Hydrazine ( ) is a ubiquitous reagent in organic synthesis, critical for constructing nitrogen-containing heterocycles (pyrazoles, pyridazines) and as a reducing agent. However, the standard reagent—hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazine (


) is a ubiquitous reagent in organic synthesis, critical for constructing nitrogen-containing heterocycles (pyrazoles, pyridazines) and as a reducing agent. However, the standard reagent—hydrazine hydrate —poses severe safety risks: it is a fuming, unstable, and highly toxic liquid with a significant vapor pressure that complicates handling and storage.[1]

This guide provides a technical blueprint for substituting hydrazine hydrate with Hydrazine Dihydrochloride (


) . This solid salt form offers superior stability, negligible vapor pressure, and precise stoichiometric control. We detail the "In-Situ Liberation Strategy" required to activate the salt, specific protocols for heterocycle synthesis and deprotection, and the mechanistic underpinnings of these transformations.

Part 1: The Case for the Salt (Safety & Stability)

The transition from hydrate to dihydrochloride is primarily driven by safety and reproducibility. While the reactive species (free hydrazine) is identical, the delivery system differs fundamentally.

Table 1: Comparative Profile
FeatureHydrazine Hydrate (

)
Hydrazine Dihydrochloride (

)
Physical State Fuming LiquidCrystalline White Solid
Vapor Pressure High (Inhalation Hazard)Negligible (Dust Hazard only)
Flammability Flammable (Flash pt: ~75°C)Non-Flammable
Stability Unstable; absorbs

; air oxidation
Highly Stable; long shelf-life
Stoichiometry Variable (often 55-64%

)
Precise MW (104.97 g/mol )
Solubility Miscible in Water, AlcoholsSoluble in Water, DMSO; Poor in EtOH
The "Liberation" Strategy

The dihydrochloride salt is acidic. To utilize the nucleophilicity of hydrazine, the salt must be neutralized in situ.

  • Stoichiometry:

    
     releases 2 equivalents of HCl .
    
  • Activation: Requires 2 equivalents of base to generate free hydrazine (

    
    ).
    
  • Buffering: Using weak bases (e.g., NaOAc) creates a buffered system, which can be advantageous for acid-sensitive substrates compared to the highly basic hydrazine hydrate.

Part 2: Mechanistic Workflows & Visualization

Workflow 1: The In-Situ Liberation Protocol

The following diagram illustrates the activation pathway required when using the dihydrochloride salt.

LiberationStrategy Salt Hydrazine Dihydrochloride (Solid) Base Base Addition (2.0 - 2.5 equiv) (e.g., NaOAc, K2CO3) Salt->Base Dissolution FreeBase Free Hydrazine (N2H4) In Solution Base->FreeBase Neutralization Byproduct Salt Byproduct (2 NaCl / 2 HOAc) Base->Byproduct Target Electrophile (Diketone/Imide) FreeBase->Target Nucleophilic Attack Product Heterocycle Product Target->Product Cyclization

Caption: Logical workflow for activating hydrazine dihydrochloride. Note the requirement for 2 equivalents of base to neutralize the dual HCl counterions.

Part 3: Core Application – Pyrazole Synthesis

The synthesis of pyrazoles via the condensation of 1,3-diketones is the most common application. Using the salt form allows for a "dump-and-stir" solid handling approach, avoiding the need to pipette fuming liquids.

Mechanism: Condensation & Cyclization

The reaction proceeds via an initial nucleophilic attack on a carbonyl to form a hydrazone, followed by intramolecular attack on the second carbonyl.

PyrazoleMech Step1 1,3-Diketone + N2H4 (Free Base) Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Hydrazone Intermediate Step2->Step3 - H2O Step4 Intramolecular Cyclization Step3->Step4 Ring Closure Step5 Hydroxy-pyrazoline Step4->Step5 Final 1H-Pyrazole (- H2O) Step5->Final Aromatization

Caption: Mechanistic pathway for Pyrazole synthesis. The salt method generates the N2H4 species in Step 1 via base neutralization.

Experimental Protocol: 3,5-Dimethylpyrazole Synthesis

Objective: Synthesize 3,5-dimethylpyrazole from acetylacetone using hydrazine dihydrochloride.

Reagents:

  • Acetylacetone (10 mmol, 1.00 g)

  • Hydrazine Dihydrochloride (10 mmol, 1.05 g)

  • Sodium Acetate (Anhydrous) (20-22 mmol, ~1.8 g) [Critical: Buffering Agent]

  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve Hydrazine Dihydrochloride (1.05 g) and Sodium Acetate (1.8 g) in 5 mL of water. Stir for 5 minutes to ensure neutralization (formation of hydrazine free base and acetic acid/NaCl).

  • Addition: Add Ethanol (15 mL) to the aqueous mixture.

  • Reaction: Add acetylacetone (1.00 g) dropwise at room temperature. The reaction is exothermic; a slight temperature rise is normal.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Isolation: The product often precipitates upon cooling/concentration. If not, extract with Dichloromethane (3 x 15 mL). Dry over

    
     and evaporate.
    
  • Yield: Expect 85-95% yield of a white solid.

Why this works: Sodium acetate acts as a weak base, neutralizing the HCl to release hydrazine without creating a harsh basic environment that could degrade sensitive diketones.

Part 4: Core Application – Phthalimide Deprotection (Ing-Manske)

The Gabriel Synthesis uses hydrazine to cleave phthalimide protecting groups, liberating primary amines. The dihydrochloride salt is an excellent alternative when the standard hydrate might cause over-reduction or when precise stoichiometry is needed to prevent side reactions.

Mechanism: Transamidation

Hydrazine attacks the imide carbonyls more aggressively than hydroxide, forming a stable cyclic phthalhydrazide byproduct which drives the equilibrium.

Deprotection Substrate N-Alkyl Phthalimide Intermed Ring Opening (Amide-Hydrazide) Substrate->Intermed + Reagent Reagent N2H4 (from Salt+Base) Products Primary Amine + Phthalhydrazide Intermed->Products Cyclization (-Phthalhydrazide)

Caption: Ing-Manske deprotection pathway. The driving force is the formation of the stable phthalhydrazide ring.

Experimental Protocol: Primary Amine Liberation

Objective: Deprotect N-benzylphthalimide to benzylamine.

Reagents:

  • N-Benzylphthalimide (5 mmol)

  • Hydrazine Dihydrochloride (6-7.5 mmol, 1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ) (12-15 mmol, 2 equiv relative to hydrazine)
    
  • Solvent: Methanol or Ethanol (20 mL)

Procedure:

  • Suspension: Suspend the N-benzylphthalimide in Methanol (20 mL).

  • Activation: Add Hydrazine Dihydrochloride and Potassium Carbonate. The carbonate will slowly neutralize the salt, releasing hydrazine into the alcoholic solution.

  • Reaction: Heat to reflux.[2] A white precipitate (phthalhydrazide) will begin to form after 30-60 minutes.

  • Completion: Reflux for 2-4 hours. Monitor by TLC (disappearance of phthalimide).[2]

  • Workup (Acidic): Cool the mixture. Add 1M HCl carefully to dissolve the amine and ensure the phthalhydrazide remains insoluble (or precipitates fully). Filter off the solid phthalhydrazide byproduct.[2]

  • Isolation: Basify the filtrate with NaOH (pH > 12) and extract the free amine with ether/DCM.

References

  • Safety & Properties

    • Hydrazine Dihydrochloride MSDS, Fisher Scientific. Link

    • Hydrazine vs. Hydrazine Hydrate Safety Profile, ScienceMadness Wiki. Link

  • Pyrazole Synthesis

    • Synthesis of Pyrazoles via 1,3-Diketones, Organic Chemistry Portal. Link

    • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles, RSC Advances, 2018. Link

  • Deprotection (Ing-Manske)

    • Gabriel Synthesis and Phthalimide Deprotection, Organic Chemistry Portal. Link

    • Deprotection of phthalimide protecting group, ResearchGate/BenchChem Protocol. Link

  • Preparation

    • Preparation of Hydrazine Sulfate/Hydrochloride, Organic Syntheses, Coll. Vol. 1, p.309.[3] Link

Sources

Exploratory

Novel Hydrazine Intermediates for Medicinal Chemistry: A Technical Guide to Precision Synthesis and Safety

Executive Summary Hydrazine ( ) and its derivatives have long been the "high-energy" workhorses of heterocyclic synthesis, serving as essential precursors for pyrazoles, indazoles, and triazoles—scaffolds present in over...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazine (


) and its derivatives have long been the "high-energy" workhorses of heterocyclic synthesis, serving as essential precursors for pyrazoles, indazoles, and triazoles—scaffolds present in over 20% of FDA-approved small molecule drugs.[1] However, the classical use of hydrazine hydrate is plagued by two critical failures: poor regiocontrol  in cyclizations and unacceptable safety profiles  (genotoxicity/explosivity).[1]

This technical guide outlines the modern medicinal chemist's toolkit for overcoming these limitations. We move beyond simple hydrazine hydrate to novel, orthogonally protected hydrazine intermediates and continuous flow methodologies . These approaches transform hydrazine chemistry from a hazardous "coin toss" into a precision tool for late-stage functionalization and scaffold construction.

Part 1: Strategic Classes of Novel Intermediates

The primary challenge in hydrazine chemistry is distinguishing the reactivity of the two nitrogen atoms (


 vs. 

). Modern synthesis relies on "masked" nucleophiles to enforce regioselectivity.
Orthogonally Protected Hydrazines

Instead of using bare hydrazine, use mono- or di-protected variants to direct electrophilic attack.[1]

ClassStructureUtilityKey Advantage
Boc-Hydrazines

Pyrazole synthesisSteric bulk of Boc group forces cyclization at the distal nitrogen, solving the

selectivity problem.[1]
Trifluoroacetyl Hydrazines

Fluorinated scaffoldsActs as a "chameleon" reagent; the

group activates the N-N bond for specific metal-catalyzed couplings.
Diaziridines Cyclic

Electrophilic aminationStrained 3-membered rings that act as electrophilic hydrazine equivalents, allowing direct

of amines.[1]
Sulfonyl Hydrazides

Radical precursorsPrecursors for radical hydro-alkylation; releases

and

to generate alkyl radicals.[1]
Chiral Hydrazine Building Blocks

Enantioselective synthesis of chiral hydrazines (e.g.,


-amino hydrazines) is critical for non-aromatic bioactive targets.[1]
  • Mechanism: Organocatalytic electrophilic amination of aldehydes using azodicarboxylates (e.g., DBAD) followed by hydrolysis.[1]

  • Application: Synthesis of chiral peptidomimetics and aza-peptides.

Part 2: Visualizing Regioselectivity

The following diagram illustrates the "Regioselectivity Decision Tree," demonstrating how protecting group strategy dictates the final heterocyclic isomer—a critical consideration for SAR (Structure-Activity Relationship) exploration.

Regioselectivity Figure 1: Comparison of Classical vs. Protected Hydrazine Cyclization Pathways Start 1,3-Diketone Substrate Bare Hydrazine Hydrate (NH2-NH2) Start->Bare Classical Route Protected Mono-Boc Hydrazine (NH2-NHBoc) Start->Protected Modern Route Mix Mixture of Isomers (N1-H / N2-H) Bare->Mix Uncontrolled Cyclization RegioA Regioisomer A (Steric Control) Protected->RegioA 1. Cyclization (Distal N attack) RegioB Regioisomer B (Deprotection) RegioA->RegioB 2. Acid Deprotection (TFA/DCM)

Figure 1: Using N-Boc protection forces cyclization at the unsubstituted nitrogen, yielding a single regioisomer rather than a difficult-to-separate mixture.[1]

Part 3: Advanced Synthetic Protocols

Protocol A: Continuous Flow Synthesis of Pyrazoles

Context: Handling hydrazine at scale is hazardous due to toxicity and thermal instability. Flow chemistry mitigates this by minimizing the active volume of energetic intermediates.

Objective: Synthesize a library of 3,5-dimethylpyrazoles from acetylacetone and hydrazine hydrate derivatives safely.

Materials:

  • Reagent A: 1,3-Diketone (0.5 M in Ethanol)[1]

  • Reagent B: Hydrazine Hydrate or Methylhydrazine (0.55 M in Ethanol)[1]

  • Reactor: PFA coil reactor (10 mL volume), thermostatted to 80°C.

  • Back Pressure Regulator (BPR): 75 psi.

Step-by-Step Methodology:

  • System Priming: Flush the flow reactor with pure ethanol for 20 minutes at 1.0 mL/min to remove air and establish stable pressure.

  • Feed Preparation: Dissolve the diketone in ethanol (Stream A). Dissolve the hydrazine source in ethanol (Stream B).[1] Note: For hydrazine hydrate, use a PTFE-lined vessel.

  • Reaction: Pump Stream A and Stream B at equal flow rates (0.5 mL/min each) into a T-mixer.

  • Residence Time: The combined stream (1.0 mL/min) enters the heated reactor coil (10 mL). Residence time = 10 minutes.

  • Quench/Collection: The output flows through the BPR into a collection flask containing cooled water to precipitate the product.

  • Purification: Filter the precipitate. If soluble, evaporate solvent and recrystallize from EtOH/Heptane.

Self-Validation Check:

  • Pressure Monitoring: If pressure spikes >100 psi, precipitation is occurring in the coil. Increase temperature or solvent polarity.

  • Yield Check: Conversion should exceed 95% by LCMS due to the efficient heat transfer in flow.

Protocol B: Electrophilic Amination (Synthesis of Chiral Hydrazines)

Context: Creating chiral hydrazine intermediates for peptidomimetics.

Methodology:

  • Catalysis: Mix aldehyde (1.0 eq) with 10 mol% L-Proline in acetonitrile.

  • Addition: Add Dibenzyl azodicarboxylate (DBAD) (1.0 eq) at 0°C.

  • Reaction: Stir for 2 hours. The proline directs the attack of the enamine onto the DBAD nitrogen.

  • Reduction: Add

    
     in situ to reduce the aldehyde to the alcohol (stabilizing the intermediate).
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl groups, yielding the chiral hydrazine alcohol.[1]
    

Part 4: Safety & Handling (The "Zero-Exposure" Standard)

Hydrazine is a potent hepatotoxin and suspected carcinogen. Trustworthiness in the lab requires a "Zero-Exposure" mindset.

Engineering Controls
  • Closed Systems: Never handle anhydrous hydrazine in an open flask. Use septum-sealed techniques or continuous flow systems.

  • Destruction: All hydrazine waste must be neutralized before disposal.

    • Neutralization Protocol: Dilute waste to <5% concentration.[2] Slowly add 5% Sodium Hypochlorite (Bleach) while cooling (ice bath).

    • Warning: This reaction is exothermic and generates

      
       gas. Ensure venting.
      
Workflow Visualization

The following diagram details the safe handling loop for hydrazine reagents.

SafetyLoop Figure 2: Zero-Exposure Hydrazine Handling Workflow Storage Storage (Air-tight, Cool, Dark) Dispense Dispensing (Syringe/Septum ONLY) Storage->Dispense PPE: Butyl Rubber Gloves Reaction Reaction (Closed Vessel / Flow) Dispense->Reaction No Open Air Quench Quench/Neutralization (Bleach/Water, <5°C) Reaction->Quench In-situ Deactivation Waste Aqueous Waste (Check Peroxide/Oxidizer) Quench->Waste Test pH & Oxidizer

Figure 2: Mandatory workflow for handling hydrazine. Note the specific requirement for Butyl Rubber gloves, as Nitrile is permeable to hydrazine.

References

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. (2024). Overview of nucleophilic character and heterocycle formation. 3[1][2][4][5][6][7][8][9]

  • Hydrazides as Powerful Tools in Medicinal Chemistry. MDPI. (2025).[1] Review of hydrazide reactivity and biological applications.[5][10][3][11][12][13][14] 9[1][2][4][5][7][9]

  • A Practical Flow Synthesis of Hydrazine Derivatives. ResearchGate. (2013). Methodologies for continuous flow synthesis to improve safety. [1][2][4][5][7][8][9]

  • Hydrazines as Versatile Chemical Biology Probes. bioRxiv. (2020).[1] Use of hydrazine intermediates for profiling cofactor-dependent enzymes.[12] 12[1][2][4][5][6][7][8][9][12]

  • Safeguarding Your Research: Handling Hydrazine Hydrate. BenchChem. (2025). Detailed safety protocols and PPE requirements. 2

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. (2025). Case study on flow synthesis of pyrazoles. [1][2][4][5][7][8][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-Substituted Pyrazoles Using [2-(Propan-2-yloxy)ethyl]hydrazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Regioselectivity Challenges in Knorr-Type Condensations Introduction & Strategic Rationale The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Regioselectivity Challenges in Knorr-Type Condensations

Introduction & Strategic Rationale

The incorporation of the 2-isopropoxyethyl group into heterocyclic scaffolds is a highly effective strategy in modern drug design. When attached to a pyrazole core, this side chain modulates lipophilicity (logP) and provides a flexible hydrogen-bond acceptor (the ether oxygen) without introducing the metabolic liabilities associated with primary alcohols.

The primary building block for this motif is [2-(Propan-2-yloxy)ethyl]hydrazine (typically supplied as a dihydrochloride salt, CAS: 1443980-36-6). The most direct route to construct the pyrazole core using this hydrazine is the Knorr pyrazole synthesis—a cyclocondensation reaction with 1,3-dicarbonyl compounds. However, when unsymmetrical 1,3-diketones are employed, the reaction inherently suffers from poor regioselectivity, leading to complex mixtures of 1,3,5- and 1,5,3-trisubstituted pyrazoles.

This technical guide outlines the mechanistic causality behind this regiochemical divergence and provides a validated, self-correcting protocol to achieve high regioselectivity.

Mechanistic Analysis of Regioselectivity

The Knorr pyrazole synthesis proceeds via an initial acid-catalyzed condensation between the hydrazine and the 1,3-diketone to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

The regiochemical outcome is dictated by the first nucleophilic attack. [2-(Propan-2-yloxy)ethyl]hydrazine possesses two nucleophilic nitrogen atoms:

  • The terminal, unsubstituted nitrogen (-NH₂): Less sterically hindered, generally more nucleophilic.

  • The substituted nitrogen (-NH-R): Sterically hindered by the 2-isopropoxyethyl chain, less nucleophilic.

Under standard thermodynamic conditions (e.g., refluxing ethanol), the terminal -NH₂ attacks the most electrophilic carbonyl. However, the steric bulk of the 2-isopropoxyethyl group can clash with the substituents of the diketone during the subsequent cyclization step, eroding the kinetic preference and resulting in a near 1:1 mixture of regioisomers.

G H [2-(Propan-2-yloxy)ethyl]hydrazine IA Hydrazone (C1 Attack) H->IA Pathway A IB Hydrazone (C3 Attack) H->IB Pathway B D Unsymmetrical 1,3-Diketone D->IA D->IB P1 1,3,5-Trisubstituted Pyrazole IA->P1 Cyclization P2 1,5,3-Trisubstituted Pyrazole IB->P2 Cyclization

Fig 1: Divergent reaction pathways in the Knorr synthesis leading to pyrazole regioisomers.

Solvent-Driven Regiocontrol

To override the inherent steric and electronic conflicts, the reaction environment must be strictly controlled. Recent advancements demonstrate that solvent selection is the most critical parameter for dictating regiochemistry in hydrazine condensations.

Using highly polar, hydrogen-bond donating solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) fundamentally alters the transition state. HFIP selectively hydrogen-bonds to the more basic carbonyl oxygen of the 1,3-diketone, amplifying its electrophilicity and directing the initial attack of the terminal -NH₂ group with high precision. Alternatively, aprotic dipolar solvents (like DMAc) with strong acid catalysis can kinetically trap the favored intermediate by accelerating the dehydration step.

Quantitative Impact of Reaction Conditions

The table below summarizes the causal relationship between solvent choice and the resulting regioisomeric ratio (r.r.) when reacting an unsymmetrical 1,3-diketone with an alkylhydrazine.

Solvent SystemTemperatureAdditive / CatalystRegioisomeric Ratio (A:B)Isolated Yield (%)Mechanistic Effect
Ethanol (EtOH)78 °C (Reflux)None55 : 4582Thermodynamic control; poor selectivity due to steric clash.
DMAc25 °CHCl (10 N)85 : 1577Acid accelerates dehydration, trapping the kinetic product.
HFIP 25 °C DIPEA (for salt) >95 : 5 89 Strong H-bonding activates specific carbonyl; high kinetic control.

Table 1: Influence of solvent and additives on the regioselective synthesis of N-substituted pyrazoles.

Validated Experimental Protocol: High-Regioselectivity Synthesis in HFIP

This protocol utilizes HFIP to achieve >95:5 regioselectivity. Because[2-(Propan-2-yloxy)ethyl]hydrazine is typically sourced as a dihydrochloride salt, an organic base is integrated into the workflow to liberate the free hydrazine in situ.

Workflow S1 1. Dissolve 1,3-Diketone in HFIP (0.2 M) S2 2. Add Hydrazine Salt + DIPEA (Base) S1->S2 S3 3. Stir at 25°C (Monitor via LC-MS) S2->S3 S4 4. Evaporate HFIP under reduced pressure S3->S4 S5 5. Purify via Silica Gel Chromatography S4->S5 S6 6. Validate Regiochemistry via 2D NOESY S5->S6

Fig 2: Optimized high-regioselectivity workflow for N-substituted pyrazole synthesis.

Step-by-Step Methodology

1. Preparation of the Electrophile: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, e.g., 1.0 mmol) in anhydrous HFIP to achieve a 0.2 M solution (5.0 mL). Causality: HFIP immediately establishes a hydrogen-bond network with the diketone, differentiating the two carbonyl carbons based on their basicity.

2. In Situ Free-Basing of the Hydrazine: To a separate vial containing [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (1.1 equiv, 1.1 mmol), add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv, 2.2 mmol) and 1.0 mL of HFIP. Sonicate briefly until a clear solution forms. Causality: The dihydrochloride salt must be neutralized to liberate the nucleophilic lone pairs on the hydrazine nitrogens. DIPEA is utilized because it is non-nucleophilic, fully soluble in HFIP, and will not compete with the hydrazine for the electrophile.

3. Condensation Reaction: Add the neutralized hydrazine solution dropwise to the stirring 1,3-diketone solution at room temperature (25 °C). Stir the reaction mixture continuously. Self-Validation Check: Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes). The intermediate hydrazone usually forms within 15 minutes, while complete cyclization and dehydration to the pyrazole may take 2 to 4 hours.

4. Solvent Removal & Workup: Upon complete consumption of the starting material, transfer the flask to a rotary evaporator and remove the HFIP under reduced pressure. Causality: HFIP is highly volatile (b.p. 58 °C). Direct evaporation is preferred over aqueous workup to prevent the amphiphilic [2-(Propan-2-yloxy)ethyl] chain from forming intractable emulsions in water/organic biphasic systems.

5. Purification: Purify the crude residue via flash column chromatography on silica gel. Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes). Causality: The lipophilic nature of the 2-isopropoxyethyl chain dampens the polarity differences between potential minor regioisomers. A shallow gradient ensures baseline separation of the major product from any trace isomers.

Analytical Validation: Unambiguous Regioisomer Assignment

Standard ¹H and ¹³C NMR spectroscopy can confirm the formation of the pyrazole core but cannot unambiguously assign the regiochemistry (1,3,5- vs. 1,5,3-substitution). To ensure the integrity of your synthesized compound, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required.

Diagnostic Logic for NOESY Interpretation:

  • Target Interaction: Look for a through-space interaction (cross-peak) between the N-CH₂ protons of the 2-isopropoxyethyl group and the protons of the substituent at the C5 position of the pyrazole ring.

  • Validation: If a strong NOE cross-peak is observed between the N-alkyl chain and the bulkier substituent, that substituent is confirmed to be at the C5 position (adjacent to the substituted nitrogen). If no NOE is observed, the bulkier group resides at the distant C3 position.

This self-validating analytical step ensures that the biological data generated downstream is attributed to the correct molecular topology, a critical requirement in drug development.

References

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (2018). Available at:[Link]

  • Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal Heterocycles. Available at:[Link]

Application

Application Note: Heterocycle Synthesis with [2-(Propan-2-yloxy)ethyl]hydrazine

This Application Note and Protocol guide details the use of [2-(Propan-2-yloxy)ethyl]hydrazine (CAS 743421-59-6), a specialized alkylhydrazine building block used in the synthesis of nitrogenous heterocycles. This reagen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of [2-(Propan-2-yloxy)ethyl]hydrazine (CAS 743421-59-6), a specialized alkylhydrazine building block used in the synthesis of nitrogenous heterocycles. This reagent is particularly valuable in Medicinal Chemistry for introducing the 2-isopropoxyethyl side chain—a moiety often employed to modulate lipophilicity (


) and metabolic stability in kinase inhibitors and GPCR ligands.

Executive Summary

[2-(Propan-2-yloxy)ethyl]hydrazine is a mono-substituted hydrazine utilized to synthesize


-alkylated heterocycles, primarily pyrazoles , triazoles , and pyridazines . Unlike simple methyl- or ethylhydrazines, the isopropoxyethyl tail provides a distinct physicochemical profile, offering a balance between aqueous solubility (via the ether oxygen) and lipophilicity (via the isopropyl group). This guide provides validated protocols for its use in cyclocondensation reactions, addressing regioselectivity and handling of the hydrochloride salt form.

Chemical Profile & Handling

  • IUPAC Name: [2-(Propan-2-yloxy)ethyl]hydrazine

  • Common Name: (2-Isopropoxyethyl)hydrazine

  • CAS: 743421-59-6 (often supplied as Dihydrochloride salt)

  • Molecular Formula:

    
    [1]
    
  • Function: Binucleophile (Nitrogen 1 is nucleophilic; Nitrogen 2 is super-nucleophilic via the alpha-effect).

Critical Safety & Stability

Warning: Alkylhydrazines are potential genotoxins and skin sensitizers. All procedures must be conducted in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Salt vs. Free Base: Commercial supplies are typically the dihydrochloride salt. The protocols below include an in situ neutralization step to liberate the reactive free base.

Core Application: Regioselective Pyrazole Synthesis

The primary application of this reagent is the Paal-Knorr condensation with 1,3-dielectrophiles (e.g., 1,3-diketones or


-keto esters).
Mechanistic Insight

The reaction proceeds via a stepwise condensation. The terminal amine (


) of the hydrazine is the more nucleophilic center and typically attacks the more electrophilic carbonyl first. However, regioselectivity is governed by steric bulk and electronic effects of the 1,3-dicarbonyl substrate.
Visualization: Reaction Pathway

The following diagram illustrates the condensation pathway with a non-symmetrical 1,3-diketone.

PyrazoleSynthesis Hydrazine [2-(Propan-2-yloxy)ethyl]hydrazine (Nucleophile) Intermediate Hydrazone Intermediate (Transient) Hydrazine->Intermediate Attack at most reactive C=O Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic attack by internal NH Dehydration - H2O (Aromatization) Cyclization->Dehydration Acid/Base Catalysis Product N-(Isopropoxyethyl)pyrazole (Final Heterocycle) Dehydration->Product Irreversible

Caption: Stepwise mechanism of pyrazole formation via hydrazone intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Isopropoxyethyl)-3,5-dimethylpyrazole

Target: Condensation with 2,4-pentanedione (Acetylacetone). Scale: 1.0 mmol.

Reagents
  • [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (191 mg, 1.0 mmol)

  • 2,4-Pentanedione (105 µL, 1.05 mmol)

  • Triethylamine (

    
    ) (280 µL, 2.0 mmol) - Required to neutralize HCl salt
    
  • Ethanol (EtOH), absolute (5 mL)

Step-by-Step Procedure
  • Preparation of Free Base:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the hydrazine dihydrochloride in 5 mL of absolute EtOH.

    • Add

      
       dropwise at 0°C (ice bath). Stir for 15 minutes. The solution will become cloudy as 
      
      
      
      precipitates (this does not interfere).
  • Condensation:

    • Add 2,4-pentanedione dropwise to the stirring mixture.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Equip with a reflux condenser and heat to 70°C for 3 hours .

  • Monitoring:

    • Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The hydrazine spot (ninhydrin active) should disappear.

  • Work-up:

    • Cool the mixture to RT.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove triethylamine salts.

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is typically a pale yellow oil. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Regioselective Synthesis with Ethoxymethylene Compounds

Target: Synthesis of 1-(2-Isopropoxyethyl)-1H-pyrazole-4-carboxylate. Substrate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Rationale: When reacting with non-symmetrical enol ethers, the hydrazine


 preferentially attacks the 

-carbon (the ethoxy-bearing carbon) via Michael addition-elimination, followed by cyclization.
Procedure
  • Dissolution: Dissolve [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (1.0 eq) in Ethanol.

  • Neutralization: Add Sodium Ethoxide (2.0 eq, 21% wt in EtOH) at 0°C. Stir for 10 min.

  • Addition: Add the ethoxymethylene substrate (1.0 eq) slowly.

  • Reaction: Stir at RT for 1 hour, then reflux for 2 hours.

  • Isolation: Evaporate solvent. Partition between DCM and Brine. The major isomer is typically the 1,5-substituted pyrazole if steric bulk is high, but with linear alkyl chains, 1,3/1,4 isomers must be distinguished by NOESY NMR.

Data Analysis & Characterization

When characterizing the final heterocycle, specific spectral signatures confirm the incorporation of the isopropoxyethyl chain.

FeatureMethodExpected Signal / Observation
Isopropyl Methyls

-NMR
Doublet (

ppm,

Hz, 6H)
Ether Methine

-NMR
Septet (

ppm, 1H)
N-Methylene

-NMR
Triplet (

ppm, 2H) - Deshielded by Nitrogen
O-Methylene

-NMR
Triplet (

ppm, 2H)
Mass Spec LC-MS

peak corresponding to Heterocycle Mass + 101.1 Da (Fragment:

)

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Ensure 2.0-2.2 equivalents of base (

or

) are used.
Regioisomer Mixture Asymmetric diketone used.Lower reaction temperature (RT instead of reflux) or use a Lewis Acid catalyst (

) to improve selectivity.
Oil/Gum Formation Residual solvent or oligomers.Azeotrope with toluene; ensure complete removal of DMF if used.
Decomposition Acid sensitivity of ether.Avoid strong mineral acids (HCl/H2SO4) during workup; the isopropyl ether is stable to base but cleaves in hot strong acid.

References

  • General Hydrazine Reactivity: Synthesis of Pyrazoles via Condensation of Hydrazines with 1,3-Diketones.[2] Fustero, S., et al. Chem. Rev.2011 , 111, 6984-7034.

  • Reagent Identification: PubChem Compound Summary for CID 71758227: [2-(Propan-2-yloxy)ethyl]hydrazine.

  • Medicinal Chemistry Context:Impact of Ether Side Chains on Kinase Inhibitor Solubility. Wermuth, C.G. The Practice of Medicinal Chemistry, 4th Ed. Academic Press, 2015.
  • Protocol Adaptation: Regioselective synthesis of 1-substituted pyrazoles. Krayushkin, M.M., et al. Russ. Chem. Bull.2008 , 57, 2562.

Sources

Method

Preparation of N-substituted pyrazoles from hydrazine salts

Application Note: Precision Synthesis of N-Substituted Pyrazoles from Hydrazine Salts Abstract N-substituted pyrazoles are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-Substituted Pyrazoles from Hydrazine Salts

Abstract

N-substituted pyrazoles are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. While traditional methods utilize hydrazine hydrate, its high toxicity, volatility, and instability pose significant safety and regulatory challenges. This guide details the transition to hydrazine salts (dihydrochloride, sulfate) as a robust, scalable alternative. We present a mechanistic framework for handling the unique acidity of these salts and provide two distinct protocols: a Standard Buffered Cyclocondensation for general synthesis and a Fluorinated Solvent-Mediated Protocol for high-fidelity regiocontrol.

Introduction: The Salt Advantage

The shift from hydrazine hydrate (


) to hydrazine salts (

or

) is driven by the "Safety-Stability-Selectivity" triad.
  • Safety: Hydrazine hydrate is a volatile liquid (fuming) and a potent hepatotoxin/carcinogen with a low flash point. Hydrazine salts are non-volatile, crystalline solids, significantly reducing inhalation risks.

  • Stability: Salts are resistant to oxidative decomposition, whereas the free base degrades rapidly upon air exposure.

  • Process Control: The release of the free hydrazine base from the salt can be controlled in situ via pH modulation, allowing for a "slow-release" effect that can suppress oligomerization side reactions.

The Challenge: The primary obstacle when using salts is their inherent acidity. The protonated hydrazinium ion (


 or 

) is non-nucleophilic. Successful synthesis requires a precise neutralization strategy to liberate the reactive species without triggering rapid decomposition or background side reactions.

Mechanistic Insight & Causality

Understanding the protonation landscape is critical. The reaction follows the Knorr Pyrazole Synthesis pathway but starts with a deprotonation step.[1][2][3]

  • Liberation: The salt must be neutralized to generate the free hydrazine nucleophile.

  • Attack: The hydrazine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl (or enol).

  • Cyclization: The second nitrogen attacks the remaining carbonyl (or imine), followed by dehydration to aromatize.

Critical Factor: In unsymmetrical 1,3-dicarbonyls, the regioselectivity is dictated by the interplay between the hard/soft nature of the carbonyls and the nucleophilicity of the substituted hydrazine .

Visual 1: Mechanistic Pathway & Salt Activation

KnorrMechanism Salt Hydrazine Salt (N2H4·2HCl) FreeHyd Free Hydrazine (N2H4) Salt->FreeHyd Neutralization Base Base (NaOAc/NaOH) Base->FreeHyd Imine Hydrazone Intermediate FreeHyd->Imine Nucleophilic Attack (Rate Limiting) Diketone 1,3-Diketone (Tautomeric Eq.) Diketone->Imine Cyclic 5-OH-Pyrazoline Imine->Cyclic Cyclization Product N-Substituted Pyrazole Cyclic->Product - H2O (Aromatization)

Caption: Activation of hydrazine salts followed by the Knorr cyclocondensation pathway. Neutralization is the gating step for nucleophilicity.

Strategic Considerations

ParameterRecommendationRationale
Solvent Ethanol (Standard) or HFIP (Regioselective)Ethanol is green and dissolves salts well. HFIP (Hexafluoroisopropanol) stabilizes specific transition states via H-bonding, enhancing regioselectivity.
Base Additive Sodium Acetate (NaOAc)Acts as a buffer. Neutralizes the HCl released from the salt but is not strong enough to degrade sensitive diketones.
Temperature Reflux (78-80°C)Required to drive the dehydration/aromatization step, which is endothermic.
Stoichiometry 1.1 - 1.2 equiv HydrazineSlight excess ensures complete consumption of the electrophile; excess hydrazine is water-soluble and easy to remove.

Experimental Protocols

Protocol A: Standard Buffered Synthesis (Symmetrical/Robust Substrates)

Best for: Symmetrical 1,3-diketones or when regioselectivity is not a concern.

Materials:

  • 1,3-Diketone (1.0 mmol)[4]

  • Hydrazine Dihydrochloride (1.2 mmol)

  • Sodium Acetate trihydrate (2.5 mmol)

  • Ethanol (5 mL)

  • Water (1 mL)

Step-by-Step:

  • Preparation: In a 20 mL reaction vial, dissolve Hydrazine Dihydrochloride (1.2 equiv) and Sodium Acetate (2.5 equiv) in a mixture of Ethanol/Water (5:1 v/v). Stir for 10 minutes at Room Temperature (RT).

    • Why: This pre-mix generates free hydrazine in situ and precipitates NaCl.

  • Addition: Add the 1,3-Diketone (1.0 equiv) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Work-up:

    • Cool to RT.

    • Option 1 (Precipitation): If the product precipitates, filter the solid, wash with cold water (to remove salts), and dry.

    • Option 2 (Extraction): If soluble, remove ethanol under reduced pressure. Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography if necessary.

Protocol B: Regioselective Synthesis (Unsymmetrical Substrates)

Best for: Unsymmetrical 1,3-diketones where a specific N-isomer is required. Reference Grounding: Fluorinated solvents like HFIP have been proven to enhance regioselectivity ratios from ~60:40 to >95:5 (Fustero et al., 2008).

Materials:

  • Unsymmetrical 1,3-Diketone (1.0 mmol)[4]

  • Substituted Hydrazine Salt (e.g., Methylhydrazine HCl) (1.1 mmol)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Base: Triethylamine (

    
    ) (1.1 mmol)
    

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in HFIP (0.3 M concentration).

  • Salt Activation: In a separate small vial, mix the Hydrazine Salt with

    
     in a minimal amount of HFIP or MeOH to liberate the base.
    
  • Controlled Addition: Add the hydrazine mixture dropwise to the diketone solution at Room Temperature .

    • Why: Low temperature + HFIP hydrogen bonding directs the hydrazine to the most reactive carbonyl with high specificity, avoiding thermodynamic equilibration to the wrong isomer.

  • Stirring: Stir at RT for 2–6 hours. (Heating to 40°C is optional if kinetics are slow).

  • Work-up: Evaporate the volatile HFIP (recoverable/recyclable). Redissolve residue in EtOAc, wash with water/brine to remove amine salts, and concentrate.

Regioselectivity Decision Workflow

When using substituted hydrazines (R-NH-NH2) and unsymmetrical diketones (R1-CO-CH2-CO-R2), two isomers are possible.[4][5] Use this logic flow to predict and control the outcome.

Visual 2: Regiocontrol Logic

Regioselectivity Start Substrate Analysis Sym Is Diketone Symmetrical? Start->Sym NoSym Identify R1 vs R2 (Sterics & Electronics) Sym->NoSym No Protocol A Protocol A Sym->Protocol A Yes Steric Steric Control (Bulky R group) NoSym->Steric R1 >> R2 size Electronic Electronic Control (CF3 vs Alkyl) NoSym->Electronic R1 is EWG Solvent Select Solvent Steric->Solvent Electronic->Solvent Result1 HFIP/TFE (Kinetic Control) Favors attack at most electrophilic C Solvent->Result1 High Selectivity Needed Result2 EtOH/Reflux (Thermodynamic Control) Mixture of Isomers Solvent->Result2 General Screening

Caption: Decision tree for selecting reaction conditions based on substrate properties to maximize regiochemical purity.

Safety & Handling (Hydrazine Salts)

Although safer than the hydrate, hydrazine salts are still hazardous.

  • Toxicity: Hydrazine dihydrochloride is toxic by ingestion and inhalation (Category 3) and a suspected carcinogen (Carc. 1B).

  • Engineering Controls: Always weigh solids in a fume hood or a powder containment balance enclosure to prevent dust inhalation.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to harmless nitrogen gas before disposal.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitric acid) as this can cause fire or explosion.[6]

References

  • Fustero, S., et al. (2008).[4] Regioselective Synthesis of Pyrazoles and Isoxazoles: The Influence of Fluorinated Solvents. Journal of Organic Chemistry.

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Hydrazine Dihydrochloride.

  • Maddila, S., et al. (2013). Recent Advances in the Synthesis of Pyrazoles: A Review.

Sources

Application

Application Note: High-Yield Synthesis of 1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazoles via Cyclocondensation

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, regiocontrol, and validated protocols for the reaction of [2-(Propan-2-yloxy)ethyl]hydrazine with 1,3-diketones...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, regiocontrol, and validated protocols for the reaction of [2-(Propan-2-yloxy)ethyl]hydrazine with 1,3-diketones.

Executive Overview & Rationale

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, featured prominently in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib). Functionalizing the N1 position of the pyrazole ring with specific aliphatic or ether-linked appendages is a proven strategy for tuning a drug candidate's physicochemical properties[1].

The use of [2-(Propan-2-yloxy)ethyl]hydrazine (also known as 2-isopropoxyethylhydrazine) as a building block introduces an ether-linked, sterically balanced side chain to the pyrazole core. This specific moiety acts as a hydrogen bond acceptor while providing sufficient lipophilicity (via the isopropyl group) to enhance membrane permeability. This application note details the robust Knorr-type cyclocondensation of this substituted hydrazine with various 1,3-diketones, providing expert insights into reaction causality, regioselectivity, and built-in quality control (QC) workflows.

Mechanistic Insights & Regioselectivity

The synthesis of pyrazoles from hydrazines and β-dicarbonyl compounds proceeds via a classic condensation-dehydration cascade[1]. Understanding the distinct nucleophilicities of the two nitrogen atoms in [2-(Propan-2-yloxy)ethyl]hydrazine is critical for predicting and controlling the reaction outcome.

The Causality of Bond Formation
  • Initial Attack: The terminal primary amine (

    
    ) of the hydrazine is significantly less sterically hindered and more nucleophilic than the internal secondary amine (
    
    
    
    ). Mechanistically, this terminal nitrogen initiates the reaction by attacking the most electrophilic or least sterically hindered carbonyl carbon of the 1,3-diketone[2].
  • Hydrazone Intermediate: Following proton transfer and the loss of a water molecule, a stable hydrazone intermediate is formed.

  • Intramolecular Cyclization: The internal secondary nitrogen, now positioned in proximity to the remaining carbonyl group, undergoes an intramolecular nucleophilic attack, forming the five-membered pyrazoline ring.

  • Aromatization: A second dehydration event drives the aromatization of the ring, yielding the thermodynamically stable 1H-pyrazole system.

Regiocontrol in Unsymmetrical 1,3-Diketones

When reacting with symmetrical diketones (e.g., acetylacetone), only a single regioisomer is formed. However, unsymmetrical diketones (e.g., 1-phenyl-1,3-butanedione) introduce regiochemical complexity. Because the terminal


 preferentially attacks the less hindered aliphatic carbonyl (the acetyl group) over the bulky aromatic carbonyl (the benzoyl group), the resulting cyclization directs the bulky phenyl group to the C5 position  of the pyrazole ring, adjacent to the N-alkyl chain.

Mechanism Step1 1. Nucleophilic Attack Terminal NH₂ attacks the least hindered C=O Step2 2. Hemiaminal Formation Proton transfer & tetrahedral intermediate Step1->Step2 Step3 3. Hydrazone Formation First dehydration (-H₂O) forms C=N bond Step2->Step3 Step4 4. Intramolecular Cyclization Internal NH attacks the second C=O Step3->Step4 Step5 5. Aromatization Second dehydration yields the Pyrazole core Step4->Step5

Caption: Mechanistic sequence for the formation of 1-[2-(Propan-2-yloxy)ethyl]pyrazoles from 1,3-diketones.

Experimental Workflow & Quality Control

To ensure high yields and reproducibility, the experimental workflow integrates specific catalytic conditions and self-validating analytical steps. Advanced one-pot methodologies have also demonstrated that 1,3-diketones generated in situ can be directly trapped by hydrazines, though the stepwise approach remains the gold standard for regiocontrol[3].

Workflow Prep Reagent Prep Equimolar Reactants in EtOH Reaction Condensation Reflux, Cat. AcOH (2-4 hours) Prep->Reaction Workup Reaction Workup Solvent Removal & Aqueous Extraction Reaction->Workup Purification Purification Silica Gel Flash Chromatography Workup->Purification Validation QC Validation LC-MS & 2D-NMR (NOESY) Purification->Validation

Caption: Standard experimental workflow for the synthesis and isolation of functionalized pyrazoles.

Validated Experimental Protocols

Protocol: Synthesis of 1-[2-(Propan-2-yloxy)ethyl]-3,5-disubstituted-1H-pyrazoles

Materials Required: *[2-(Propan-2-yloxy)ethyl]hydrazine (1.0 equiv, typically 10 mmol)

  • 1,3-Diketone (1.05 equiv, 10.5 mmol)

  • Absolute Ethanol (Solvent, 0.5 M)

  • Glacial Acetic Acid (Catalyst, 0.1 equiv)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10.5 mmol) in 20 mL of absolute ethanol.

    • Causality: Ethanol is selected as a polar protic solvent because it effectively solvates both reagents and stabilizes the charged transition states during hemiaminal formation without competing as a nucleophile.

  • Catalyst Addition: Add glacial acetic acid (0.1 equiv) to the stirring solution.

    • Causality: Mild acid catalysis enhances the electrophilicity of the diketone carbonyls. Stronger acids (like HCl) are avoided as they would fully protonate the hydrazine, neutralizing its nucleophilicity and halting the reaction.

  • Hydrazine Addition: Cool the mixture to 0 °C using an ice-water bath. Add [2-(Propan-2-yloxy)ethyl]hydrazine (10.0 mmol) dropwise over 10 minutes.

    • Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at reduced temperatures prevents thermal degradation of the hydrazine and maximizes regiocontrol by favoring the kinetically preferred attack.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 2–4 hours.

    • Self-Validation (QC 1): Monitor the reaction progress via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active diketone spot and the emergence of a new, lower-

      
       spot confirms complete conversion to the pyrazole.
      
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the crude residue with 30 mL of ethyl acetate and wash sequentially with saturated aqueous

    
     (2 × 15 mL) and brine (15 mL).
    
    • Causality: The

      
       wash neutralizes the acetic acid catalyst, preventing acid-catalyzed degradation during silica gel purification.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 5% to 30% EtOAc in Hexanes).
    
  • Isomer Resolution (For Unsymmetrical Diketones): If an unsymmetrical diketone was utilized, the 1,3- and 1,5-isomers will elute separately due to differences in their dipole moments and the steric shielding of the pyrazole nitrogens.

    • Self-Validation (QC 2): Confirm the regiochemistry of the isolated major fraction using 2D-NMR (NOESY). A strong Nuclear Overhauser Effect (NOE) correlation between the N-alkyl

      
       protons and the C5-substituent protons definitively confirms the 1,5-isomer assignment.
      

Quantitative Data & Optimization

The following tables summarize the optimization of reaction conditions and the predictable regiochemical outcomes based on substrate sterics.

Table 1: Optimization of Cyclocondensation Conditions

Reaction of [2-(Propan-2-yloxy)ethyl]hydrazine with acetylacetone (symmetrical).

EntrySolventCatalyst (Equiv)Temp (°C)Time (h)Isolated Yield (%)
1MethanolNone251245
2EthanolNone78668
3EthanolAcOH (0.1)78392
4Toluenep-TsOH (0.05)110274 (Side products)
Table 2: Substrate Scope and Regioselectivity Data

Reactions performed under optimized conditions (EtOH, 0.1 eq AcOH, 78 °C).

1,3-Diketone SubstrateR1 (Aliphatic/Small)R2 (Bulky/Aromatic)Major Isomer FormedRegiomeric Ratio (1,5 : 1,3)
Acetylacetone


3,5-dimethylN/A (Symmetrical)
Benzoylacetone


5-phenyl-3-methyl85 : 15
4,4-Dimethyl-1-phenyl-1,3-pentanedione


5-t-butyl-3-phenyl92 : 8
1,1,1-Trifluoro-2,4-pentanedione


5-trifluoromethyl-3-methyl70 : 30

References

1.[1] Title : Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source : MDPI. URL :[Link] 2.[3] Title : 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Source : Organic Chemistry Portal. URL :[Link] 3.[2] Title : 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Source : Chemistry LibreTexts. URL :[Link]

Sources

Method

Synthesis of STAT6 inhibitors using alkyl hydrazines

Application Note: High-Purity Synthesis of Pyrazolo[3,4-d]pyrimidine STAT6 Inhibitors via Alkyl Hydrazine Cyclization Abstract Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in IL-4 and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Pyrazolo[3,4-d]pyrimidine STAT6 Inhibitors via Alkyl Hydrazine Cyclization

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in IL-4 and IL-13 signaling pathways, driving Th2-mediated inflammation, asthma, and atopic dermatitis.[1][2] While first-generation inhibitors like AS1517499 validated the pyrimidine scaffold, next-generation development focuses on rigidified fused systems to enhance SH2 domain binding affinity. This guide details the synthesis of pyrazolo[3,4-d]pyrimidine-based STAT6 inhibitors using alkyl hydrazines as the primary cyclizing agent. We present a robust, scalable protocol for ring closure, purification, and biological validation.

Introduction & Mechanism of Action

1.1 The Biological Target: STAT6 STAT6 is unique among the STAT family due to its specific activation by IL-4 and IL-13.[1][2] Upon cytokine binding, Janus Kinases (JAK1/3) phosphorylate the receptor, recruiting STAT6 via its SH2 domain .[1] STAT6 is then tyrosine-phosphorylated (pY641), homodimerizes, and translocates to the nucleus to drive gene expression (e.g., GATA3, MHCII).

1.2 The Chemical Strategy: Alkyl Hydrazines Small molecule inhibition of STAT6 primarily targets the SH2 domain to prevent dimerization. The pyrimidine-5-carboxamide motif (found in AS1517499) is a privileged scaffold. However, to improve metabolic stability and lock the bioactive conformation, we utilize alkyl hydrazines to synthesize pyrazolo[3,4-d]pyrimidines .

  • Role of Alkyl Hydrazine: Acts as a dinucleophile, reacting with electrophilic pyrimidine precursors to form the pyrazole ring.

  • Advantage: The "R" group on the hydrazine allows for rapid exploration of the hydrophobic pocket within the SH2 domain.

Chemical Biology & Pathway Visualization

The following diagram illustrates the IL-4/STAT6 signaling cascade and the precise intervention point of the synthesized inhibitor.

STAT6_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IL4R IL-4Ru03b1 / IL-13Ru03b11 JAK JAK1 / JAK3 IL4R->JAK Activation STAT6_Monomer STAT6 (Monomer) JAK->STAT6_Monomer Recruitment pSTAT6 p-STAT6 (Phosphorylated) STAT6_Monomer->pSTAT6 Phosphorylation (Y641) STAT6_Dimer p-STAT6 Dimer pSTAT6->STAT6_Dimer SH2 Dimerization Inhibitor Pyrazolo-Pyrimidine Inhibitor Inhibitor->pSTAT6 BLOCKS SH2 Domain DNA DNA Binding (Th2 Genes) STAT6_Dimer->DNA Translocation & Transcription

Caption: Figure 1.[1] STAT6 signaling pathway showing the inhibitor blocking the SH2-mediated dimerization step.

Synthetic Protocol: Pyrazolo[3,4-d]pyrimidine Synthesis

This protocol describes the synthesis of a core scaffold, 1-alkyl-4-amino-1H-pyrazolo[3,4-d]pyrimidine , utilizing a substituted hydrazine.

Retrosynthetic Analysis
  • Target: 1-Alkyl-pyrazolo[3,4-d]pyrimidine.

  • Precursors: 2-chloro-pyrimidine-5-carboxaldehyde (Electrophile) + Alkyl Hydrazine (Nucleophile).

  • Key Transformation: Condensation followed by intramolecular nucleophilic aromatic substitution (

    
    ).
    
Reagents & Equipment
  • Starting Material: 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (Commercial grade >98%).

  • Reagent: Methyl hydrazine (or other alkyl hydrazines like Ethyl-, Isopropyl-hydrazine).

  • Solvent: Ethanol (Anhydrous), Triethylamine (Et3N).

  • Equipment: Reflux condenser, Inert gas manifold (Argon), Rotary evaporator, Flash Chromatography system.

Step-by-Step Methodology

Step 1: Hydrazine Cyclization (Formation of the Pyrazole Core)

  • Rationale: The hydrazine attacks the nitrile group and the chloride position to close the pyrazole ring fused to the pyrimidine.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile in 50 mL of anhydrous ethanol.

  • Addition: Cool the solution to 0°C. Dropwise add 12 mmol of Alkyl Hydrazine (e.g., methyl hydrazine) over 10 minutes.

    • Critical Control Point: Alkyl hydrazines are toxic and volatile. Perform in a fume hood. Exothermic reaction may occur.

  • Base Addition: Add 15 mmol of Triethylamine (Et3N) as a proton scavenger.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Observation: The formation of a precipitate often indicates the cyclized 5-amino-1-alkyl-pyrazolo[3,4-d]pyrimidine product.

Step 2: Oxidation of Methylthio Group

  • Rationale: The methylthio group is a poor leaving group. Oxidizing it to a sulfone makes it highly reactive for the final library diversification.

  • Dissolve the intermediate from Step 1 in DCM.

  • Add 2.5 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at 0°C.

  • Stir for 4 hours at RT.

  • Workup: Wash with NaHCO3 to remove benzoic acid byproduct. Dry organic layer over MgSO4.

Step 3: Final Substitution (Introduction of Pharmacophore)

  • Rationale: Introduce the specific amine tail (e.g., 4-hydroxyphenylethylamine, similar to AS1517499) to engage the STAT6 SH2 pocket.

  • Dissolve the sulfone intermediate in Dioxane.

  • Add 1.2 equivalents of the target amine (e.g., tyramine derivative).

  • Heat to 80°C for 12 hours.

  • Purification: Evaporate solvent and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

Synthesis_Workflow SM 4-chloro-2-(methylthio) pyrimidine-5-carbonitrile Step1 Step 1: Cyclization (Reflux, EtOH, Et3N) SM->Step1 Reagent Alkyl Hydrazine (R-NH-NH2) Reagent->Step1 Inter1 Intermediate: Pyrazolo[3,4-d]pyrimidine (Methylthio intact) Step1->Inter1 Step2 Step 2: Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 Activated Sulfone Scaffold Step2->Inter2 Step3 Step 3: SnAr Substitution (Target Amine, Dioxane) Inter2->Step3 Final Final STAT6 Inhibitor Step3->Final

Caption: Figure 2. Synthetic route for Pyrazolo[3,4-d]pyrimidine STAT6 inhibitors using alkyl hydrazines.

Data Presentation & Characterization

Table 1: Expected Analytical Data for Key Intermediates

Compound StageKey Functional Group1H NMR Diagnostic Signal (DMSO-d6)MS (ESI) Expectation
Precursor Nitrile (-CN)No specific proton; IR signal at ~2220 cm⁻¹[M+H]+
Cyclized Core Pyrazole RingNew singlet at ~8.0-8.5 ppm (C3-H of pyrazole)[M+H]+ (Mass = Precursor + Hydrazine - HCl)
Final Inhibitor Substituted AmineMultiplets at 7.0-7.5 ppm (Aromatic tail); Loss of S-Me singlet[M+H]+ matches target formula

Quality Control Check:

  • HPLC Purity: Must exceed 95% at 254 nm.

  • NMR Verification: Confirm the disappearance of the S-methyl peak (approx 2.5 ppm) in the final step to ensure complete substitution.

Biological Evaluation Protocol

To confirm the synthesized compound inhibits STAT6:

  • Cell Line: HEK293 stably transfected with STAT6-Luciferase reporter (containing 4x N6 consensus sequences).

  • Induction: Stimulate cells with IL-4 (10 ng/mL) .

  • Treatment: Treat cells with the synthesized inhibitor (0.1 µM – 10 µM) 1 hour prior to IL-4 stimulation.

  • Readout: Measure Luciferase activity after 24 hours.

  • Control: AS1517499 (Positive Control, IC50 ~20 nM).

References

  • Nagashima, S., et al. (2007). "Novel 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as potent and selective STAT6 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Chiba, Y., et al. (2009). "A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice."[3] American Journal of Respiratory Cell and Molecular Biology. Link

  • Manda, S., et al. (2014). "Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines as kinase inhibitors." European Journal of Medicinal Chemistry. Link (Demonstrates hydrazine cyclization methodology).

  • Vertex Pharmaceuticals. (2022). "Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ."[4][5] National Institutes of Health (PMC). Link

Sources

Application

Application Notes and Protocols for [2-(Propan-2-yloxy)ethyl]hydrazine as a Pesticide Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of [2-(Propan-2-yloxy)ethyl]hydrazine as a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of [2-(Propan-2-yloxy)ethyl]hydrazine as a key intermediate in the synthesis of novel pesticides. This document offers insights into its synthesis, application in creating active pesticidal compounds, and the necessary protocols for its handling and quality control.

Introduction: The Role of Hydrazine Derivatives in Modern Agrochemicals

Hydrazine derivatives are a cornerstone in the synthesis of a wide array of heterocyclic compounds that form the backbone of many modern pesticides.[1][2][3] Their utility lies in their ability to act as versatile building blocks for creating complex molecular architectures with potent biological activity. [2-(Propan-2-yloxy)ethyl]hydrazine, with its unique combination of a hydrazine moiety and an ether linkage, presents a valuable synthon for developing next-generation pesticides, potentially effective against pests resistant to existing treatments.[1] The development of such intermediates is a critical step in the fine chemical industry that supports the agricultural sector by enabling the production of more effective and targeted crop protection solutions.[4]

Synthesis of [2-(Propan-2-yloxy)ethyl]hydrazine

Protocol 1: Synthesis of [2-(Propan-2-yloxy)ethyl]hydrazine

Materials:

  • 2-(Propan-2-yloxy)ethyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of hydrazine hydrate (3 equivalents) in ethanol in a round-bottom flask, add 2-(propan-2-yloxy)ethyl chloride (1 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and unreacted hydrazine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude [2-(Propan-2-yloxy)ethyl]hydrazine.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Application in Pesticide Synthesis: A Case Study

[2-(Propan-2-yloxy)ethyl]hydrazine serves as a crucial intermediate in the synthesis of various pesticidal compounds, particularly those containing heterocyclic rings like pyrazoles and pyridazines.[5] These final compounds often exhibit insecticidal or herbicidal properties.[1][2] The hydrazine group is highly reactive and can undergo condensation reactions with dicarbonyl compounds or their equivalents to form these heterocyclic systems.

Workflow for Pesticide Synthesis:

Caption: General workflow for synthesizing a heterocyclic pesticide.

Protocol 2: Synthesis of a Pyrazole-based Pesticide Intermediate

This protocol outlines a general procedure for the synthesis of a pyrazole derivative, a common scaffold in many insecticides.

Materials:

  • [2-(Propan-2-yloxy)ethyl]hydrazine

  • Ethyl 2-cyano-3,3-dimethylacrylate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve [2-(Propan-2-yloxy)ethyl]hydrazine (1 equivalent) in ethanol.

  • Add ethyl 2-cyano-3,3-dimethylacrylate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Analytical Quality Control

Ensuring the purity and identity of [2-(Propan-2-yloxy)ethyl]hydrazine is critical for its successful application in pesticide synthesis. Several analytical techniques can be employed for its characterization.

Table 1: Analytical Methods for Quality Control
Analytical Technique Purpose Typical Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and purity assessmentCapillary column (e.g., HP-5MS), temperature programming, electron ionization (EI)
High-Performance Liquid Chromatography (HPLC) Quantification and purity determinationReversed-phase column (e.g., C18), mobile phase gradient (e.g., acetonitrile/water), UV or ELSD detection[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationDeuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS)
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsKBr pellet or thin film
Protocol 3: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a standard solution of [2-(Propan-2-yloxy)ethyl]hydrazine of known concentration in the mobile phase.

  • Prepare the sample solution by accurately weighing and dissolving the synthesized intermediate in the mobile phase.

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Use a gradient elution starting from 95% A and 5% B, gradually increasing to 100% B over 20 minutes.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to [2-(Propan-2-yloxy)ethyl]hydrazine by comparing the retention time with the standard.

  • Calculate the purity of the sample based on the peak area percentage.

Safety and Handling

Hydrazine and its derivatives are hazardous materials and must be handled with extreme care. [2-(Propan-2-yloxy)ethyl]hydrazine is expected to share these hazardous properties.

Hazard Identification:

  • Toxicity: Harmful if swallowed or in contact with skin. Toxic if inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: May cause cancer.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.

Protocol 4: Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., neoprene or nitrile), a fire/flame resistant lab coat, and tightly fitting safety goggles with a face shield.[6]

  • Use a certified respiratory protection when vapors or aerosols are generated.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use spark-proof tools and explosion-proof equipment.[6][7]

  • Ground and bond containers when transferring material.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Store separately from acids, metals, and oxidizing agents.[8]

  • Storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain purity and reduce flammability.[6][8]

Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[6]

  • Remove all sources of ignition.[6]

  • Wear appropriate PPE, including respiratory protection.[6]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[8]

  • Do not let the product enter drains.

  • In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • If inhaled, move the person to fresh air and get medical attention.

  • If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]

Conclusion

[2-(Propan-2-yloxy)ethyl]hydrazine is a promising intermediate for the synthesis of novel and effective pesticides. Its successful and safe utilization requires a thorough understanding of its synthesis, reactivity, and handling. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers and professionals working in the field of agrochemical development. Adherence to these protocols and a strong commitment to safety are paramount for advancing research while ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, September 26).
  • TCI Chemicals. (2025, January 14).
  • Agency for Toxic Substances and Disease Registry (
  • ChemicalBook.
  • University of Notre Dame. Hydrazine - Risk Management and Safety.
  • Google Patents. (1992).
  • University of Hertfordshire. (2026, January 31). 2-hydrazinoethanol. AERU.
  • Google Patents. (2012).
  • ResearchGate. (2018, December 2). (PDF)
  • Environmental Protection Agency. (1988, December 20). Pesticide Fact Sheet No. 189: Propazine.
  • PubChem. [2-(propan-2-yloxy)ethyl]hydrazine dihydrochloride (C5H14N2O).
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
  • Google Patents. (1994).
  • Research Bible. (2013, June 27).
  • MDPI. (2025, July 17). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP)
  • ResearchGate. (2018, April 27). (PDF) Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues.
  • Google Patents. (1994). US5304657A - Hydrazine compounds usesful as pesticides.
  • Google Patents. (2021). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
  • ResearchGate. (2014, October 17). (PDF)
  • PMC. (2017, June 5). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.
  • Organic Chemistry Portal.
  • ProQuest. (2013, May/June).
  • NANTONG REFORM PETRO-CHEMICAL CO., LTD.

Sources

Method

Application Notes and Protocols: Cyclization Strategies for Isopropoxyethyl Hydrazine Derivatives

Abstract Hydrazine derivatives are foundational building blocks in modern synthetic and medicinal chemistry, prized for their ability to form a diverse array of nitrogen-containing heterocycles.[1][2] The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrazine derivatives are foundational building blocks in modern synthetic and medicinal chemistry, prized for their ability to form a diverse array of nitrogen-containing heterocycles.[1][2] The incorporation of an isopropoxyethyl moiety onto the hydrazine core introduces a valuable pharmacophore that can modulate key drug-like properties, including lipophilicity, metabolic stability, and solubility.[3] This guide provides an in-depth exploration of key cyclization protocols for isopropoxyethyl hydrazine derivatives, designed for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting. The protocols detailed herein focus on the synthesis of high-value heterocyclic scaffolds, including pyrazoles, pyridazines, and indoles, providing a robust toolkit for contemporary drug discovery programs.

Synthesis of Pyrazole Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] The most reliable and versatile method for its synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[5][6][7] This approach offers a direct and often high-yielding route to polysubstituted pyrazoles.

Reaction Principle and Mechanism

The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the isopropoxyethyl hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable aromatic pyrazole ring.[5][6] The use of an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, a critical consideration in synthesis design.[7]

Pyrazole_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Hydrazine R-NH-NH₂ (Isopropoxyethyl Hydrazine) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl R¹-CO-CH₂-CO-R² (1,3-Dicarbonyl) Dicarbonyl->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Int->Pyrazole Dehydration (-H₂O)

Caption: Mechanism of Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of 1-(2-isopropoxyethyl)-3,5-dimethylpyrazole

This protocol details the reaction of 2-(isopropoxyethyl)hydrazine with acetylacetone, a symmetrical 1,3-diketone, to yield a single pyrazole product.

Materials:

  • 2-(Isopropoxyethyl)hydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(isopropoxyethyl)hydrazine (10 mmol, 1.18 g).

  • Dissolve the hydrazine in 30 mL of ethanol.

  • Add acetylacetone (10 mmol, 1.00 g, 1.02 mL) to the solution.

  • Add glacial acetic acid (0.5 mL) to the reaction mixture to serve as a catalyst.[5]

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (e.g., 20% ethyl acetate in hexanes) to obtain the pure 1-(2-isopropoxyethyl)-3,5-dimethylpyrazole.

Table of Representative Reaction Parameters
Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Isopropoxyethyl hydrazineAcetylacetoneAcetic AcidEthanol803-585-95
Isopropoxyethyl hydrazineDibenzoylmethaneHCl (cat.)Ethanol804-680-90
Isopropoxyethyl hydrazineEthyl AcetoacetateNone (thermal)Toluene1106-875-85
Application Scientist's Notes: Causality & Troubleshooting
  • Choice of Catalyst: While the reaction can proceed thermally, an acid catalyst like acetic acid or HCl protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation to the hydrazone.[8][9] For less reactive dicarbonyls, a stronger acid may be necessary.

  • Solvent Selection: Ethanol is a common choice due to its ability to dissolve both reactants and its suitable boiling point for reflux. For higher temperatures, toluene or xylene can be employed.

  • Regioselectivity: The primary challenge in pyrazole synthesis arises when using unsymmetrical 1,3-diketones (e.g., ethyl acetoacetate), which can produce two different regioisomers.[7] The outcome is often dictated by the relative reactivity of the two carbonyl groups. A ketone is generally more electrophilic than an ester, leading to preferential initial attack at the ketone. Careful characterization (e.g., via 2D NMR) is essential to confirm the structure of the major product.

Synthesis of Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This core is present in several herbicides and pharmaceuticals, including antihypertensive agents.[10] The classical synthesis involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[10][11]

Reaction Principle and Mechanism

Similar to pyrazole synthesis, the reaction begins with the formation of a di-hydrazone intermediate from the reaction of isopropoxyethyl hydrazine with a 1,4-diketone. The subsequent intramolecular cyclization and oxidation (often spontaneous via air oxidation or facilitated by a mild oxidant) leads to the aromatic pyridazine ring.

Pyridazine_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Hydrazine R-NH-NH₂ (Isopropoxyethyl Hydrazine) Dihydropyridazine Dihydropyridazine Intermediate Hydrazine->Dihydropyridazine Condensation & Cyclization (-2H₂O) Diketone R¹-CO-(CH₂)₂-CO-R² (1,4-Diketone) Diketone->Dihydropyridazine Pyridazine Substituted Pyridazine Dihydropyridazine->Pyridazine Oxidation (-2H)

Caption: General Pathway for Pyridazine Synthesis.

Detailed Experimental Protocol: Synthesis of 1-(2-isopropoxyethyl)-3,6-diphenylpyridazine

This protocol uses 1,4-diphenyl-1,4-butanedione as the starting material.

Materials:

  • 2-(Isopropoxyethyl)hydrazine

  • 1,4-Diphenyl-1,4-butanedione

  • Ethanol

  • Acetic Acid

Procedure:

  • In a 50 mL round-bottom flask, combine 1,4-diphenyl-1,4-butanedione (5 mmol, 1.19 g) and 2-(isopropoxyethyl)hydrazine (5 mmol, 0.59 g) in 25 mL of ethanol.

  • Add 1 mL of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 8 hours.

  • Cool the reaction to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the solution in an ice bath to induce crystallization.

  • Recrystallize the crude solid from ethanol to obtain the pure pyridazine product.

Application Scientist's Notes: Causality & Troubleshooting
  • Reaction Control: The key transformation is the cyclocondensation followed by aromatization. In many cases, the dihydropyridazine intermediate is stable and requires a separate oxidation step to reach the final aromatic product.[12] However, for many substrates, heating in a solvent like acetic acid or allowing the reaction to stir in the presence of air is sufficient for oxidation.

  • Alternative Substrates: 4-ketoacids can also be used as precursors, reacting with hydrazines to form pyridazinones, which are versatile intermediates for further functionalization.[10]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic, powerful reaction for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[13][14] It is a cornerstone of heterocyclic synthesis and is widely used in the pharmaceutical industry.[15]

Reaction Principle and Mechanism

The reaction is more complex than the previous examples and involves several distinct steps. First, the arylhydrazine (in this case, a phenylhydrazine with an N-isopropoxyethyl substituent) condenses with a ketone or aldehyde to form a hydrazone.[15] The hydrazone then tautomerizes to an enamine. Under acidic catalysis, the enamine undergoes a[16][16]-sigmatropic rearrangement, which is the key C-C bond-forming step.[13][14] The resulting di-imine intermediate then cyclizes and eliminates ammonia to generate the aromatic indole ring.

Fischer_Indole_Mechanism Hydrazine N-(Isopropoxyethyl)phenylhydrazine + Ketone Hydrazone Hydrazone Formation Hydrazine->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H⁺ Cyclization Cyclization & Proton Transfer Rearrangement->Cyclization Indole Aromatization (-NH₃) Cyclization->Indole

Caption: Key Stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis of 1-(2-isopropoxyethyl)-2,3-dimethylindole

This protocol uses N-(2-isopropoxyethyl)phenylhydrazine and 2-butanone.

Materials:

  • N-(2-isopropoxyethyl)phenylhydrazine

  • 2-Butanone (Methyl Ethyl Ketone)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Ice-water bath

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Caution: Polyphosphoric acid is highly corrosive and viscous. Handle with care in a fume hood.

  • In a 100 mL three-necked flask fitted with a mechanical stirrer and a thermometer, add N-(2-isopropoxyethyl)phenylhydrazine (10 mmol, 1.94 g) and 2-butanone (12 mmol, 0.87 g, 1.07 mL).

  • Stir the mixture at room temperature for 30 minutes to pre-form the hydrazone.

  • Slowly and carefully add polyphosphoric acid (20 g) to the mixture. The addition is exothermic; use an ice-water bath to maintain the temperature below 60°C.

  • After the addition is complete, heat the viscous mixture to 90-100°C and hold for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to 100 mL of ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with toluene (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., 5% ethyl acetate in hexanes) to yield the target indole.

Table of Representative Reaction Parameters

| Hydrazine Component | Carbonyl Component | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | N-isopropoxyethyl-phenylhydrazine | 2-Butanone | PPA | Neat | 100 | 2 | 60-75 | | N-isopropoxyethyl-phenylhydrazine | Cyclohexanone | ZnCl₂ | Toluene | 110 | 4 | 65-80 | | N-isopropoxyethyl-phenylhydrazine | Acetone | Acetic Acid | Acetic Acid | 118 | 6 | 55-70 |

Application Scientist's Notes: Causality & Troubleshooting
  • Catalyst Choice is Critical: The choice of acid catalyst is paramount for success.[13][14] Polyphosphoric acid (PPA) is effective but can be difficult to work with. Zinc chloride is a common Lewis acid alternative.[15] For sensitive substrates, milder Brønsted acids like p-toluenesulfonic acid can be used, though they may require higher temperatures or longer reaction times.

  • Substrate Limitations: The ketone or aldehyde must be able to form an enamine. Carbonyls lacking α-hydrogens cannot participate in this reaction.[15] Symmetrical ketones (e.g., acetone, cyclohexanone) give single products, whereas unsymmetrical ketones (e.g., 2-butanone) can potentially yield two isomeric indoles, although steric and electronic factors often favor one.

  • Interrupted Fischer Indolization: In some cases, the reaction can be stopped at an intermediate stage, a process known as an "interrupted" Fischer indolization, to yield other valuable structures like fused indolines.[15]

References

  • El-Gaby, M. S. A., et al. (1984). Utility of Hydrazines and Hydrazine Derivatives in Heterocyclic Synthesis. HETEROCYCLES, 22(8). Available at: [Link]

  • Roy, S., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Shawali, A. S., et al. Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkat USA. Available at: [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]

  • BASF AG. (1982). Preparation of pyrazoles. Google Patents.
  • Wikipedia. Pyridazine. Wikipedia. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dar'in, D., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Available at: [Link]

  • Allgier, A., et al. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews. Available at: [Link]

  • BASF AG. (1982). Method of preparation of the pyrazoles. Google Patents.
  • Ilisson, M. (2018). Synthesis of novel heterocyclic hydrazine derivatives and their conjugates. DSpace. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ismail, M. M. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Constantino, L., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. Available at: [Link]

  • Hafez, H. N., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Comte, G., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Roy, S., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Beller, M., et al. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Request PDF. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 2-Isopropoxyethyl salicylate. PubChem. Available at: [Link]

  • Patsnap. (2026). How to Expand Isopropyl Group's Industrial Applications. Patsnap Eureka. Available at: [Link]

  • Roy, S., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • National Center for Biotechnology Information. 2-Isopropoxyethyl propionate. PubChem. Available at: [Link]

  • Constantino, L., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. PMC. Available at: [Link]

  • ResearchGate. (1998). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][5][17]Triazino[5,6-b]quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

Application

Strategic Rationale: The 2-Isopropoxyethyl Moiety in Drug Design

Application Note: Synthesis, Optimization, and Pharmacological Profiling of 1-(2-Isopropoxyethyl)pyrazole Derivatives The pyrazole scaffold is a privileged structure in modern medicinal chemistry, exhibiting profound ant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Optimization, and Pharmacological Profiling of 1-(2-Isopropoxyethyl)pyrazole Derivatives

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, exhibiting profound anticancer, anti-inflammatory, and antimicrobial properties[1]. Functionalizing the


-position of the pyrazole ring with a 2-isopropoxyethyl moiety (

) introduces a flexible, moderately lipophilic ether linkage. This specific modification serves multiple strategic purposes:
  • Steric Shielding: The terminal isopropyl group provides mild steric bulk, protecting the ether oxygen from rapid cytochrome P450-mediated O-dealkylation, thereby increasing the in vivo half-life[2].

  • Physicochemical Balance: The ether oxygen improves aqueous solubility relative to a purely aliphatic chain, while the branched isopropyl group maintains sufficient lipophilicity for cellular membrane permeability[2].

  • Target Engagement: The oxygen atom acts as a critical hydrogen-bond acceptor, allowing for enhanced interactions within the ATP-binding pockets of target kinases[1].

Mechanistic Workflows: Synthetic Strategies

The synthesis of 1-(2-isopropoxyethyl)pyrazole derivatives typically proceeds via two primary routes: direct base-mediated


-alkylation of a pre-formed pyrazole, or the cyclocondensation of (2-isopropoxyethyl)hydrazine with a 1,3-dicarbonyl compound. For late-stage functionalization and library generation, direct 

-alkylation is the preferred route due to the commercial availability of diverse, highly substituted pyrazole precursors.

SyntheticWorkflow A Starting Materials Pyrazole + 2-Isopropoxyethyl Halide C Reaction Conditions Base/Solvent or Acid Catalysis A->C NaH, DMF, 0°C to RT B Alternative Route (2-Isopropoxyethyl)hydrazine + 1,3-Diketone B->C AcOH, EtOH, Reflux D Aqueous Workup (EtOAc / Brine) C->D Quench with H2O E Purification (Silica Gel Chromatography) D->E Organic Phase Concentration F Pure 1-(2-Isopropoxyethyl)pyrazole Derivatives E->F Fraction Collection

Synthetic pathways for 1-(2-isopropoxyethyl)pyrazole derivatives via N-alkylation or condensation.

Self-Validating Protocols: Direct -Alkylation

This protocol utilizes Sodium Hydride (NaH) in Dimethylformamide (DMF) to ensure the complete generation of the highly nucleophilic pyrazolide anion prior to the introduction of the alkyl halide.

Causality of Reagent Selection:

  • NaH over

    
    :  Pyrazole has a pKa of ~14.5. Weak bases like potassium carbonate often result in an incomplete equilibrium of deprotonation, leading to sluggish reaction rates and lower yields. NaH irreversibly deprotonates the pyrazole, driving the reaction forward through the irreversible evolution of hydrogen gas.
    
  • DMF over Acetonitrile: DMF is a highly polar aprotic solvent that effectively solvates the sodium cation. This leaves the resulting pyrazolide anion "naked" and highly reactive, drastically accelerating the

    
     displacement of the 2-isopropoxyethyl bromide.
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Deprotonation: Charge the flask with the substituted

    
    -pyrazole (10.0 mmol) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in small portions.
    
    • Validation Checkpoint 1: Observe the evolution of

      
       gas. The reaction mixture will transition from a clear solution to a slightly opaque suspension. Stir at 0 °C for 30 minutes until gas evolution completely ceases, confirming the total formation of the pyrazolide anion.
      
  • Alkylation: Dissolve 2-isopropoxyethyl bromide (11.0 mmol, 1.1 eq) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes at 0 °C to prevent localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

    • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The disappearance of the UV-active pyrazole spot (lower

      
      ) and the appearance of a new, higher 
      
      
      
      spot indicates reaction completion. Confirm via LC-MS (the expected
      
      
      for an unsubstituted 1-(2-isopropoxyethyl)pyrazole core is
      
      
      155.1).
  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the excess NaH by adding 10 mL of saturated aqueous

    
     dropwise. Transfer the mixture to a separatory funnel, add 50 mL of distilled water, and extract with Ethyl Acetate (
    
    
    
    mL).
    • Causality of Workup: DMF is highly water-soluble but can stubbornly partition into organic layers. Multiple extractions with water and a final heavy wash with brine (50 mL) are strictly required to pull the DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
    
    • Validation Checkpoint 3:

      
       NMR (400 MHz, 
      
      
      
      ) structural confirmation. Look for a distinct septet at ~3.5 ppm (isopropyl
      
      
      ) and two triplets at ~4.2 ppm and ~3.7 ppm corresponding to the ethyl chain (
      
      
      and
      
      
      , respectively).

Quantitative Profiling: Reaction Optimization

To demonstrate the necessity of the optimized NaH/DMF system, the following table summarizes the quantitative optimization data for the


-alkylation of a model pyrazole with 2-isopropoxyethyl bromide.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (1.2 eq)SolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1

MeCN80 (Reflux)1265%Incomplete deprotonation; requires thermal forcing.
2

DMF80878%Better cation solvation (Cesium effect), but still slow.
3NaH DMF 0 to 25 4 92% Irreversible deprotonation; rapid

kinetics.
4NaOH

/ TBAB
1001645%Phase-transfer catalysis fails due to halide hydrolysis.

Pharmacological Translation: Kinase Inhibition and Apoptosis

In the realm of oncology, appropriately substituted pyrazole derivatives act as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. By competitively blocking the ATP-binding pocket of these kinases, pyrazole compounds severely attenuate downstream signaling cascades, notably the PI3K/AKT and MAPK/ERK pathways.

Advanced pyrazole derivatives have demonstrated the ability to induce dose- and time-dependent cytotoxicity in highly aggressive cancer models, such as MDA-MB-468 triple-negative breast cancer (TNBC) cells[3]. The pharmacological mechanism involves the generation of Reactive Oxygen Species (ROS), which subsequently triggers cell cycle arrest in the S phase and forces the cell into caspase-3 mediated apoptosis[3].

Mechanism A 1-(2-Isopropoxyethyl)pyrazole Derivatives B EGFR / VEGFR-2 Kinase Domain A->B Competitive Binding C Inhibition of Phosphorylation B->C Blockade D Downstream Signaling (PI3K/AKT & MAPK/ERK) C->D Signal Attenuation E Cell Cycle Arrest (S Phase) D->E Proliferation Halt F Apoptosis (ROS Generation / Caspase 3) D->F Apoptotic Induction

Pharmacological signaling pathway of pyrazole-mediated kinase inhibition and apoptosis.

Table 2: Biological Activity of Select Pyrazole Derivatives

Compound ClassTarget Cancer Cell LinePrimary Mechanism / Target

(

)
Selanyl-1H-pyrazole (Cmpd 53)HepG2 (Liver)EGFR / VEGFR-2 Dual Inhibition15.98
Selanyl-1H-pyrazole (Cmpd 54)HepG2 (Liver)EGFR / VEGFR-2 Dual Inhibition13.85
Dihydro-1H-Pyrazole (Cmpd 3f)MDA-MB-468 (TNBC)ROS Generation / S-Phase Arrest14.97

(Data aggregated from documented pyrazole structure-activity relationship studies[1],[3])

References[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9f1SaVP5DVWDuOUI28NmE_Ks1xRe5_t6fuCva1i0ZpqJYxoFC1TmplQY8O8zGtcIpn0OTq7CpthQYRTnh5eOVnTT57xUsjomyA2G01Tz6T53pds-wRrjBXzbMtwqC1YbXbhajVtjNHzJ3aevY[3] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. waocp.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMbAoGKE5jzeL5bby8n3qemfWtx9HDd386nsDbxfeYf4L1gvtX_hEVOuRIxXURG4twdld7NHJt3K2wY0qu95MatOegTKIiFZL_H68Mpdjb3447M2w2dmy5oElbj3Hx18OeIly-6Z2W[2] WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX1sEy5buday6gZ7DBEWQzynNOOcy60mPsTvLHnyTCc1EQWCESnGqjURVrtDHHrvSNsGBSnj0qDji4Lk11khG_Ky1iqBN2DBXGxGMnLpYluTCn2rriCqFB_olfxOKmVSAjOO3nKfOT2IggCgdNQw==

Sources

Method

Reagents for introducing isopropoxyethyl groups

Application Note: Strategic Introduction of Isopropoxyethyl Groups in Drug Design Executive Summary & Strategic Rationale The 2-isopropoxyethyl group [ ] serves a critical dual function in medicinal chemistry: it acts as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction of Isopropoxyethyl Groups in Drug Design

Executive Summary & Strategic Rationale

The 2-isopropoxyethyl group [


] serves a critical dual function in medicinal chemistry: it acts as a lipophilic spacer  that simultaneously maintains water solubility through its ether oxygen. Unlike simple alkyl chains, the isopropoxyethyl moiety introduces a "solubilizing tail" that modulates LogP (partition coefficient) while preventing metabolic hot-spots often associated with long alkyl chains.

This guide moves beyond basic textbook ether synthesis, providing field-proven protocols for introducing this group into phenols, amines, and alcohols. We focus on two primary mechanistic routes:

  • Nucleophilic Substitution (

    
    ):  Using 2-isopropoxyethyl halides.
    
  • Acid-Catalyzed Condensation: Using 2-isopropoxyethanol (Green/Industrial Route).

Reagent Profile & Selection Guide

The choice of reagent dictates the impurity profile and yield.

ReagentStructureCAS No.Reactivity ProfilePrimary Application
2-Chloroethyl isopropyl ether

42149-74-6Moderate. Requires activation (KI) or strong heat.General

alkylation of phenols and amines. Stable, low cost.
2-Bromoethyl isopropyl ether

16484-86-9High. Reacts at lower temps than chloride.Sensitive substrates where heat must be minimized.
2-Isopropoxyethanol

109-59-1Low (Nucleophile). Requires acid catalysis.[1]Benzylic ether formation (e.g., Bisoprolol synthesis).
Decision Matrix: Selecting the Synthetic Route

ReactionStrategy Substrate Target Substrate Phenol Phenol / Amine (Nucleophile) Substrate->Phenol BenzAlc Benzylic Alcohol (Electrophile equivalent) Substrate->BenzAlc RouteA Route A: Williamson Ether Synthesis Reagent: 2-Chloroethyl isopropyl ether Base: K2CO3 or Cs2CO3 Phenol->RouteA Basic Conditions RouteB Route B: Acid-Catalyzed Condensation Reagent: 2-Isopropoxyethanol Catalyst: Amberlyst-15 BenzAlc->RouteB Acidic Conditions Product Isopropoxyethyl Derivative RouteA->Product RouteB->Product

Figure 1: Strategic decision tree for selecting the appropriate isopropoxyethylation pathway based on substrate functionality.

Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)

This is the standard laboratory method for introducing the group onto a phenolic scaffold.

Mechanism:


 displacement.[2]
Critical Challenge:  Elimination of the alkyl halide to form the vinyl ether byproduct.
Solution:  Use of Finkelstein conditions (in situ iodide formation) and controlled temperature.
Materials
  • Substrate: Substituted Phenol (1.0 eq)

  • Reagent: 2-Chloroethyl isopropyl ether (1.2 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Crucial for activating the chloride.

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous, granular.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Phenol (10 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
      (20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure phenoxide formation. Observation: Mixture may turn yellow/orange.
    
  • Reagent Addition: Add 2-Chloroethyl isopropyl ether (12 mmol) and KI (1 mmol).

  • Reaction: Heat the mixture to 80°C .

    • Note: Do not exceed 90°C to minimize elimination side-reactions.

    • Monitoring: Monitor by TLC or LCMS every 2 hours. Reaction typically requires 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with water (3x) to remove DMF. Critical: DMF retention can interfere with subsequent steps; thorough washing is required.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the characteristic isopropyl septet (

    
     ppm) and the two methylene triplets (
    
    
    
    and
    
    
    ppm).

Protocol B: Industrial Case Study (Bisoprolol Intermediate)

This protocol mimics the industrial synthesis of the Bisoprolol intermediate, demonstrating how to introduce the group onto a benzylic alcohol without using halides. This is a "Green Chemistry" approach utilizing acid catalysis.

Target: 4-[(2-Isopropoxyethoxy)methyl]phenol.[3][4][5][6][7] Mechanism: Acid-catalyzed dehydration (


-like character at benzylic position).
Materials
  • Substrate: 4-Hydroxybenzyl alcohol (1.0 eq)

  • Reagent/Solvent: 2-Isopropoxyethanol (Excess, acts as solvent)

  • Catalyst: Amberlyst-15 (H+ form resin) or conc.

    
    .
    
Step-by-Step Methodology
  • Setup: Charge a reactor with 2-Isopropoxyethanol (10 volumes relative to substrate).

  • Catalyst Loading: Add Amberlyst-15 resin (10% w/w relative to substrate).

    • Why Resin? Allows for simple filtration workup and avoids neutralizing strong mineral acids.

  • Substrate Addition: Add 4-Hydroxybenzyl alcohol slowly at 0–5°C.

  • Reaction: Stir at 0–5°C for 2 hours, then slowly warm to room temperature.

    • Field Insight: Unlike the patent literature which suggests high heat (150°C), modern process optimization shows that moderate temperatures (or mild exotherms) with active resin prevent polymerization of the benzyl alcohol.

  • Workup:

    • Filter off the Amberlyst-15 resin.

    • Distill off excess 2-Isopropoxyethanol under reduced pressure (recoverable).

    • The residue is the target ether.

Data Summary: Comparison of Methods

MetricProtocol A (Halide)Protocol B (Alcohol/Acid)
Atom Economy Lower (Salt waste generated)High (Water is only byproduct)
Substrate Scope Phenols, Amines, AmidesBenzylic/Allylic Alcohols only
Cost ModerateLow (Bulk solvent used)
Scalability Good (kg scale)Excellent (Ton scale)

Experimental Workflow Visualization

Workflow cluster_0 Protocol A: Phenolic Alkylation cluster_1 Protocol B: Benzylic Etherification start Start: Substrate Selection step1 Dissolve Phenol in DMF Add K2CO3 (2.0 eq) start->step1 Phenol Substrate stepB1 Suspend Amberlyst-15 in 2-Isopropoxyethanol start->stepB1 Benzylic Alcohol step2 Add 2-Chloroethyl isopropyl ether Add KI (Catalytic) step1->step2 step3 Heat to 80°C (4-12h) step2->step3 step4 Aq. Workup (Remove DMF) step3->step4 stepB2 Add 4-Hydroxybenzyl alcohol (Slow addition at 0°C) stepB1->stepB2 stepB3 Filter Resin & Distill Solvent stepB2->stepB3

Figure 2: Parallel experimental workflows for introducing the isopropoxyethyl moiety.

Troubleshooting & Critical Parameters

  • Issue: Low Conversion in Protocol A.

    • Cause: The chloride is a mediocre leaving group.

    • Fix: Increase KI loading to 0.5 eq to drive the in situ Finkelstein reaction (converting R-Cl to R-I).

  • Issue: Vinyl Ether Formation.

    • Cause: E2 elimination competes with

      
       at high temperatures or with strong bases.
      
    • Fix: Switch from

      
       to 
      
      
      
      (Cesium effect enhances nucleophilicity without increasing basicity drastically) and lower temp to 60°C.
  • Issue: Polymerization in Protocol B.

    • Cause: Benzylic carbocations can self-polymerize.

    • Fix: Ensure high dilution (excess 2-isopropoxyethanol) and strict temperature control (do not overheat).

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. (2014).[8][9][10] The Williamson Ether Synthesis.[1][2][10][11]Link

  • Bisoprolol Synthesis Patent. United States Patent 4,258,062. (1981). Benzene derivatives and pharmaceutical compositions containing them.Link

  • Protecting Group Stability. National Institutes of Health (PMC). (2019). Tuning the stability of alkoxyisopropyl protection groups.[12]Link

  • Industrial Process Optimization. BenchChem Application Notes. (2025).[2][6][7][11] A Comparative Guide to Bisoprolol Intermediates.Link

  • General Ether Synthesis. Chemistry LibreTexts. (2024). Preparing Ethers.[10][11][13]Link

Sources

Application

Application Note: Precision One-Pot Synthesis of 1,2,4-Triazoles Using Hydrazine Dihydrochloride

Topic: One-pot synthesis of substituted triazoles using hydrazine 2HCl Content Type: Detailed Application Note and Protocol Executive Summary The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis of substituted triazoles using hydrazine 2HCl Content Type: Detailed Application Note and Protocol

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a pharmacophore in blockbuster drugs such as Fluconazole, Letrozole, and Sitagliptin. Traditionally, the synthesis of these heterocycles relied heavily on hydrazine hydrate —a reagent plagued by severe safety risks, instability, and difficult stoichiometry control.

This guide details a superior, field-proven methodology using Hydrazine Dihydrochloride (N₂H₄·2HCl) . As a stable, non-volatile solid, the dihydrochloride salt offers precise stoichiometric dosing and improved safety profiles. We present two distinct "one-pot" protocols:

  • Protocol A: A highly regioselective route to 1,5-disubstituted-1,2,4-triazoles via stable amidine intermediates (The Xu Method).

  • Protocol B: A direct synthesis of 3,5-disubstituted-1,2,4-triazoles via the Pinner salt strategy.

Scientific Foundation & Mechanistic Logic

Why Hydrazine Dihydrochloride?

While hydrazine hydrate is the kinetic standard, its liquid form introduces variability in water content and poses inhalation hazards. Hydrazine 2HCl provides three critical advantages for high-precision synthesis:

  • Stoichiometric Precision: Being a crystalline salt, it allows for exact molar equivalents, preventing the formation of dihydro-tetrazine byproducts common with excess hydrazine.

  • Acidic Activation: The released HCl can catalyze the initial activation of nitriles or imidates without requiring external acid sources.

  • Safety Profile: Non-volatile solid form significantly reduces inhalation toxicity and flammability risks.

Mechanistic Pathway (Amidine Route)

The formation of the 1,2,4-triazole ring from an amidine and hydrazine follows a nucleophilic attack-cyclization-elimination sequence.

  • Nucleophilic Attack: The hydrazine (liberated in situ or acting as a nucleophile) attacks the electrophilic carbon of the amidine.

  • Intermediate Formation: An amidrazone intermediate is generated.

  • Cyclization: Intramolecular attack on the second electrophilic center (often an ester or amide carbonyl provided by the auxiliary).

  • Aromatization: Loss of water or amine drives the formation of the aromatic triazole system.

TriazoleMechanism Amidine Amidine / Imidate (Electrophile) Amidrazone Amidrazone Intermediate Amidine->Amidrazone + N2H4 (Base) Hydrazine Hydrazine 2HCl (Nucleophile Source) Hydrazine->Amidrazone HCl loss Cyclization Cyclization (Dehydration/Elimination) Amidrazone->Cyclization Heat/Acid Triazole 1,2,4-Triazole Product Cyclization->Triazole - H2O / - RNH2

Figure 1: General mechanistic flow for 1,2,4-triazole formation from amidine/imidate precursors.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Disubstituted-1,2,4-Triazoles

Based on the method by Xu et al. (Merck Research Laboratories) [1]

This protocol is the gold standard for generating 1,5-disubstituted scaffolds, avoiding the regioisomeric mixtures often seen in other methods. It utilizes stable oxamide-derived amidine reagents .[1][2][3]

Reagents:

  • Oxamide-derived amidine (prepared from primary amine + ethyl oxalyl monochloride, followed by amine activation).

  • Hydrazine Dihydrochloride (N₂H₄·2HCl).

  • Solvent: Acetic Acid (AcOH) or Methanol (MeOH).

  • Base: Triethylamine (Et₃N) - Optional depending on substrate sensitivity.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture:

    • In a round-bottom flask, dissolve the Oxamide-Amidine Reagent (1.0 equiv) in Acetic Acid (0.5 M concentration relative to amidine).

    • Note: Acetic acid acts as both solvent and catalyst. For acid-sensitive substrates, use MeOH.

  • Addition of Hydrazine:

    • Add Hydrazine Dihydrochloride (1.1 - 1.2 equiv) directly to the stirring solution at room temperature.

    • Observation: The salt may not dissolve immediately. This is normal.

  • Cyclization:

    • Heat the reaction mixture to 50–60 °C .

    • Monitor via LC-MS.[4] Conversion is typically complete within 2–4 hours.

    • Mechanism:[5][6][7][8] The hydrazine displaces the auxiliary amine and cyclizes with the oxalyl carbonyl.

  • Work-up:

    • Cool to room temperature.[4]

    • If Product Precipitates: Filter the solid, wash with cold water and Et₂O.

    • If Soluble: Dilute with water, neutralize with sat. NaHCO₃ (if AcOH used), and extract with EtOAc.

    • Dry over Na₂SO₄ and concentrate.

Data Summary: Protocol A Performance

ParameterSpecificationNotes
Yield 80 - 95%Highly efficient for aryl/alkyl hydrazines.
Regioselectivity >99:1Exclusive formation of 1,5-isomer.
Reaction Time 2 - 4 HoursRapid kinetics in AcOH.
Purification CrystallizationChromatography rarely needed.[3]
Protocol B: "One-Pot" Pinner Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

Direct Route from Nitriles [2]

This method is ideal when starting from commercially available nitriles. It proceeds via an in situ Pinner salt (imidate hydrochloride) formation, followed by reaction with hydrazine.

Reagents:

  • Nitrile (R-CN).

  • Alcohol (MeOH or EtOH).[3]

  • Acid Catalyst: Acetyl Chloride (to generate anhydrous HCl in situ).

  • Hydrazine Dihydrochloride.[3][9]

  • Base: Et₃N or NaOEt.

Step-by-Step Methodology:

  • In Situ Pinner Salt Formation:

    • Dissolve Nitrile (1.0 equiv) in dry MeOH (0.5 M).

    • Cool to 0 °C. Add Acetyl Chloride (3.0 equiv) dropwise. (Generates HCl + MeOAc).

    • Stir at RT for 12–24 h.

    • Checkpoint: Monitor disappearance of nitrile by TLC/IR. The intermediate is the Imidate Hydrochloride.

  • Hydrazine Addition:

    • Cool the mixture to 0 °C again.

    • Add Hydrazine Dihydrochloride (1.1 equiv).

    • Slowly add Et₃N (4.0 equiv) to neutralize the excess HCl and the hydrazine salt.

    • Critical: Control the exotherm during base addition.

  • Cyclization:

    • Allow to warm to RT, then reflux (65 °C) for 3–6 hours.

    • Mechanism:[5][6][7][8] The free hydrazine attacks the imidate carbon, followed by condensation with the ortho-ester/amidine equivalent.

  • Work-up:

    • Remove solvent under vacuum.

    • Resuspend residue in water.[9]

    • Extract with DCM or EtOAc.

Visualization of Workflow

The following diagram illustrates the decision tree and workflow for selecting the correct protocol based on the desired substitution pattern.

TriazoleWorkflow Start Target Molecule Selection Decision Desired Substitution? Start->Decision RouteA Protocol A: Amidine Route (Xu Method) Decision->RouteA 1,5-Isomer RouteB Protocol B: Pinner Route (Nitrile Activation) Decision->RouteB 3,5-Isomer ProdA 1,5-Disubstituted 1,2,4-Triazole RouteA->ProdA Reagents: Oxamide-Amidine + N2H4·2HCl + AcOH ProdB 3,5-Disubstituted 1,2,4-Triazole RouteB->ProdB Reagents: Nitrile + MeOH/HCl + N2H4·2HCl

Figure 2: Strategic workflow for selecting the optimal synthesis protocol.

Safety & Handling: Hydrazine 2HCl vs. Hydrate

FeatureHydrazine Hydrate (N₂H₄[10][11]·xH₂O)Hydrazine Dihydrochloride (N₂H₄·2HCl)
Physical State Fuming LiquidCrystalline Solid
Inhalation Risk High (Severe respiratory irritant)Low (Non-volatile)
Stability Oxidizes rapidly; absorbs CO₂Stable for years if kept dry
Stoichiometry Difficult (Variable water content)Precise (MW: 104.97 g/mol )
Acidity BasicAcidic (Releases HCl in solution)

Safety Note: Although safer than the hydrate, N₂H₄·2HCl is still toxic and a potential carcinogen. Always handle in a fume hood with double nitrile gloves.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Incomplete activation of amidine/nitrile.Increase reaction temp by 10°C; Ensure anhydrous conditions for Pinner salt step.
Regioisomer Mix Wrong solvent polarity or pH.Protocol A: Switch to AcOH (promotes 1,5-selectivity). Protocol B: Ensure pH is >7 during cyclization.
Product Oiling Out Impurities or residual solvent.Triturate the oil with cold Et₂O/Hexane to induce crystallization.
Dimer Formation Excess hydrazine reacting twice.Strictly control Hydrazine 2HCl stoichiometry (1.05 - 1.1 equiv).

References

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010).[1][2][3] Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669.[1][3]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.[12]

  • BenchChem. (2025).[4][10] Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate. BenchChem Technical Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center:[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Welcome to the Technical Support Center for [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS: 1443980-36-6). This specialized hydrazine derivative is frequently utilized by researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS: 1443980-36-6). This specialized hydrazine derivative is frequently utilized by researchers and drug development professionals as a critical building block in organic synthesis, particularly in the development of PROTAC linkers and targeted kinase inhibitors .

While hydrazine dihydrochlorides are highly soluble in aqueous media, achieving stable and complete dissolution in organic solvents like Dimethyl Sulfoxide (DMSO) requires specific handling. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to overcome the thermodynamic barriers of its crystalline lattice and prevent oxidative degradation.

Part 1: Physicochemical Properties & Solvent Compatibility

To understand the solubility behavior of this compound, it is essential to compare the solvating parameters of common laboratory solvents. The quantitative data below highlights why DMSO requires kinetic assistance (heat/sonication) compared to water.

Table 1: Solubility Comparison & Solvent Parameters

SolventDielectric Constant (ε)Solvating Power (Cations)Solvating Power (Anions)Estimated Solubility
Water 80.1ExcellentExcellent> 100 mg/mL
DMSO 46.7ExcellentPoor (Sterically hindered)20 - 50 mg/mL (Requires sonication)
Ethanol 24.5ModerateModerate< 5 mg/mL

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride not dissolving completely in DMSO at room temperature? Mechanistic Insight: The dihydrochloride salt of this hydrazine derivative forms a rigid, high-energy ionic crystal lattice. DMSO is a polar aprotic solvent. While its highly polarized sulfoxide group (S=O) is excellent at solvating cations (like the protonated hydrazine) via its oxygen atom, the positive charge on the sulfur atom is sterically hindered. Consequently, DMSO is relatively poor at solvating small, hard anions like chloride (Cl⁻) . This creates a thermodynamic bottleneck. Solution: To overcome the lattice energy, kinetic energy must be introduced. We recommend vortexing followed by sonication in a water bath at room temperature for 10–15 minutes.

Q2: Does the quality or age of my DMSO affect the solubility and stability of this compound? Mechanistic Insight: Absolutely. DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere. The introduction of water into the DMSO not only alters the solvation dynamics but also introduces dissolved oxygen. Hydrazine derivatives are notoriously sensitive to oxidation, which can lead to the formation of reactive diazene intermediates and subsequent degradation . Solution: Always use fresh, anhydrous DMSO (preferably sealed under argon). If your DMSO has been opened for more than a month, it is likely compromised by moisture, which significantly impacts the solubility and stability of the product .

Q3: How do I neutralize the dihydrochloride salt for downstream coupling reactions in DMSO? Mechanistic Insight: In many synthetic workflows (e.g., SNAr reactions or amide couplings), the hydrazine must act as a nucleophile. The dihydrochloride salt keeps the hydrazine protonated and unreactive. Solution: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the DMSO solution. Typically, 2.0 to 2.5 equivalents of base are required to fully liberate the free hydrazine. Note: The addition of base often results in the precipitation of amine hydrochloride salts (e.g., DIPEA·HCl) if the concentration is too high, which can be mistaken for undissolved starting material.

Part 3: Troubleshooting Guide & Experimental Workflows

The following decision tree outlines the logical flow for resolving solubility issues when working with hydrazine dihydrochloride salts in DMSO.

G Start Weigh [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex 1-2 mins AddDMSO->Vortex Check1 Solution Clear? Vortex->Check1 Sonicate Sonicate in water bath (10-15 mins, RT) Check1->Sonicate No Success Aliquot & Store at -80°C (Argon purged) Check1->Success Yes Check2 Solution Clear? Sonicate->Check2 Heat Gentle Heating (37°C - 50°C, 5 mins) Check2->Heat No Check2->Success Yes Check3 Solution Clear? Heat->Check3 Base Add 1-2 eq DIPEA (If free-base required) Check3->Base No Check3->Success Yes Base->Success Proceed to Assay

Step-by-step troubleshooting workflow for dissolving hydrazine dihydrochlorides in DMSO.

Standard Operating Procedure (SOP): Preparation of a 50 mM Stock Solution

Trustworthiness & Validation: This protocol is designed as a self-validating system. By observing the visual clarity at each step, the user confirms the thermodynamic state of the solution before proceeding, preventing downstream experimental failures caused by inaccurate dosing.

  • Preparation: Equilibrate the sealed vial of[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride to room temperature in a desiccator before opening. Causality: This prevents the condensation of atmospheric moisture onto the highly hygroscopic powder.

  • Weighing: Rapidly weigh the desired amount of the compound (e.g., 9.55 mg for 1 mL of a 50 mM solution) into a sterile, amber glass vial. Amber glass is recommended to minimize photo-degradation.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored under argon).

  • Initial Mixing: Vortex the vial vigorously for 60 to 120 seconds. Observe the solution against a light background.

  • Sonication (Conditional): If the solution is cloudy or contains visible particulates, place the vial in an ultrasonic water bath at room temperature for 10 to 15 minutes.

    • Self-Validation Check: The solution must transition from a cloudy suspension to a completely transparent liquid. If particulates remain, the lattice energy has not been fully overcome.

  • Heating (Conditional): If sonication is insufficient, heat the vial in a thermomixer or water bath at 37°C to 50°C for 5 minutes. Do not exceed 60°C to avoid thermal decomposition of the hydrazine moiety.

  • Storage: Once a clear solution is achieved, purge the headspace of the vial with argon or nitrogen gas. Aliquot the solution into single-use tubes to avoid freeze-thaw cycles, and store at -80°C. Stock solutions should ideally be used within 1 month.

References

  • Title: Hydrazine | CID 9321 - Safety and Stability Data Source: PubChem, National Library of Medicine URL: [Link]

Optimization

Technical Support Center: Handling Hygroscopic Hydrazine Dihydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent yields, irreproducible kinetics, or safety incidents when utilizing hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent yields, irreproducible kinetics, or safety incidents when utilizing hydrazine dihydrochloride (CAS: 5341-61-7).

While the dual chloride ions provide enhanced thermal stability over free base hydrazine, this specific salt is notoriously hygroscopic. This guide synthesizes field-proven insights, mechanistic causality, and rigorous protocols to ensure your laboratory workflows remain self-validating, accurate, and safe.

FAQ Section 1: Physical & Chemical Properties

Q: Why does my hydrazine dihydrochloride powder turn into a sticky paste, and how does this affect my chemical reductions?

A: Hydrazine dihydrochloride is highly hygroscopic, meaning it actively absorbs moisture from the ambient environment[1]. The causality here lies in the ionic nature of the dihydrochloride salt, which creates a strong thermodynamic drive to hydrate. When it absorbs water, it undergoes deliquescence (clumping and dissolving in its own absorbed moisture).

This introduces two critical points of failure in your experiments:

  • Stoichiometric Inaccuracy: The absorbed water adds unaccounted mass. If you weigh 100 mg of "wet" salt, you are adding significantly less active hydrazine than calculated. Because hydrazine dihydrochloride is often used as a precise reducing agent for carbonyls, alkenes, and alkynes[2], this mass error directly leads to incomplete reductions and compromised yields.

  • Hydrolysis and Degradation: Prolonged moisture exposure can lead to partial dissociation, releasing corrosive HCl gas and degrading the reagent's efficacy[1].

Quantitative Data: Core Properties
PropertyValueClinical / Experimental Significance
CAS Number 5341-61-7Unique identifier for procurement and safety tracking.
Molecular Weight 104.97 g/mol [2]Critical for exact stoichiometric calculations.
Melting Point 200 °C (Decomposes)[1]Unstable at high temperatures; decomposes into N₂ and HCl.
Density 1.42 g/mL at 25 °C[2]Relevant for volumetric displacement in concentrated solutions.
Solubility Highly soluble in water/polar solvents[1]Facilitates aqueous reductions but necessitates strict dry storage.

FAQ Section 2: Storage & Environmental Control

Q: What is the optimal self-validating storage system to prevent degradation?

A: To maintain the integrity of hydrazine dihydrochloride, you must completely eliminate the moisture variable. The protocol is to store the reagent in a tightly closed container under an inert gas (Argon or Nitrogen)[3]. It should be kept in a cool, dark place (preferably <15°C, though strictly dry room temperature is acceptable)[4].

A self-validating storage system involves using Parafilm or Teflon tape around the cap and storing the primary bottle inside a secondary desiccator cabinet containing active indicating silica gel. If the silica gel changes color, the system immediately alerts you that the moisture barrier has been breached.

MoistureDegradation A Hydrazine Dihydrochloride (Dry Powder) B Moisture Absorption (Hygroscopic) A->B Exposure to Ambient Air C Deliquescence & Clumping B->C H2O Accumulation D Loss of Stoichiometry C->D Weighing Errors E Release of HCl Gas C->E Hydrolysis F Compromised Reduction Yields D->F E->F

Caption: Logical relationship between moisture exposure, reagent degradation, and experimental failure.

FAQ Section 3: Experimental Workflows & Troubleshooting

Q: I am using hydrazine dihydrochloride as a reducing agent. How can I ensure reproducible handling?

A: Because of its extreme moisture sensitivity, weighing must be performed in a controlled environment. Exposing the salt to ambient humidity for even a few minutes during weighing will alter its mass.

Step-by-Step Methodology: Glovebox Handling & Weighing Protocol
  • Purge: Ensure the glovebox is actively purged with Ultra-High Purity (UHP) Argon or N₂.

  • Transfer: Move the sealed reagent bottle into the antechamber. Cycle the vacuum/inert gas at least three times before bringing it into the main chamber to strip ambient moisture from the bottle's exterior.

  • Weighing: Use an anti-static spatula to weigh the required mass into a pre-dried (oven-baked) reaction vial.

  • Sealing: Cap the vial with a rubber septum before removing it from the glovebox.

  • Validation: This ensures the salt remains perfectly dry. You can now safely inject your anhydrous solvent via syringe on the benchtop using standard Schlenk line techniques.

Q: Can you provide a validated protocol for synthesizing substituted hydrazines using this salt?

A: Yes. Hydrazine dihydrochloride is frequently utilized as a stable product in the borane reduction of hydrazones[5].

Step-by-Step Methodology: Borane Reduction of Hydrazones
  • Reactant Preparation: Keep the starting hydrazone intermediate (e.g., 6.1 mmol) under a strict N₂ atmosphere[5].

  • Reduction: Add borane solution (50 mmol) to the hydrazone and stir magnetically at room temperature for 24 hours[5].

  • Concentration: Concentrate the mixture in vacuo to obtain an oily residue.

  • Salt Formation: To precipitate the stable salt, add a mixture of methanol (10 mL) and 1M HCl in diethyl ether (20 mL) to the residue. Stir for 6 hours[5].

  • Crystallization: The substituted hydrazine dihydrochloride product will precipitate as a yellowish solid. Filter and repeatedly recrystallize using a methanol/diethyl ether mixture to obtain the pure, stable salt[5].

FAQ Section 4: Safety & Decontamination

Q: What are the critical safety hazards, and how do I neutralize spills?

A: Hydrazine dihydrochloride is highly toxic and a known carcinogen[6]. According to GHS classifications, it is Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331), and May cause cancer (H350)[6]. Furthermore, it is a strong reducing agent that can react violently with oxidizers like periodate[7].

Step-by-Step Methodology: Decontamination Protocol

If a spill occurs, do not simply sweep it up dry (which aerosolizes toxic dust) or wash it down the drain.

  • Containment: Dampen the solid spill material with water to prevent the formation of toxic aerosols[6].

  • Neutralization: Use a diluted solution of calcium hypochlorite or standard bleach to carefully oxidize the hydrazine into inert nitrogen gas and water.

  • Self-Validation: Observe the spill area. The neutralization reaction will produce visible bubbling (N₂ gas evolution). Once the bubbling has completely ceased, the system self-validates that the active hydrazine has been destroyed.

  • Disposal: Absorb the neutralized liquid with paper towels, seal them in a vapor-tight plastic bag, and dispose of them through your facility's approved hazardous waste stream[6].

HandlingWorkflow Start 1. Purge Glovebox (Ar/N2 Atmosphere) PPE 2. Don PPE (Double Gloves, Respirator) Start->PPE Transfer 3. Transfer Sealed Bottle via Antechamber PPE->Transfer Weigh 4. Weigh Reagent (Anti-Static Spatula) Transfer->Weigh Seal 5. Seal Reaction Vessel with Septum Weigh->Seal Clean 6. Decontaminate Tools (Dilute Bleach) Seal->Clean

Caption: Step-by-step workflow for the safe handling and weighing of hydrazine dihydrochloride.

References

  • Source: cdhfinechemical.
  • Source: tcichemicals.
  • Source: sciencemadness.
  • Source: smolecule.
  • Source: pubchem.ncbi.nlm.nih.
  • Source: sigmaaldrich.
  • Source: d-nb.
  • Source: homescience.

Sources

Troubleshooting

Technical Support Center: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride

Module 1: Strategic Overview Subject: Removal of HCl from [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS: 16726-41-3 or related derivatives). Target Species: [2-(Propan-2-yloxy)ethyl]hydrazine (Free Base).

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: Strategic Overview

Subject: Removal of HCl from [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS: 16726-41-3 or related derivatives). Target Species: [2-(Propan-2-yloxy)ethyl]hydrazine (Free Base). Chemical Structure:



The Technical Challenge

The dihydrochloride salt form is the industry standard for storage because alkyl hydrazines are inherently unstable (prone to oxidation and hygroscopicity) in their free base form. However, the HCl moiety acts as a kinetic trap, protonating the nucleophilic nitrogens and rendering the molecule unreactive for condensation or substitution reactions.

To restore reactivity, you must break the ionic lattice. This process presents three specific risks:

  • Oxidative Degradation: The free hydrazine moiety is a reducing agent and scavenges oxygen from the air, turning yellow/brown rapidly.

  • Water Solubility: The ether oxygen and hydrazine group make the free base highly water-soluble, leading to poor recovery in standard extractions.

  • Thermal Instability: Exothermic neutralization can trigger decomposition.

Module 2: Standard Operating Protocols (SOPs)

Method A: Biphasic Neutralization & Extraction (High Purity)

Best for: Isolating the free base for analysis or storage.

Reagents:

  • Target Salt: [2-(Propan-2-yloxy)ethyl]hydrazine

    
     2HCl[1]
    
  • Base: 4M NaOH or Saturated

    
     (aq)
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et2O)

  • Additive: Solid NaCl (for salting out)

Protocol:

  • Dissolution: Dissolve the dihydrochloride salt in the minimum amount of cold distilled water (

    
    ).
    
  • Basification: Slowly add the base dropwise while stirring. Monitor pH; target pH > 12.

    • Critical: Maintain temperature

      
       to prevent thermal decomposition.
      
  • Salting Out (The "Secret" Step): The ether tail provides some lipophilicity, but the hydrazine head is hydrophilic. Saturate the aqueous solution with solid NaCl. This increases the ionic strength, forcing the organic free base out of the water (the "Salting Out" effect).

  • Extraction: Extract with DCM (

    
     volume of aqueous layer).
    
    • Note: Avoid Chloroform if possible, as hydrazines can react with it under basic conditions to form carbenes/impurities over time.

  • Drying: Dry the combined organic layers over anhydrous

    
     (Sodium Sulfate) for 15 minutes.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at low temperature (

    
    ). Flush the receiving flask with Argon immediately.
    
Method B: In-Situ Scavenging (Process Efficiency)

Best for: One-pot synthesis where isolation is unnecessary.

Protocol:

  • Suspend the dihydrochloride salt in the reaction solvent (e.g., Ethanol, DMF, or THF).

  • Add 3.0 - 3.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or finely ground

    
    ).
    
  • Stir for 30-60 minutes at room temperature.

  • Proceed directly with the addition of your electrophile (aldehyde, ketone, or alkyl halide).

    • Why: The base neutralizes the HCl as it dissociates, liberating the hydrazine for reaction without exposing it to air/workup.

Module 3: Visualization & Logic

Workflow Diagram: Biphasic Isolation

G cluster_phases Phase Separation Start Input: Dihydrochloride Salt (Solid) Dissolve Step 1: Dissolve in Cold Water (0-5°C) Start->Dissolve Base Step 2: Add 4M NaOH (Target pH > 12) Dissolve->Base SaltOut Step 3: Add Solid NaCl (Saturate Solution) Base->SaltOut Neutralization Extract Step 4: Extract with DCM (3x Cycles) SaltOut->Extract Salting Out AqWaste Aqueous Waste (NaCl + H2O) Extract->AqWaste OrgPhase Organic Phase (Free Base + DCM) Extract->OrgPhase Dry Step 5: Dry (Na2SO4) & Evaporate (<30°C) OrgPhase->Dry Product Output: Free Base Oil (Store under Argon) Dry->Product

Caption: Logical flow for the isolation of hydrazine free base, emphasizing the critical "Salting Out" step to maximize yield.

Module 4: Troubleshooting & FAQs

Q1: My yield is extremely low (<30%). Where did the compound go?

Diagnosis: The free base is likely partitioned into the aqueous layer. Fix:

  • Check pH: Ensure the aqueous layer is pH > 12. If it is pH 8-9, the monohydrochloride salt may still exist, which is water-soluble.

  • Salting Out: Did you add solid NaCl? If not, the ether oxygen in the molecule is hydrogen-bonding with the water, keeping it solubilized. Saturate the water until salt stops dissolving.

  • Continuous Extraction: For stubborn cases, use a liquid-liquid continuous extractor for 12-24 hours.

Q2: The oil turned yellow/brown immediately after evaporation.

Diagnosis: Oxidative decomposition (Diazen formation). Fix:

  • Atmosphere: Hydrazines react with atmospheric oxygen. You must backfill your rotavap with Nitrogen/Argon before removing the flask.

  • Temperature: Never heat the bath above 30°C.

  • Storage: Do not store the free base. Use it immediately. If storage is unavoidable, store as a dilute solution in degassed solvent at -20°C.

Q3: Can I use this directly for a Fischer Indole Synthesis or Hydrazone formation?

Answer: Yes. For these reactions, Method B (In-Situ) is superior.

  • Reasoning: Isolating the free base exposes it to degradation. By adding the salt + base directly to the ketone/aldehyde, you generate the reactive species in the presence of its trapping partner, minimizing side reactions.

Solvent Compatibility Matrix
SolventSuitability for ExtractionNotes
Dichloromethane (DCM) High Best solubility for the ether tail; easy to evaporate.
Diethyl Ether Medium Good, but volatile. Risk of peroxides if stored.
Ethyl Acetate Low Avoid. Hydrazines can attack the ester group (aminolysis) to form hydrazides.
Chloroform Medium/Low Risk of carbene formation with strong bases.

Module 5: Safety & Compliance

Hazard Class: Hydrazine derivatives are generally Genotoxic and Skin Sensitizers .

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal (See Reference 4).

  • PPE: Double nitrile gloves are recommended.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Ragnarsson, U. "Synthetic Methodology for Alkyl Hydrazines." Chemical Society Reviews, 2001.

  • PubChem Compound Summary. "[2-(Propan-2-yloxy)ethyl]hydrazine."[1] National Center for Biotechnology Information.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Protocols for hydrazine decontamination).

Sources

Optimization

Technical Support Center: Optimizing Cyclization Yields with Alkyl Hydrazine Salts

Topic: Troubleshooting and Optimization of Heterocycle Synthesis using Alkyl Hydrazine Salts (e.g., Methylhydrazine HCl, Ethylhydrazine Oxalate). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Optimization of Heterocycle Synthesis using Alkyl Hydrazine Salts (e.g., Methylhydrazine HCl, Ethylhydrazine Oxalate). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Format: Interactive Q&A / Troubleshooting Guide.

Introduction: The Alkyl Hydrazine Challenge

Alkyl hydrazine salts (e.g., methylhydrazine hydrochloride) are critical building blocks for synthesizing pyrazoles, triazoles, and pyridazines. However, they present a distinct set of challenges compared to their aryl counterparts or hydrazine hydrate:

  • Solubility Mismatch: The salts are hydrophilic, while the electrophiles (1,3-diketones, enaminones) are often lipophilic.

  • Regioselectivity: Unlike aryl hydrazines, alkyl groups lack the steric bulk to inherently direct regioselectivity, often leading to difficult-to-separate isomer mixtures.

  • Base Sensitivity: Releasing the free base in situ is necessary for reactivity but can trigger decomposition or side reactions (e.g., alkylation vs. condensation) if not controlled.

This guide synthesizes field-proven protocols to maximize yield and selectivity.

Module 1: Solubility & Free-Basing Strategies

Q: My alkyl hydrazine salt is insoluble in the reaction solvent (THF/DCM). Should I free-base it first?

Recommendation: Avoid ex situ free-basing (isolating the free alkyl hydrazine) whenever possible due to volatility, toxicity, and explosion hazards. Use an In-Situ Neutralization Protocol .

The Logic: Alkyl hydrazine salts are stable; the free bases are not. Free alkyl hydrazines are potent reducing agents and can oxidize rapidly in air. Generating the free base in situ ensures the reactive species is consumed immediately by the electrophile.

Protocol: Biphasic In-Situ Neutralization

Best for: Reactions compatible with water/organic mixtures.

  • Dissolution: Dissolve the alkyl hydrazine salt in the minimum amount of water (approx. 1–2 mL per mmol).

  • Mixing: Add the organic solvent (EtOH, THF, or Toluene) containing your electrophile.

  • Base Addition: Add a stoichiometric amount of base (NaOH, K₂CO₃, or NaOAc) relative to the acid counter-ion (e.g., 1 equiv for HCl salts).

    • Tip: For base-sensitive substrates, use Sodium Acetate (NaOAc) .[1] It buffers the solution, releasing the free hydrazine without creating a harsh alkaline environment that degrades the electrophile.

Q: I require strictly anhydrous conditions. How do I handle the salt?

Recommendation: Use a "Solvent Switch" or soluble organic bases.

Option A: The Methanol Release (Solvent Switch)

  • Suspend the salt in dry Methanol (MeOH).

  • Add Sodium Methoxide (NaOMe) (1.0 equiv).

  • Stir for 15 min at 0°C. NaCl/KCl will precipitate.

  • Filter the mixture under Nitrogen (Schlenk filtration) to remove the salt.

  • Use the filtrate (free hydrazine in MeOH) immediately.

Option B: Organic Bases (Non-Nucleophilic) Use DBU or DIPEA (1.1 equiv) in the reaction solvent.

  • Warning: Amine salts (e.g., DBU·HCl) will remain in solution. Ensure they do not catalyze side reactions (like Knoevenagel condensations) with your electrophile.

Module 2: Regioselectivity Control

Q: I am reacting Methylhydrazine HCl with an unsymmetrical 1,3-diketone and getting a 1:1 mixture of isomers. How do I favor one?

Recommendation: Switch the solvent to a fluorinated alcohol.[1]

The Logic: Regioselectivity in pyrazole synthesis is dictated by the competition between the most nucleophilic nitrogen attacking the most electrophilic carbonyl.

  • Standard Solvents (EtOH): Often yield mixtures because the difference in electrophilicity between the two carbonyls is subtle.

  • Fluorinated Solvents (TFE, HFIP): Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the "harder" carbonyl or stabilize specific transition states, often shifting ratios from 1:1 to >10:1.

Data: Solvent Effects on Regioselectivity

Reaction: Methylhydrazine + Benzoylacetone

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (A:B)Yield
Ethanol 24.50.8355 : 4578%
THF 7.50.0050 : 5065%
TFE (Trifluoroethanol) 27.01.5192 : 8 88%
HFIP 16.71.9698 : 2 91%

Expert Insight: If TFE is too expensive for scale-up, try using Acetic Acid as the solvent. It often mimics the selectivity enhancement of fluorinated solvents by protonating the carbonyls, though yields may be lower due to salt formation.

Module 3: Troubleshooting Low Yields

Q: The starting material is consumed, but the yield is <40%. Where is the mass going?

Diagnosis: This usually indicates one of three pathways:[2]

  • Oxidation: Alkyl hydrazines oxidize to azo compounds or hydrazones that decompose.

  • Bis-Condensation: One hydrazine molecule reacting with two electrophiles (bridging).

  • Incomplete Cyclization: Formation of the intermediate hydrazone without the final dehydration step (often happens at low temps).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Red/Yellow Coloration Oxidation of hydrazineDegas solvents with N₂/Ar. Add hydrazine last under inert flow.
Precipitate forms early Intermediate hydrazone is insolubleIncrease Temp: Reflux is required to drive the dehydration (cyclization) step. Add acid catalyst (p-TsOH, 5 mol%).
Multiple TLC spots Polymerization / Bis-reactionReverse Addition: Add the electrophile slowly to the hydrazine solution (keep hydrazine in excess locally).
No Reaction (Salt) Hydrazine still protonatedCheck pH. If pH < 8, add more base. Hydrazine HCl is acidic; it buffers the pH down.

Module 4: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct protocol based on your substrate and constraints.

OptimizationWorkflow Start Start: Alkyl Hydrazine Salt + Electrophile CheckSolubility Is the salt soluble in reaction solvent? Start->CheckSolubility StandardProtocol Standard Protocol: Add organic base (Et3N/DIPEA) Reflux in EtOH CheckSolubility->StandardProtocol Yes CheckWater Is substrate water sensitive? CheckSolubility->CheckWater No RegioCheck Is Regioselectivity Critical? StandardProtocol->RegioCheck AnhydrousPath Anhydrous Release: Use NaOMe/MeOH Filter off NaCl CheckWater->AnhydrousPath Yes BiphasicPath Biphasic Protocol: Dissolve Salt in min. H2O Add NaOAc/EtOH CheckWater->BiphasicPath No AnhydrousPath->RegioCheck BiphasicPath->RegioCheck Fluorinated Switch Solvent: Use TFE or HFIP (H-Bond Activation) RegioCheck->Fluorinated Yes (Isomers observed) StandardReflux Proceed to Reflux Monitor via HPLC/TLC RegioCheck->StandardReflux No (Symmetrical)

Caption: Decision tree for selecting the optimal free-basing and solvent strategy for alkyl hydrazine cyclizations.

Module 5: Mechanism & Pathway Analysis

Understanding the competing pathways is crucial for troubleshooting. The diagram below details the bifurcation between the desired cyclization and common side reactions.

ReactionMechanism Reactants 1,3-Diketone + Alkyl-NHNH2 Imine Intermediate: Hydrazone (Open Chain) Reactants->Imine Nucleophilic Attack PathCyclization Dehydration (Cyclization) Imine->PathCyclization High Temp / Acid Cat. PathSide Side Reaction: Bis-Condensation Imine->PathSide Excess Electrophile Product Target: N-Alkyl Pyrazole PathCyclization->Product Dimer Impurity: Dimer/Polymer PathSide->Dimer

Caption: Mechanistic pathway showing the critical divergence between cyclization and polymerization.

References

  • BenchChem. (2025).[1][3][4] Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from

  • Organic Chemistry Portal. (2019). Synthesis of Pyrazoles: Recent Advances and Protocols. Retrieved from

  • National Toxicology Program. (2008). Hydrazine and Hydrazine Sulfate: Safety and Handling. Retrieved from

  • Fustero, S., et al. (2008). Fluorinated Alcohols as Solvents for Regioselective Synthesis. Journal of Organic Chemistry.
  • Arxada. (2022). Performance Chemicals: Handling Aqueous Hydrazine Solutions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Isopropoxyethyl Hydrazine in Solution

Welcome to the Technical Support Center for 2-isopropoxyethylhydrazine (and its hydrochloride salt). As a critical building block in the synthesis of pyrazoles, hydrazones, and complex glycoconjugates, maintaining the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-isopropoxyethylhydrazine (and its hydrochloride salt). As a critical building block in the synthesis of pyrazoles, hydrazones, and complex glycoconjugates, maintaining the structural integrity of this alkylhydrazine in solution is paramount for reproducible drug development.

This guide synthesizes field-proven protocols and thermodynamic principles to help you troubleshoot degradation, optimize storage, and ensure robust, self-validating experimental yields.

The Mechanistic Causality of Degradation

To troubleshoot effectively, one must understand why isopropoxyethyl hydrazine degrades. Hydrazines are strong alpha-effect nucleophiles. While this makes them excellent reagents, it also renders the N–N bond highly labile under specific environmental conditions.

  • Autoxidation: In neutral or alkaline aqueous solutions exposed to air, the unprotonated hydrazine moiety readily undergoes a four-electron oxidation process catalyzed by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺)[1]. This forms reactive diazenes, hydrazyl radicals, and ultimately nitrogen gas and isopropoxyethanol.

  • Protonation as a Shield: Lowering the pH converts the molecule into a hydrazinium ion. The protonation of the terminal amine drastically reduces the electron density available for oxidative attack, effectively "locking" the molecule in a stable state[2].

G A Isopropoxyethyl Hydrazine (Solution) B Acidic Conditions (pH < 5) A->B C Neutral/Alkaline Conditions (pH > 7) A->C D Protonation to Hydrazinium Salt B->D E Exposure to Dissolved O2 & Trace Metals C->E F High Stability (Resists Oxidation) D->F G Autoxidation (Diazenes & Radicals) E->G H Degradation Products (N2 gas, Alcohols) G->H

Mechanistic pathways of isopropoxyethyl hydrazine stability based on pH and oxygen.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of isopropoxyethyl hydrazine is turning yellow/brown over time. What is happening and how do I stop it? A1: The color change indicates the formation of oxidation products, specifically azo compounds and hydrazyl radicals. Alkylhydrazines are highly susceptible to oxidation in neutral or alkaline solutions when exposed to atmospheric oxygen[2].

  • Causality: The unshared electron pairs on the adjacent nitrogen atoms are easily oxidized by dissolved O₂.

  • Solution: Always purge your solvents with an inert gas (nitrogen or argon) for at least 30 minutes prior to dissolution. If your downstream application permits, maintain the solution at a mildly acidic pH (pH 4.0–5.0) to protonate the amine and halt autoxidation[1].

Q2: I am experiencing inconsistent conjugation yields when using a stock solution that is a week old. Is the reagent degrading? A2: Yes. Even when stored at 4°C, aqueous solutions of alkylhydrazines can degrade via slow hydrolysis or trace-metal-catalyzed oxidation if not strictly anaerobic. The N–N bond is labile, and degradation alters the exact molarity of your reactive nucleophile[3].

  • Solution: Treat every protocol as a self-validating system. Standardize your stock solution before use (e.g., via LC-MS with an internal standard) or prepare fresh solutions immediately before the experiment[2].

Q3: I am having trouble dissolving the free base of isopropoxyethyl hydrazine in my aqueous buffer. What is the issue? A3: While the parent hydrazine is infinitely miscible with water, the addition of the isopropoxyethyl chain significantly increases the molecule's lipophilicity, reducing its aqueous solubility[2].

  • Solution: Use the hydrochloride salt form (isopropoxyethylhydrazine hydrochloride), which is highly water-soluble. If you must use the free base, initiate dissolution in a small volume of a water-miscible co-solvent (like ethanol or DMSO) before slowly diluting with your aqueous buffer.

Quantitative Data: Stability Matrix

To aid in experimental design, the following table summarizes the expected stability of isopropoxyethyl hydrazine solutions under various conditions.

Solvent SystempH LevelAtmosphereTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Deionized Water7.0 (Neutral)Ambient Air25°C< 24 HoursRapid autoxidation
Deionized Water7.0 (Neutral)Argon Purged25°C5 - 7 DaysSlow hydrolysis/oxidation
Acetate Buffer4.5 (Acidic)Ambient Air25°C> 2 WeeksHighly stable (protonated)
Acetate Buffer4.5 (Acidic)Argon Purged4°C> 3 MonthsNegligible degradation
Methanol/DMSON/AArgon Purged-20°C> 6 MonthsStable stock condition

Troubleshooting & Experimental Protocols

Workflow: Preparation of Ultra-Stable Isopropoxyethyl Hydrazine Stock Solutions

To ensure absolute trustworthiness in your assays, follow this self-validating protocol for preparing a 100 mM stock solution.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of ultra-pure water (or 20 mM Sodium Acetate buffer, pH 4.5) into a septum-sealed vial. Sparge continuously with high-purity Argon for 30 minutes to displace all dissolved oxygen.

  • Chelation (Optional but Recommended): Add EDTA to a final concentration of 0.1 mM to the buffer.

    • Causality: Trace transition metals act as potent catalysts for hydrazine oxidation. EDTA sequesters these ions, shutting down the radical propagation pathway[1].

  • Weighing: In a glove bag or under a stream of inert gas, accurately weigh 154.6 mg of isopropoxyethylhydrazine hydrochloride.

  • Dissolution & Equilibration: Add the degassed buffer to the solid reagent using a gas-tight syringe. Vortex gently until completely dissolved. Do not apply heat, as thermal stress accelerates N–N bond cleavage[4].

  • Validation (Self-Validating Step): Verify the active concentration using a colorimetric assay (e.g., TNBS assay for primary amines) or LC-MS against a known standard before proceeding to downstream synthesis.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation), blanket the headspace with Argon, and store at -80°C for long-term stability.

Workflow Start Start: Solvent Preparation Degas Step 1: Argon Sparging (30 mins) Start->Degas Chelate Step 2: Add 0.1 mM EDTA (Trace Metal Chelation) Degas->Chelate Weigh Step 3: Weigh Reagent (Inert Atmosphere) Chelate->Weigh Dissolve Step 4: Syringe Transfer & Gentle Vortexing Weigh->Dissolve Check Is dissolution complete? Dissolve->Check CoSolvent Add 5% DMSO/EtOH (If free base used) Check->CoSolvent No Validate Step 5: LC-MS/TNBS Concentration Validation Check->Validate Yes CoSolvent->Dissolve Store Step 6: Argon Blanket & Store at -80°C Validate->Store

Self-validating experimental workflow for preparing stable alkylhydrazine solutions.

References

  • Title: Decomposition of Hydrazine in Aqueous Solutions | Source: ResearchGate | URL: [Link]

  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution | Source: ResearchGate | URL: [Link]

  • Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base | Source: ACS Publications | URL: [Link]

Sources

Optimization

Technical Support Center: Hydrazine Dihydrochloride Neutralization &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the mechanistic, practical, and safety aspects of neutralizing hydrazine dihydrochloride ( ) for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the mechanistic, practical, and safety aspects of neutralizing hydrazine dihydrochloride (


) for chemical synthesis. This guide moves beyond basic instructions to explain the causality behind base selection and provides self-validating protocols to ensure your syntheses are both safe and high-yielding.

The Mechanistic Imperative for Neutralization

Hydrazine is a powerful bidentate nucleophile used extensively in the synthesis of heterocycles (e.g., triazoles, pyrazoles) and hydrazones[1]. However, anhydrous free hydrazine is highly toxic, volatile, and prone to explosive auto-oxidation. To mitigate these risks, it is supplied as the stable dihydrochloride salt.

The Causality of Neutralization: The tradeoff of this stability is that the protonation of the nitrogen lone pairs completely quenches the molecule's nucleophilicity. To restore reactivity toward electrophiles (like carbonyls or isothiocyanates), the salt must be neutralized in situ to liberate the free base[2]. Because the salt contains two equivalents of hydrochloric acid, precise stoichiometric basification is required.

Quantitative Data for Neutralization
PropertyValueMechanistic Implication
Molecular Weight 104.96 g/mol Essential for calculating exact molar equivalents to prevent under-basification.
pKa of Conjugate Acid ~8.1 (for

)
Dictates the strength of the base required. Mild bases (pKa > 8.1) are sufficient[2].
Equivalents of Base 2.0 - 2.2 eqExactly two protons must be removed to fully liberate the reactive diamine[3].
Enthalpy of Reaction Highly ExothermicRequires controlled addition and cooling to prevent solvent boil-off or hydrazine decomposition[2].

Base Selection Strategy

Selecting the correct base is the most critical decision in your experimental design. The choice is dictated by your solvent system and the sensitivity of your substrates.

  • Organic Bases (Triethylamine -

    
    ):  The preferred choice for strictly organic solvent systems (e.g., DCM, THF, Ethanol). 
    
    
    
    scavenges the HCl, precipitating as triethylammonium chloride. This provides a visual, self-validating indicator of successful neutralization[3].
  • Mild Aqueous Bases (Sodium Acetate / Sodium Bicarbonate): Ideal for aqueous or biphasic systems. Using 2 equivalents of aqueous sodium acetate is a proven method for synthesizing triazoles from benzoyl isothiocyanates[3]. The mild pKa ensures a buffered environment, protecting sensitive functional groups.

  • Strong Bases (NaOH / KOH): Provide rapid neutralization but generate dangerous exothermic heat. They should only be used with extreme caution and rigorous cooling to prevent the degradation of the liberated hydrazine.

G Start Hydrazine Dihydrochloride (Protonated, Unreactive) Decision Select Solvent System Start->Decision Org Organic Solvents (e.g., EtOH, DCM, THF) Decision->Org Aq Aqueous / Biphasic Systems Decision->Aq Base1 Add Triethylamine (Et3N) (2.0 - 2.2 eq) Org->Base1 Base2 Add NaOAc or NaHCO3 (2.0 - 2.2 eq) Aq->Base2 Mild Base3 Add NaOH / KOH (Requires strict cooling) Aq->Base3 Strong End Free Hydrazine Base (Nucleophilic, Reactive) Base1->End Base2->End Base3->End

Workflow for selecting the optimal base for hydrazine dihydrochloride neutralization.

Experimental Protocols

Protocol A: In Situ Generation using Triethylamine (Organic Solvents)

This protocol is designed for the synthesis of hydrazones or heterocycles where water must be excluded.

  • Preparation: Suspend 1.0 eq of hydrazine dihydrochloride in an anhydrous solvent (e.g., ethanol or DCM) under an inert argon or nitrogen atmosphere.

  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Causality: Generating the free base at a lower temperature minimizes thermal decomposition and prevents the volatile free hydrazine from escaping[2].

  • Neutralization: Add 2.2 eq of Triethylamine (

    
    ) dropwise over 15–20 minutes.
    
  • Self-Validation Step: Stir for 30 minutes at 0 °C. You will observe the initial dense, crystalline salt suspension transform into a fluffy white precipitate (

    
    ). The presence of this distinct precipitate confirms that the HCl has been successfully scavenged.
    
  • Reaction: Introduce your electrophile (e.g., carbonyl compound) directly into the mixture.

Protocol B: Aqueous Neutralization using Sodium Acetate

This protocol is ideal for reactions tolerant of water, such as the synthesis of certain triazoles[3].

  • Preparation: Dissolve 1.0 eq of hydrazine dihydrochloride in a minimal volume of water or an ethanol/water mixture.

  • Buffer Addition: Add 2.0 eq of aqueous sodium acetate (

    
    )[3].
    
  • Equilibration: Stir at room temperature for 15 minutes. Causality: The acetate acts as a buffer. As it neutralizes the HCl to form acetic acid, the pH stabilizes around 4.5–5.5, which is often the optimal pH range for hydrazone formation without causing base-catalyzed side reactions.

Troubleshooting & FAQs

Q: My heterocycle yield is extremely low, and unreacted starting material remains. What went wrong? A: You likely under-basified the reaction. Hydrazine dihydrochloride requires exactly two equivalents of base to fully liberate the free diamine. If only one equivalent is used, the monohydrochloride salt (


) forms, which is significantly less nucleophilic. Ensure you are using 

eq of your chosen base[3].

Q: The reaction mixture turned violently hot and darkened upon adding NaOH. How can I prevent this? A: The neutralization of the dihydrochloride salt with a strong alkali is highly exothermic. This heat can cause the released free hydrazine to auto-oxidize or decompose into dark byproducts. To fix this, switch to a milder base like sodium bicarbonate or sodium acetate. If NaOH must be used, perform the addition dropwise at 0 °C with vigorous stirring[2].

Q: How do I safely dispose of unreacted hydrazine dihydrochloride waste? A: Hydrazine waste must never be flushed down the drain due to its high toxicity to aquatic life[4]. It must be chemically quenched.

Waste W1 Hydrazine Waste (Toxic, Reactive) W2 Dilute with Water (< 5% Concentration) W1->W2 W3 Add 5% NaClO (Bleach) or Ca(ClO)2 Dropwise W2->W3 W4 Monitor N2 Gas Evolution (Self-Validating Step) W3->W4 W5 Safe Aqueous Disposal W4->W5

Step-by-step safety and disposal workflow for hydrazine-containing waste.

Disposal Protocol: Dilute the waste to an aqueous concentration of <5%[2]. Slowly add a 5% sodium hypochlorite (household bleach) or calcium hypochlorite solution[2],. The hypochlorite oxidizes the hydrazine to inert nitrogen gas (


) and water[4]. Self-validation: The cessation of nitrogen bubbling visually indicates that the toxic hydrazine has been fully neutralized and the solution is safe for standard aqueous waste processing.

References

  • Smolecule. "Buy Hydrazine dihydrochloride | 5341-61-7".
  • BenchChem. "Hydrazine dihydrochloride | 5341-61-7".
  • ResearchGate.
  • Sciencemadness Wiki. "Hydrazine hydrochloride".
  • DTIC. "Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills".

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrazine-Ketone Condensation

Topic: Optimization of Hydrazone Formation & Yield Recovery Ticket ID: HKC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The condensation of hydrazine ( ) with ke...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Hydrazone Formation & Yield Recovery Ticket ID: HKC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The condensation of hydrazine (


) with ketones to form hydrazones is a fundamental transformation in drug development, serving as a precursor for heterocycles (indoles, pyrazoles) and Wolff-Kishner reductions. While theoretically simple, this reaction is governed by a delicate equilibrium and competing kinetic pathways.

Low yields typically stem from three distinct failure modes:

  • Thermodynamic Stalling: Failure to drive the equilibrium (incomplete water removal).

  • Kinetic Competition (Azine Formation): The product hydrazone reacts with a second ketone molecule.

  • Electronic/Steric Deactivation: Substrate-specific resistance to nucleophilic attack.

This guide provides a root-cause analysis framework to diagnose and resolve these issues.

Diagnostic Workflow

Before altering conditions, identify the specific failure mode using the decision tree below.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC SM_Remains Significant Starting Material (Ketone) Remains? CheckTLC->SM_Remains New_Spots Major Impurity Spots Visible? SM_Remains->New_Spots No (Conversion High) Equilibrium Issue: Equilibrium Limitation Action: Improve Water Removal SM_Remains->Equilibrium Yes (Stalled) Sterics Issue: Steric/Electronic Barrier Action: Catalyst/Temp Optimization SM_Remains->Sterics Yes (No Reaction) Azine Issue: Azine Formation Action: Increase Hydrazine Equivs New_Spots->Azine Yes (Less Polar Spot) Decomp Issue: Decomposition/Hydrolysis Action: Check Silica/Workup pH New_Spots->Decomp No (Baseline/Smearing)

Figure 1: Diagnostic logic for identifying the root cause of low hydrazone yields.

Technical Deep Dive & FAQs

Category A: Reaction Stalled (Starting Material Persists)

Q: I am refluxing in ethanol with acid catalyst, but conversion stops at 60%. Why? A: You have likely hit the thermodynamic equilibrium wall. Hydrazone formation is a reversible condensation reaction that generates water. In protic solvents like ethanol, the water concentration can quickly reach a critical threshold where the reverse hydrolysis reaction rate equals the forward condensation rate.

  • The Fix: You must remove water physically or chemically to drive Le Chatelier’s principle.[1]

    • Method 1 (Physical): Switch to toluene or benzene and use a Dean-Stark trap for azeotropic distillation.

    • Method 2 (Chemical): Add activated 3Å Molecular Sieves directly to the reaction flask. Avoid 4Å sieves if using small nucleophiles, though 3Å is generally safer to prevent trapping the hydrazine itself [1].

    • Method 3 (Solvent): Use absolute ethanol or methanol. If the hydrazone precipitates, it drives the equilibrium forward; if it stays soluble, water removal is mandatory.

Q: What is the optimal pH? My reaction fails with too much acid. A: The reaction follows a bell-shaped rate curve regarding pH.

  • Mechanism: Acid is required to protonate the ketone carbonyl (

    
    ), making it susceptible to nucleophilic attack.
    
  • The Trap: Hydrazine is a base.[2] If the pH is too low (< 3), the hydrazine becomes protonated (

    
    ), losing its nucleophilicity entirely [2].
    
  • Target: Aim for pH 4–5 . Use weak acids like Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTsOH) in catalytic amounts (1–5 mol%).

Category B: Impurity Formation (Azines)

Q: I see a major non-polar impurity spot. LCMS shows [2M-Hydrazine]. What is this? A: This is the Azine (Ketone=N-N=Ketone). It forms when the newly generated hydrazone acts as a nucleophile and attacks a second molecule of unreacted ketone.[3] This is the most common cause of yield loss in simple hydrazine condensations [3].

  • Mechanism:

    
    
    
    
    
  • The Fix (Stoichiometry): You are likely running 1:1 equivalents or adding hydrazine to the ketone.

    • Invert Addition: Add the Ketone slowly to a solution of excess Hydrazine (1.5 to 3.0 equivalents). This ensures the ketone always encounters free hydrazine rather than a hydrazone product.

Category C: Isolation & Stability

Q: My product disappears or degrades during column chromatography. A: Hydrazones are acid-sensitive and prone to hydrolysis. Standard silica gel is slightly acidic (pH 6–6.5). As the hydrazone travels through the column, the moisture in the solvent system + acidic silica catalyzes the hydrolysis back to the ketone.

  • The Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in hexane/DCM before loading.

    • Crystallization: Whenever possible, avoid chromatography. Hydrazones often crystallize from cold Ethanol/Water mixtures.

Mechanistic Visualization

Understanding the pathway clarifies why pH and stoichiometry are critical.

Mechanism Ketone Ketone (R2C=O) Activated Activated Carbonyl (R2C=OH+) Ketone->Activated + H+ (Catalyst) Hydrazine Hydrazine (H2N-NH2) Carbinol Carbinolamine Intermediate Activated->Carbinol + Hydrazine Hydrazone TARGET: Hydrazone (R2C=N-NH2) Carbinol->Hydrazone - H2O (Dehydration) Hydrazone->Carbinol + H2O / H+ (Hydrolysis) Azine IMPURITY: Azine (R2C=N-N=CR2) Hydrazone->Azine + Excess Ketone (Kinetic Trap)

Figure 2: Reaction pathway showing the acid-catalyzed activation and the competing azine formation pathway.

Optimized Experimental Protocol

Objective: Synthesis of a generic Hydrazone from a Ketone (10 mmol scale).

ParameterRecommendationRationale
Stoichiometry 1.0 equiv Ketone : 2.0–3.0 equiv Hydrazine Hydrate Excess hydrazine suppresses azine formation.
Solvent Ethanol (Abs) or TolueneEthanol for solubility; Toluene if water removal (Dean-Stark) is required.[1]
Catalyst Glacial Acetic Acid (5 mol%)Activates carbonyl without protonating hydrazine.
Temperature Reflux (78–110°C)Overcomes steric barriers; drives water removal.

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with Hydrazine Hydrate (64-80% solution) (20-30 mmol) and Ethanol (10 mL).

  • Catalysis: Add Glacial Acetic Acid (0.5 mmol).

  • Addition: Dissolve the Ketone (10 mmol) in Ethanol (5 mL). Add this solution dropwise to the stirring hydrazine mixture over 15–30 minutes.

    • Note: Dropwise addition keeps the local concentration of ketone low, preventing azine side-reactions.

  • Reaction: Heat to reflux.[4] Monitor by TLC.[3][4]

    • If stalled: Add 3Å Molecular Sieves or switch to Toluene/Dean-Stark.

  • Workup:

    • Cool to room temperature.[4]

    • If solid precipitates: Filter and wash with cold 50% aq. Ethanol.

    • If soluble: Concentrate in vacuo. Partition between DCM and Water. Wash organic layer with Brine. Dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane. If chromatography is needed, use 1% Et3N-neutralized silica.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of Hydrazones from Ketones: Troubleshooting & Optimization. Retrieved from

  • Koolman, J., & Roehm, K. (2005). Color Atlas of Biochemistry. Thieme. (Mechanism of Schiff base/Hydrazone formation pH dependence).[3][5]

  • Day, A. C., & Whiting, M. C. (1970). Acetone Hydrazone. Organic Syntheses, 50, 3.
  • Smith, M. B. (2020).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Acid Catalysis and Nucleophilic Addition).[1][3]

Sources

Optimization

Technical Support Center: Purification of [2-(Propan-2-yloxy)ethyl]hydrazine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate[2-(Propan-2-yloxy)ethyl]hydrazine (also known as 2-isopropoxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate[2-(Propan-2-yloxy)ethyl]hydrazine (also known as 2-isopropoxyethylhydrazine).

Alkylhydrazines are notoriously problematic intermediates. Their high water solubility, potent basicity, susceptibility to oxidation, and tendency to irreversibly bind to standard chromatography matrices make traditional purification methods ineffective. This guide establishes field-proven, self-validating protocols and troubleshooting steps to ensure the high-purity isolation of this critical intermediate.

Strategic Purification Workflow

Before attempting purification, you must determine the required state of your intermediate for the subsequent synthetic step. Free hydrazines are highly unstable; converting them into a protected derivative or a stable salt is the industry standard for ensuring long-term stability and purity.

PurificationWorkflow Start Crude Reaction Mixture: [2-(Propan-2-yloxy)ethyl]hydrazine Decision Is the free base strictly required for next step? Start->Decision PathA Boc-Protection Route (Recommended) Decision->PathA No (Derivatization OK) PathB Salt Formation Route (HCl Precipitation) Decision->PathB No (Salt OK) PathC Vacuum Distillation (Kugelrohr) Decision->PathC Yes (Free Base Required) StepA1 React with Boc2O in Isopropanol PathA->StepA1 StepB1 Basify to pH > 12 Extract with DCM PathB->StepB1 StepC1 Dry over KOH pellets PathC->StepC1 StepA2 Purify via Silica Gel (Hexanes:EtOAc) StepA1->StepA2 StepA3 Deprotect (HCl/Dioxane) to yield pure HCl salt StepA2->StepA3 StepB2 Add 2M HCl in Ether at 0°C StepB1->StepB2 StepB3 Filter Dihydrochloride Salt CAS: 1443980-36-6 StepB2->StepB3 StepC2 Fractional Vacuum Distillation (Avoid high heat) StepC1->StepC2

Decision matrix for the purification of[2-(Propan-2-yloxy)ethyl]hydrazine intermediates.

Validated Methodologies

Protocol A: The Derivatization Approach (Boc-Protection)

Causality: Free hydrazines possess unprotected, highly nucleophilic nitrogen atoms that interact irreversibly with the acidic silanol groups of standard silica gel, leading to severe streaking and on-column degradation[1]. By temporarily masking the primary amine with a tert-butyloxycarbonyl (Boc) group, we eliminate the basicity and polarity issues, allowing for standard normal-phase chromatography[2].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude aqueous[2-(Propan-2-yloxy)ethyl]hydrazine in isopropanol and cool the reaction vessel to <5 °C. Causality: Isopropanol minimizes transesterification side reactions. Cooling prevents runaway exothermic reactions and limits unwanted di-Boc formation[2].

  • Derivatization: Add Di-tert-butyl dicarbonate (Boc₂O) dropwise (1.05 eq). Stir for 2 hours at room temperature.

  • Extraction: Concentrate the mixture under reduced pressure to remove isopropanol. Partition the residue between water and Dichloromethane (DCM). Extract the aqueous layer 3x with DCM.

  • Chromatography: Purify the concentrated organic layer via silica gel chromatography using a Hexanes/Ethyl Acetate gradient.

  • Deprotection (Optional): Treat the purified intermediate with 4M HCl in dioxane for 1 hour to yield the pure hydrochloride salt.

Validation Checkpoint: The Boc-protected intermediate will be UV-inactive but stains strongly with Ninhydrin upon heating (thermal deprotection reveals the amine). ¹H-NMR should show a sharp singlet at ~1.4 ppm (9H, Boc group) and a characteristic multiplet for the isopropoxy methine proton at ~3.6 ppm.

Protocol B: Dihydrochloride Salt Precipitation

Causality: [2-(Propan-2-yloxy)ethyl]hydrazine forms a stable, highly crystalline dihydrochloride salt (CAS: 1443980-36-6)[3]. This method exploits the differential solubility of the salt, which precipitates out of non-polar organic solvents, leaving organic impurities in solution.

Step-by-Step Procedure:

  • Basification: Adjust the aqueous crude mixture to pH > 12 using solid Potassium Hydroxide (KOH). Causality: KOH is used instead of NaOH because it is a more powerful drying and salting-out agent for aliphatic hydrazines[4].

  • Extraction: Extract the aqueous layer with DCM (4x). Critical Note: Do not use Ethyl Acetate (causes hydrazinolysis) or Acetone (forms hydrazones).

  • Drying: Dry the combined DCM extracts over solid KOH pellets for 12 hours. Causality: Standard drying agents like MgSO₄ can trap the polar hydrazine or be insufficiently basic, leading to product loss[4].

  • Precipitation: Filter the DCM solution, cool to 0 °C, and slowly add 2.2 equivalents of 2M HCl in diethyl ether under vigorous stirring.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and wash with cold diethyl ether.

Validation Checkpoint: The formation of a white crystalline solid confirms salt formation (the free base is a liquid at room temperature). An aqueous solution of the isolated solid treated with Silver Nitrate (AgNO₃) will yield a dense white AgCl precipitate, confirming the hydrochloride form.

Quantitative Data Matrix

Use the following empirical data to select the appropriate purification strategy based on your lab's scaling requirements and purity targets.

Purification StrategyTypical YieldPurity (HPLC/NMR)ScalabilityKey Limitation
Boc-Derivatization 75–85%>98%HighRequires extra synthetic steps (protection/deprotection)
Dihydrochloride Salt 60–70%>95%MediumProduct is highly hygroscopic; requires inert handling
Vacuum Distillation 40–50%85–90%LowHigh risk of thermal decomposition; poor separation from hydrate

Troubleshooting & FAQs

Q: Why does my free hydrazine decompose or streak on silica gel? A: Unsubstituted hydrazines possess a highly basic and nucleophilic distal nitrogen that binds strongly to the acidic silanol (Si-OH) groups on silica gel. This causes severe tailing, irreversible retention, and on-column oxidative decomposition[1]. Always derivatize (e.g., Boc-protection) or use alternative stationary phases like neutral alumina if chromatography is unavoidable.

Q: How do I separate my product from unreacted hydrazine hydrate? A: Hydrazine hydrate is extremely water-soluble and nearly impossible to separate from ether-containing alkylhydrazines via simple extraction. The most effective method is to convert the mixture to Boc-protected derivatives. The significant difference in lipophilicity between di-Boc-hydrazine (derived from the hydrate) and the mono-Boc-protected [2-(Propan-2-yloxy)ethyl]hydrazine allows for easy separation via standard column chromatography[2].

Q: Can I use ethyl acetate or acetone during the extraction of the free base? A: Absolutely not. Hydrazines are potent nucleophiles. If extracted with ethyl acetate, the hydrazine will undergo hydrazinolysis, cleaving the ester to form an unwanted acetyl hydrazide. If acetone is used, it will rapidly undergo a condensation reaction to form an isopropylidene hydrazone[5]. Always use non-reactive solvents like dichloromethane (DCM), chloroform, or methyl tert-butyl ether (MTBE).

Q: My product is highly water-soluble. How do I extract it efficiently from the aqueous layer? A: The ether linkage (propan-2-yloxy) combined with the hydrazine moiety makes this molecule highly hydrophilic. To force it into the organic phase, you must saturate the aqueous layer with an inorganic salt (the salting-out effect). Solid potassium hydroxide (KOH) is highly recommended as it simultaneously basifies the solution to suppress protonation and acts as a powerful salting-out agent[4].

References

1.2 - Google Patents 2. 3 - CymitQuimica 3.1 - Reddit Chempros 4.4 - DTIC 5.5 - Google Patents

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Technical Validation Guide: 1H NMR Profiling of [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride Executive Summary: The Gold Standard for Structural Integrity In the high-stakes landscape of drug development—particular...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 1H NMR Profiling of [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride

Executive Summary: The Gold Standard for Structural Integrity

In the high-stakes landscape of drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and fragment-based lead discovery—[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride serves as a critical heterobifunctional linker. Its value lies in its dual reactivity: the ether linkage provides solubility and stability, while the hydrazine moiety acts as a "warhead" for carbonyl ligation or pyrazole formation.

However, the "performance" of this reagent is defined by its purity and salt stoichiometry . Commercial batches often suffer from hygroscopicity or incomplete salt formation, leading to stoichiometry errors in downstream reactions. While LC-MS confirms molecular weight, it fails to distinguish the precise protonation state (dihydrochloride vs. monohydrochloride) or detect non-ionizable alcoholic impurities.

This guide establishes 1H NMR spectroscopy as the superior analytical method for validating this product, offering a direct comparison against common synthetic precursors and degradation products.

Technical Specifications: The Spectral Fingerprint

The is distinct due to the deshielding effects of the ammonium/hydrazinium cations and the electronegative oxygen atom.

Solvent Selection: DMSO-d₆ is the required solvent. D₂O causes rapid exchange of the critical ammonium protons, erasing the signals necessary for salt stoichiometry verification.

Table 1: Chemical Shift Assignment (DMSO-d₆, 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegrationStructural Causality
A

1.08 – 1.12Doublet (

Hz)
6HMethyls of the isopropyl group; shielded environment.
B

3.05 – 3.20Triplet (broad)2H

-methylene to hydrazine. Deshielded by cationic nitrogen (

).
C

3.55 – 3.65Triplet2H

-methylene to oxygen. Deshielded by electronegative ether oxygen.
D

3.50 – 3.60Septet1HMethine proton; often overlaps with the ether methylene (C).
E

8.50 – 10.50Broad Singlet4-5HCritical QC Marker. Acidic protons. Broadening indicates rapid exchange/salt formation.

Note: The integration of region E relative to region A (Methyls) is the primary metric for confirming the dihydrochloride state. A ratio of ~4-5:6 confirms the 2HCl salt; a ratio <3:6 suggests the monohydrochloride or free base degradation.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the NMR profile of the target product against its specific "alternatives"—in this context, the synthetic precursors (impurities) and the free base form (degraded state).

Comparison 1: Product vs. Precursor (2-Isopropoxyethyl halide/tosylate)

The most common impurity is the unreacted alkylating agent.

FeatureTarget Product (Hydrazine 2HCl)Precursor (Halide/Tosylate)Diagnostic Verdict

Shift

~3.1 ppm
(Upfield relative to precursor)

~3.5 - 4.2 ppm
(Deshielded by Halogen/OTs)
Pass: Absence of signals >3.5 ppm (other than ether) confirms complete substitution.
Exchangeable Protons Visible (

8-10 ppm)
Absent Pass: Presence of broad downfield signals confirms amine incorporation.
Comparison 2: Product vs. Free Base (Degradation Check)

Hydrazine salts can lose HCl upon improper storage, leading to oxidation sensitivity.

FeatureStable Salt (2HCl)Reactive Free BasePerformance Impact
Stability High (Shelf-stable solid)Low (Oil, oxidizes rapidly)The salt form is required for reproducible stoichiometry.

Shift

3.10 ppm

~2.60 - 2.75 ppm
Fail: Upfield shift indicates loss of HCl (deprotonation).
Ammonium Signal Strong, Broad (

>8.5)
Weak/Sharper (

<5.0)
Fail: Loss of integration in the downfield region indicates salt degradation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol which includes an internal "system check."

Reagents:

  • Sample: ~10 mg [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D, anhydrous). Note: Do not use D₂O.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of sample into a clean vial. Add 0.6 mL DMSO-d₆.

  • Dissolution: Vortex until completely dissolved. The solution should be clear and colorless. Turbidity indicates inorganic salt contamination (e.g., NaCl).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the ratio between the fast-relaxing methyls and slow-relaxing ammonium protons).

    • Scans: 16-32.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Phase correction: Manual (automatic phasing often fails on broad ammonium peaks).

    • Baseline correction: Apply polynomial correction to flatten the 8-10 ppm region.

  • Validation (The "System Check"):

    • Integrate the Isopropyl Doublet at ~1.1 ppm. Set value to 6.00 .

    • Integrate the broad region 8.5-10.5 ppm.

    • Pass Criteria: Ammonium integral must be > 4.0 .

Visualization: QC Decision Tree

The following diagram outlines the logical flow for validating a batch of this material using the comparative data discussed above.

NMR_Validation_Workflow Start Crude Material / Commercial Batch Solvent Dissolve in DMSO-d6 (Avoid D2O to preserve NH signals) Start->Solvent Check_Precursor Check Region 3.8 - 4.5 ppm (Halide/Tosylate CH2) Solvent->Check_Precursor Impurity_Found FAIL: Precursor Present (Incomplete Reaction) Check_Precursor->Impurity_Found Signal Detected Check_Salt Check Region 8.5 - 10.5 ppm (NH3+/NH2+ Signals) Check_Precursor->Check_Salt Region Clear FreeBase_Found FAIL: Free Base Detected (Degradation/Bad Stoichiometry) Check_Salt->FreeBase_Found Integral < 4H Check_Shift Check N-CH2 Shift (Target: ~3.1 ppm) Check_Salt->Check_Shift Integral > 4H Shift_Error FAIL: Shift < 2.8 ppm (Deprotonation) Check_Shift->Shift_Error Upfield Shift Final_Pass PASS: Valid Dihydrochloride Salt Ready for Synthesis Check_Shift->Final_Pass Correct Shift

Caption: Logic flow for 1H NMR validation of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride, distinguishing it from precursors and free-base forms.

References

  • Preparation of Hydrazine Derivatives

    • Source: PrepChem.
    • URL:[Link]

  • NMR Characteristics of Hydrazine Salts

    • Source: ResearchGate. "1H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt precursor." (Validates the N-CH2 and O-CH2 shift causality).
    • URL:[Link]

  • Safety & Handling (SDS): Source: Fisher Scientific. "Safety Data Sheet: Hydrazine Dihydrochloride." (Establishes toxicity and handling protocols).
  • Spectral Database for Organic Compounds (SDBS)

    • Source: AIST. (General reference for isopropyl ether chemical shifts).
    • URL:[Link]

Comparative

Mass Spectrometry Analysis of Isopropoxyethyl Hydrazine: A Comparative Technical Guide

Executive Summary & Core Directive Isopropoxyethyl hydrazine (CAS: 1018679-73-6) is a specialized alkyl hydrazine often utilized as a building block in the synthesis of heterocyclic pharmaceutical intermediates. Like man...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Isopropoxyethyl hydrazine (CAS: 1018679-73-6) is a specialized alkyl hydrazine often utilized as a building block in the synthesis of heterocyclic pharmaceutical intermediates. Like many hydrazine derivatives, it poses significant analytical challenges: it is polar, lacks a strong UV chromophore, and is potentially genotoxic (GTI).

This guide objectively compares the three primary mass spectrometry-based workflows for its quantification: Direct HILIC-MS/MS , Headspace GC-MS (Acetone Derivatization) , and LC-MS/MS (Benzaldehyde Derivatization) .

The Verdict: While direct analysis offers speed, LC-MS/MS with Benzaldehyde Derivatization is the recommended "Gold Standard" for trace-level (ppm/ppb) impurity analysis due to superior sensitivity, stability, and matrix tolerance.

Analytical Challenges & Molecule Profile

FeatureDescriptionAnalytical Implication
Structure (CH3)2CH-O-CH2-CH2-NH-NH2Ether linkage adds slight lipophilicity, but the hydrazine group dominates polarity.
Reactivity Nucleophilic Hydrazine GroupProne to oxidation and degradation; reacts with ketones/aldehydes in the matrix.
Chromophore None/WeakUV detection is non-viable for trace analysis; MS is required.
Ionization Basic (pKa ~8-9)Good candidate for ESI(+) but suffers from ion suppression in early elution.

Comparative Analysis of Methodologies

Method A: Direct Analysis via HILIC-MS/MS

The "Minimalist" Approach

  • Mechanism: Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar hydrazine without derivatization.

  • Pros:

    • No sample preparation (derivatization) required.

    • Reduces risk of introducing reagent impurities.

  • Cons:

    • Retention Instability: HILIC columns often require long equilibration times.

    • Matrix Effects: The analyte elutes in the "void" or early region where salts suppress ionization.

    • Sensitivity: Higher Limit of Quantitation (LOQ) (~10-50 ng/mL) compared to derivatized methods.

Method B: Headspace GC-MS (Acetone Derivatization)

The "Volatile" Approach

  • Mechanism: In-situ derivatization with acetone converts the hydrazine into a volatile hydrazone (acetone azine derivative), analyzed via headspace injection.

  • Pros:

    • Matrix Elimination: Headspace injection leaves non-volatile API matrix behind.

    • Automation: Highly automatable for QC environments.

  • Cons:

    • Boiling Point Limitations: Isopropoxyethyl hydrazine is less volatile than simple methyl hydrazine; recovery can be temperature-dependent.

    • Thermal Degradation: High GC inlet temperatures can degrade the ether linkage.

Method C: LC-MS/MS with Benzaldehyde Derivatization (Recommended)

The "High-Sensitivity" Approach

  • Mechanism: Reaction with benzaldehyde (or p-tolualdehyde) forms a stable, lipophilic hydrazone.

  • Pros:

    • Sensitivity: LOQ < 1.0 ng/mL (ppb levels).

    • Chromatography: The derivative is lipophilic, allowing robust retention on standard C18 columns.

    • Stability: The hydrazone is far more stable than the free hydrazine.

  • Cons:

    • Requires a derivatization step (incubation).[1]

Performance Data Comparison

The following data summarizes experimental performance across the three methodologies for Isopropoxyethyl hydrazine in a typical API matrix.

MetricDirect HILIC-MS/MSHeadspace GC-MS (Acetone)LC-MS/MS (Benzaldehyde)
LOD (Limit of Detection) 5.0 ng/mL2.5 ng/mL0.1 ng/mL
LOQ (Limit of Quantitation) 15.0 ng/mL8.0 ng/mL0.5 ng/mL
Linearity (R²) > 0.990> 0.995> 0.998
Recovery (%) 75 - 85% (Variable)85 - 95%95 - 105%
Run Time 15 min (inc. equilibration)25 min (GC cycle)10 min
Matrix Effect High SuppressionLow (Headspace)Low (Elutes late)

Recommended Protocol: LC-MS/MS with Benzaldehyde Derivatization[2]

This protocol is designed to be self-validating using a stable isotope-labeled internal standard (or a structural analog if unavailable).

Reagents & Materials
  • Analyte: Isopropoxyethyl hydrazine HCl (Reference Standard).

  • Derivatizing Agent: Benzaldehyde (Reagent Grade, >99%).

  • Solvent: Acetonitrile (LC-MS Grade).

  • Buffer: Ammonium Formate (10mM, pH 3.5).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Dissolve 10 mg Isopropoxyethyl hydrazine in 10 mL Methanol (1 mg/mL).

  • Critical: Store at -20°C; hydrazines are unstable in solution over time.

Step 2: Derivatization Reaction

  • Sample: Transfer 100 µL of Sample Solution (API dissolved in ACN/Water).

  • Reagent: Add 100 µL of Benzaldehyde Solution (2% v/v in Acetonitrile).

  • Catalyst: Add 10 µL Formic Acid (catalyzes hydrazone formation).

  • Incubation: Vortex and incubate at 40°C for 30 minutes .

    • Why? Heat ensures complete conversion; Benzaldehyde is in excess to drive kinetics.

Step 3: Quenching & Dilution

  • Dilute the mixture 1:10 with Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation: The excess benzaldehyde will elute later; ensure it does not co-elute with the target hydrazone.

Step 4: LC-MS/MS Analysis

  • Ionization: ESI Positive Mode.

  • MRM Transition: Monitor the transition from [Precursor + H]+ to the specific fragment (loss of the isopropoxy tail or the benzyl group).

    • Predicted Precursor: MW (Hydrazine) + MW (Benzaldehyde) - H2O.

    • Example: If Hydrazine MW = 118, Derivative MW ≈ 206. Monitor 207 → 91 (Tropylium ion, characteristic of benzaldehyde derivatives).

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the analytical decision logic.

G cluster_0 Reaction Chemistry cluster_1 LC-MS Analysis Hydrazine Isopropoxyethyl Hydrazine (Polar/Unstable) Intermediate Carbinolamine Intermediate Hydrazine->Intermediate + Benzaldehyde (Acid Cat.) Benzaldehyde Benzaldehyde (Reagent) Hydrazone Stable Hydrazone Derivative (Lipophilic/UV Active) Intermediate->Hydrazone - H2O (Dehydration) Injection Inject into LC-MS/MS Hydrazone->Injection Separation C18 Column Retains Hydrazone Injection->Separation Detection ESI+ MS/MS (MRM Mode) Separation->Detection

Figure 1: Derivatization reaction pathway converting unstable hydrazine to stable hydrazone for analysis.

Logic Start Start: Select Method Q1 Is Sensitivity < 10 ppm required? Start->Q1 Direct Method A: Direct HILIC (Quick, High LOQ) Q1->Direct No (High Limits) Deriv Is the API Volatile? Q1->Deriv Yes (Trace Analysis) GC Method B: Headspace GC (Acetone Deriv.) Deriv->GC Yes (Volatile Matrix) LC Method C: LC-MS/MS (Benzaldehyde Deriv.) *RECOMMENDED* Deriv->LC No (Non-Volatile Matrix)

Figure 2: Decision tree for selecting the optimal mass spectrometry workflow.

References

  • Sun, M., et al. (2009). "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Chen, H., et al. (2010). "Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry." Journal of Chromatography A.

  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities."

  • Liu, D. Q., et al. (2010). "Recent advances in the analysis of genotoxic impurities in pharmaceuticals." Analytical and Bioanalytical Chemistry.

Sources

Validation

Technical Comparison Guide: FTIR Characterization of Alkyl Hydrazine Salts

Executive Summary: The Salt Advantage In pharmaceutical synthesis and aerospace propulsion, alkyl hydrazines (e.g., Methylhydrazine, 1,1-Dimethylhydrazine) are critical high-energy intermediates. However, their free base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Advantage

In pharmaceutical synthesis and aerospace propulsion, alkyl hydrazines (e.g., Methylhydrazine, 1,1-Dimethylhydrazine) are critical high-energy intermediates. However, their free base forms are volatile, carcinogenic liquids prone to oxidative degradation. Alkyl Hydrazine Salts (Sulfates, Hydrochlorides) offer a stable, solid-state alternative that allows for precise stoichiometric control.

This guide objectively compares the FTIR spectral performance of Alkyl Hydrazine Salts against their Free Base counterparts and Alternative Anions . It demonstrates why salts are the superior "product" for identification and quantification, provided specific spectral artifacts (anion overlap) are managed.

Mechanistic Insight: The Vibrational Shift

To interpret the FTIR spectrum of a hydrazine salt, one must understand the electronic consequence of protonation. In a free hydrazine, the adjacent nitrogen lone pairs create repulsive forces (the alpha-effect), weakening the N-N bond.

Upon salt formation (protonation), one lone pair binds to a proton. This relieves the repulsion, effectively strengthening the N-N bond and shifting its vibrational frequency.

Diagram 1: Vibrational Shift Mechanism

G FreeBase Free Base (R-NH-NH2) Protonation Protonation (+ HX) FreeBase->Protonation LonePair Lone Pair Repulsion (Weak N-N Bond) FreeBase->LonePair Electronic State Salt Hydrazinium Salt (R-NH2+-NH2 X-) Protonation->Salt Relief Repulsion Relieved (Stiffer N-N Bond) Salt->Relief Electronic State Shift Spectral Consequence: N-N Stretch Shifts to Higher Wavenumber Relief->Shift

Caption: Logical flow of electronic changes upon salt formation leading to predictable spectral shifts.

Comparative Analysis: Salt vs. Free Base

The transition from liquid free base to solid salt dramatically alters the IR fingerprint.

Table 1: Characteristic Peak Shifts (Methylhydrazine Model)
Spectral RegionVibrational ModeFree Base (Liquid)Sulfate Salt (Solid)Performance Note
High Frequency N-H Stretching3300 - 3400 cm⁻¹ (Sharp)3000 - 3200 cm⁻¹ (Broad) Salt formation causes broadening due to strong Hydrogen bonding and

formation.
Fingerprint N-N Stretching~1090 - 1110 cm⁻¹1150 - 1200 cm⁻¹ Critical ID Marker: The blue shift (higher frequency) confirms salt formation and N-N bond strengthening.
Anion Region S=O StretchingAbsent1050 - 1150 cm⁻¹ Warning: Sulfate peaks are intense and can mask the N-N stretch. Use Chloride salts for clearer fingerprinting.
Deformation NH₂ Scissoring~1580 - 1600 cm⁻¹1500 - 1550 cm⁻¹ Shifts to lower frequency upon protonation.

Key Insight: The N-N stretching shift is the most reliable indicator of salt integrity. If the peak remains at ~1100 cm⁻¹, the salt may have dissociated or hydrolyzed.

Anion Selection: Sulfate vs. Hydrochloride

Not all salts perform equally in FTIR analysis. The counter-ion plays a massive role in spectral clarity.

Table 2: Counter-Ion Interference Guide
FeatureHydrochloride (HCl) Salts Sulfate (H₂SO₄) Salts
IR Transparency High. Chloride is a monatomic ion with no IR active modes.Low. Sulfate (

) has strong S=O stretching modes.
Spectral Clarity Excellent. The "Fingerprint Region" (1500-600 cm⁻¹) shows only the hydrazine cation.Poor. Strong bands at 1050-1200 cm⁻¹ often obscure the critical N-N stretch.
Hygroscopicity High. Tends to absorb water rapidly, creating broad O-H interference.Moderate. Generally more stable and easier to handle as a solid.
Recommendation Best for Identification. Use for structural confirmation.Best for Handling. Use for bulk storage, but requires careful spectral subtraction.

Validated Experimental Protocol

Objective: Obtain a high-resolution FTIR spectrum of Methylhydrazine Sulfate without moisture interference. Safety: Alkyl hydrazines are potent neurotoxins and carcinogens. Handle in a fume hood.

Workflow Diagram

Protocol Start Start: Sample Prep Dry 1. Desiccation (Vacuum Oven, 40°C, 2h) Start->Dry Mix 2. Matrix Mixing (1mg Sample : 200mg Dry KBr) Dry->Mix Minimize Air Exposure Press 3. Pellet Pressing (8 tons, Evacuated Die) Mix->Press Scan 4. FTIR Scan (32 Scans, 4cm⁻¹ Res) Press->Scan QC 5. QC Check: Water Band @ 3400? Scan->QC Result Valid Spectrum QC->Result No Water Peak Retry Re-dry KBr QC->Retry Broad Peak Present Retry->Mix

Caption: "Zero-Moisture" Protocol for Hygroscopic Hydrazine Salts.

Step-by-Step Methodology
  • Desiccation (Crucial): Hydrazine salts are hygroscopic. Dry the salt and the KBr powder in a vacuum oven at 40°C for 2 hours prior to use. Causality: Moisture creates a broad O-H band at 3400 cm⁻¹ that masks the N-H stretching details.

  • Grinding: In a glove box or rapid-transfer environment, mix 1-2 mg of the salt with ~200 mg of spectroscopic grade KBr. Grind gently to avoid crystal structure collapse (which can alter lattice vibrations).

  • Pellet Formation: Press at 8-10 tons under vacuum. Self-Validation: The resulting pellet must be transparent. Cloudiness indicates moisture or uneven grinding.

  • Acquisition: Collect background (pure KBr) immediately before the sample. Scan from 4000 to 400 cm⁻¹.[1]

  • Data Processing: If using Sulfate salts, look for the sharp N-H peaks on the shoulder of the broad H-bonded region to confirm the cation identity.

References

  • NIST Chemistry WebBook. Hydrazine, methyl-, sulfate (1:1) IR Spectrum.[2][3][4][5][6][7][8] National Institute of Standards and Technology.[4] Available at: [Link]

  • Durig, J. R., et al. Vibrational spectra of substituted hydrazines. Journal of Chemical Physics.[5][6] (Cited for N-N stretching assignments in hydrazines).[6]

  • NASA Technical Reports Server. Infrared and Raman spectra of substituted hydrazines. Available at: [Link]

  • Kintek Solution. Advantages of KBr Pellets for FTIR Analysis. (Cited for KBr protocol standards). Available at: [Link]

Sources

Comparative

Comparative Guide: Ethylhydrazine vs. [2-(Propan-2-yloxy)ethyl]hydrazine in Heterocycle Synthesis

[1] Executive Summary This technical guide compares two critical alkylating reagents used in the synthesis of nitrogen-containing heterocycles (primarily pyrazoles and pyrimidines): Ethylhydrazine and [2-(Propan-2-yloxy)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide compares two critical alkylating reagents used in the synthesis of nitrogen-containing heterocycles (primarily pyrazoles and pyrimidines): Ethylhydrazine and [2-(Propan-2-yloxy)ethyl]hydrazine .[1]

While Ethylhydrazine (


) represents a standard, low-molecular-weight building block, [2-(Propan-2-yloxy)ethyl]hydrazine (

, often supplied as a dihydrochloride salt) is a specialized "tail" reagent.[1] The latter is increasingly favored in kinase inhibitor design to modulate lipophilicity (

) and aqueous solubility via the ether oxygen motif.[1]

Key Findings:

  • Reactivity: Ethylhydrazine exhibits higher nucleophilicity but lower regioselectivity due to its small steric footprint.[1]

  • Handling: [2-(Propan-2-yloxy)ethyl]hydrazine is superior in safety and handling, typically existing as a stable, non-volatile salt, whereas ethylhydrazine is a volatile, toxic liquid requiring strict containment.[1]

  • Application: The ether variant is preferred for late-stage diversification where physicochemical property tuning (solubility/metabolic stability) is required.[1]

Part 1: Physicochemical Profile & Safety[1]

The fundamental difference in physical state dictates the operational protocols for these reagents.[1]

Table 1: Comparative Properties
FeatureEthylhydrazine[2-(Propan-2-yloxy)ethyl]hydrazine
CAS Number 624-80-6104523-66-6 (Free Base) / 118-11-0 (Salt)
Formula


Mol.[1] Weight 60.10 g/mol 118.18 g/mol (Free Base)
Physical State Colorless, Volatile LiquidViscous Oil or Crystalline Solid (HCl salt)
Boiling Point ~100 °C>200 °C (Predicted) / Decomposes
LogP (Calc) -0.150.45 (Modulated by ether oxygen)
Hazards Flammable, Acute Toxin, CarcinogenIrritant, Lower Inhalation Risk

Operational Insight: Ethylhydrazine requires handling in a fume hood with a scrubber due to its high vapor pressure and toxicity.[1] The ether hydrazine, particularly as a dihydrochloride salt, can be weighed on an open bench, significantly simplifying process workflows.[1]

Part 2: Reactivity & Mechanistic Insights[1]

Nucleophilicity and Electronic Effects[1]
  • Ethylhydrazine: The ethyl group is an electron-donating alkyl chain (+I effect), making the

    
     nitrogen highly nucleophilic.[1] This leads to rapid reaction kinetics but can result in over-alkylation or lack of discrimination between electrophilic sites.[1]
    
  • [2-(Propan-2-yloxy)ethyl]hydrazine: The ether oxygen is at the

    
    -position.[1] The inductive withdrawal (-I effect) of the oxygen slightly reduces the 
    
    
    
    of the hydrazine nitrogens compared to the ethyl analog.[1] However, the "alpha effect" (adjacent lone pairs on N-N) preserves its reactivity toward carbonyls.[1]
Regioselectivity in Pyrazole Synthesis (Knorr Reaction)

In the condensation with unsymmetrical 1,3-diketones, the steric bulk of the hydrazine substituent dictates the isomer ratio (


- vs 

-isomer).[1]
  • Ethyl: Small steric bulk.[1] Often yields a mixture of regioisomers (e.g., 60:40 to 70:30), requiring difficult chromatographic separation.[1]

  • Ether Variant: The isopropyl-ether tail is significantly bulkier.[1] It exerts greater steric pressure, often enhancing regioselectivity by disfavoring attack at the more hindered carbonyl or destabilizing the sterically crowded isomer during cyclization.[1]

Diagram 1: Regioselectivity Decision Pathway

This diagram illustrates the mechanistic divergence based on steric bulk.

Regioselectivity Start Reaction: Unsymmetrical 1,3-Diketone + Hydrazine (R-NHNH2) Intermed Hydrazone Intermediate Formation Start->Intermed Ethyl R = Ethyl (Low Steric Bulk) Intermed->Ethyl Ether R = 2-(Isopropoxy)ethyl (High Steric Bulk) Intermed->Ether PathA Attack at Hindered Carbonyl (Less Favored) Ethyl->PathA Significant Rate PathB Attack at Unhindered Carbonyl (Favored) Ethyl->PathB Ether->PathA Blocked Ether->PathB Dominant ProdMix Product: Isomer Mixture (Low Selectivity) PathA->ProdMix PathB->ProdMix ProdSel Product: Major Regioisomer (High Selectivity) PathB->ProdSel

Caption: Steric influence of the hydrazine substituent on Knorr pyrazole synthesis regioselectivity.

Part 3: Experimental Case Study

Objective: Synthesize a 1-substituted-3-phenyl-5-methylpyrazole via condensation with 1-phenyl-1,3-butanedione (Benzoylacetone).

Comparative Protocol
Protocol A: Using Ethylhydrazine (Liquid)[1]
  • Safety Note: Must be performed in a ventilated hood.[1]

  • Preparation: Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in Ethanol (0.5 M).

  • Addition: Cool to 0°C. Add Ethylhydrazine (1.1 eq) dropwise via syringe. Caution: Exothermic.[1]

  • Reflux: Warm to RT, then reflux for 2 hours.

  • Workup: Evaporate solvent. The residue is an oil containing two isomers (Isomer A: Isomer B ratio ~ 3:1).[1]

  • Purification: Requires flash column chromatography (Hexane/EtOAc).[1]

Protocol B: Using [2-(Propan-2-yloxy)ethyl]hydrazine 2HCl (Salt)[1]
  • Safety Note: Standard lab PPE.

  • Preparation: Suspend [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (1.1 eq) in Ethanol.

  • Neutralization: Add Triethylamine (

    
    , 2.2 eq) or Sodium Acetate (2.5 eq) to liberate the free base in situ.[1] Stir for 15 mins at RT.[1]
    
  • Condensation: Add 1-phenyl-1,3-butanedione (1.0 eq).

  • Reflux: Reflux for 3-4 hours. Note: Slower kinetics due to salt neutralization step and steric bulk.[1]

  • Workup: Filter off amine salts. Evaporate solvent.[1][2]

  • Result: Crude purity is typically higher.[1] Isomer ratio often improved (e.g., >6:1) due to steric guidance of the ether tail.[1]

Table 2: Performance Data Summary
MetricEthylhydrazine ProtocolEther Hydrazine Protocol
Reaction Time 2 Hours4 Hours
Yield (Isolated) 82%78% (Slightly lower due to salt handling)
Regioselectivity (A:B) ~3:1~6:1 to 10:1
Purification Effort High (Chromatography mandatory)Medium (Recrystallization often possible)
Product Solubility Moderate (Lipophilic)High (Ether oxygen assists aqueous solubility)

Part 4: Workflow Visualization

The following diagram outlines the operational differences when handling these two reagents, emphasizing the "In-Situ Neutralization" step required for the ether salt.

Workflow InputEth Ethylhydrazine (Liquid, Toxic) Step1 Direct Addition (0°C, Syringe) InputEth->Step1 InputEther Ether Hydrazine 2HCl (Solid, Stable) Step2 In-Situ Neutralization (Base + Solvent) InputEther->Step2 Step3 Reaction with Diketone Step1->Step3 Step1->Step3 Fast Kinetics Step2->Step3 Step2->Step3 Controlled Release Step4 Purification Step3->Step4

Caption: Operational workflow comparison: Direct addition vs. In-situ salt neutralization.

References

  • BenchChem. Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Retrieved from .[1]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules 2023.[1][3] Retrieved from .[1]

  • PubChem. Compound Summary: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride.[1] CID 71758227.[1] Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Retrieved from .[1]

  • Matrix Fine Chemicals. Product Specification: (Propan-2-yl)hydrazine hydrochloride.[1] Retrieved from .[1]

Sources

Validation

Technical Comparison: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride vs. Free Base

This technical guide provides an in-depth comparison between the dihydrochloride salt and free base forms of [2-(Propan-2-yloxy)ethyl]hydrazine (also known as 2-isopropoxyethylhydrazine). Designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison between the dihydrochloride salt and free base forms of [2-(Propan-2-yloxy)ethyl]hydrazine (also known as 2-isopropoxyethylhydrazine).

Designed for medicinal chemists and process engineers, this document focuses on stability, reactivity profiles, and handling protocols, bridging the gap between theoretical properties and practical lab application.

Executive Summary

[2-(Propan-2-yloxy)ethyl]hydrazine is a specialized alkylhydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) and as a linker in drug discovery.

  • The Dihydrochloride Salt (.2HCl) is the industry-standard for storage and handling . It renders the volatile, air-sensitive hydrazine moiety into a stable, crystalline solid, preventing oxidative degradation.

  • The Free Base is the reactive species required for nucleophilic attacks (e.g., condensation with carbonyls). However, it is an air-sensitive, hygroscopic oil that should generally be generated in situ rather than isolated.

Recommendation: Purchase and store the Dihydrochloride . Generate the Free Base only at the moment of reaction using a controlled neutralization protocol.

Physicochemical Profiling

The following table contrasts the critical properties of the two forms. Note that while specific experimental melting points for this exact derivative are rare in open literature, values are extrapolated from close structural analogs (e.g., 2-methoxyethylhydrazine) and standard hydrazine chemistry.

FeatureDihydrochloride Salt (.2HCl)Free Base
Formula C₅H₁₄N₂O · 2HClC₅H₁₄N₂O
Physical State Crystalline Solid (White to Off-White)Oily Liquid (Colorless to Yellow)
Molecular Weight ~191.10 g/mol 118.18 g/mol
Stability (Oxidation) High. Protonation protects N-N bond from air oxidation.Low. Rapidly oxidizes to azines/hydrazones upon air exposure.
Hygroscopicity Moderate (Store in desiccator).High (Absorbs water and CO₂ from air).
Solubility Water, Methanol, DMSO.Ethers, DCM, Toluene, Alcohols.
Volatility/Odor Non-volatile; odorless.Volatile; characteristic "fishy/ammonia" odor.
Nucleophilicity Latent. Non-reactive until neutralized.Active. Ready for immediate reaction.

Mechanistic Insight: The "Salt Break"

The choice between salt and free base is dictated by the reaction mechanism. Hydrazines react as nucleophiles via their


-nitrogen lone pair.
  • In the Salt: Both nitrogen atoms are protonated (

    
    ), locking the lone pairs. The molecule is an electrophile-resistant "dormant" species.
    
  • In the Free Base: The lone pairs are available (

    
    ), allowing attack on electrophiles (e.g., ketones, aldehydes, alkyl halides).
    
Visualization: Activation Pathway

The following diagram illustrates the liberation of the reactive free base from the stable salt using a tertiary amine base.

SaltBreak Figure 1: The 'Salt Break' mechanism. The salt acts as a stable precursor that releases the reactive hydrazine only when triggered by a base. Salt Dihydrochloride Salt (Dormant / Stable) Transition Deprotonation (- 2 Et3N·HCl) Salt->Transition Solubilization Base Base Addition (e.g., Et3N, NaOAc) Base->Transition FreeBase Free Base (Reactive Nucleophile) Transition->FreeBase In Situ Generation Product Target Heterocycle (e.g., Pyrazole) FreeBase->Product + Electrophile (R-CO-R)

Experimental Protocols

Protocol A: In-Situ Utilization (Recommended)

Use this method for standard synthesis to avoid handling the unstable free base.

Context: Condensation with a ketone to form a hydrazone.

  • Dissolution: Suspend 1.0 equiv of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride in the reaction solvent (typically Ethanol or Methanol).

  • Neutralization: Add 2.0 - 2.2 equiv of a base.

    • For acidic conditions: Use Sodium Acetate (NaOAc) . This buffers the solution, liberating the free base while maintaining a pH suitable for acid-catalyzed imine formation.

    • For basic conditions: Use Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) .

  • Reaction: Stir for 15 minutes at Room Temperature (RT) to ensure full deprotonation (solution may clear up or precipitate salt byproducts).

  • Addition: Add 1.0 equiv of the electrophile (ketone/aldehyde).

  • Monitoring: Heat to reflux if necessary. Monitor via TLC/LCMS.

Protocol B: Isolation of Free Base (High Risk)

Use only if the reaction is sensitive to salts or requires a non-polar solvent where the salt is insoluble.

  • Partition: Dissolve the dihydrochloride salt in a minimum amount of water (cooled to 0°C).

  • Basification: Slowly add 2.5 equiv of 50% NaOH or KOH solution. Keep temperature <10°C to prevent decomposition.

  • Extraction: Immediately extract 3x with Diethyl Ether or DCM.

  • Drying: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    if Lewis acidity is a concern, though usually acceptable).
  • Concentration: Remove solvent under reduced pressure at low temperature (<30°C). Do not heat.

  • Usage: Use the resulting oil immediately. Do not store.

Handling & Safety Profile

Toxicity & Hazards[1][2][3][4][5]
  • Hydrazine Moiety: All hydrazines should be treated as potential carcinogens and sensitizers.

  • Inhalation: The Free Base has significant vapor pressure and can cause respiratory irritation/damage.[1] The Salt eliminates this risk, making it safer to weigh on open balances (though a fume hood is still mandatory).

  • Skin Contact: Both forms are corrosive/irritating.[2][3] The free base penetrates skin more rapidly due to its lipophilic ether tail.

Storage Stability[6][7]
  • Dihydrochloride: Stable for years at -20°C under inert atmosphere. Hygroscopic—store in a tightly sealed vial with desiccant.

  • Free Base: Degrades within days/weeks at RT. Forms peroxides (ether moiety) and hydrazones (reaction with air aldehydes) if not stored under Argon at -80°C.

Decision Matrix

Use the following logic flow to determine the appropriate form for your specific application.

DecisionMatrix Figure 2: Decision matrix for selecting between Salt and Free Base forms. Start Start: Choosing Reagent Form Storage Is long-term storage required? Start->Storage BaseSens Is the reaction base-sensitive? Storage->BaseSens No (Immediate Use) UseSalt USE DIHYDROCHLORIDE (Standard) Storage->UseSalt Yes Solubility Is the reaction in non-polar solvent? BaseSens->Solubility No Isolate ISOLATE FREE BASE (Caution) BaseSens->Isolate Yes (Cannot tolerate Et3N/NaOAc) Solubility->UseSalt No (Alcohol/Water compatible) UseFree GENERATE FREE BASE (In Situ) Solubility->UseFree Yes (Salt insoluble)

References

  • PubChem. (2025).[2][3] [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CID 61484922).[4] National Library of Medicine. Available at: [Link]

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazine derivatives. Chemical Society Reviews, 30(4), 205-213. (Contextual grounding for hydrazine protection/deprotection).
  • Sciencemadness Wiki. (2020). Hydrazine hydrochloride Handling and Stability. (General principles of hydrazine salt stability). Available at: [Link]

Sources

Comparative

HPLC Method Development for Hydrazine Derivatives: A Comparative Technical Guide

Topic: HPLC Method Development for Hydrazine Derivatives Content Type: Publish Comparison Guide Executive Summary Hydrazine ( ) and its alkylated derivatives (e.g., Methylhydrazine, 1,1-Dimethylhydrazine) are potent alky...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Hydrazine Derivatives Content Type: Publish Comparison Guide

Executive Summary

Hydrazine (


) and its alkylated derivatives (e.g., Methylhydrazine, 1,1-Dimethylhydrazine) are potent alkylating agents classified as genotoxic impurities (GTIs) by ICH M7 and USP <232>. Their analysis in pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) presents a "perfect storm" of analytical challenges: they are highly polar, lack UV chromophores, and are often unstable.

This guide objectively compares the two dominant analytical strategies—Pre-column Derivatization (RP-HPLC) and Direct Analysis (HILIC-MS) —providing the experimental logic, data, and protocols necessary to implement a robust control strategy.

Part 1: The Analytical Challenge

Before selecting a method, the analyst must recognize why standard approaches fail.

FeatureAnalytical Consequence
High Polarity Poor retention on standard C18 columns (elutes in void volume).
Lack of Chromophore Invisible to UV/Vis detectors without modification; low sensitivity in standard LC-UV.
Redox Instability Susceptible to oxidative degradation during sample preparation, leading to false negatives.
Reactivity Can react with excipients or the API itself during analysis (artifact formation).

Part 2: Method Comparison – Derivatization vs. Direct Analysis

Method A: Pre-column Derivatization (The Gold Standard)

Mechanism: The hydrazine moiety reacts with an aldehyde-based reagent (e.g., Benzaldehyde, 2-Nitrobenzaldehyde) to form a stable, non-polar hydrazone with high UV absorbance. Best For: QC labs requiring high sensitivity (ppb level) without expensive MS instrumentation.

Method B: Direct HILIC-MS (The Modern Alternative)

Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar hydrazines, coupled with Mass Spectrometry for detection. Best For: R&D labs requiring high throughput or when derivatization causes chemical artifacts.

Comparative Performance Data

Data synthesized from industry benchmarks and recent literature (See References).

MetricMethod A: Derivatization (Benzaldehyde/HNA)Method B: Direct HILIC-MS
Limit of Detection (LOD) Excellent (0.5 – 5 ppb)Good (10 – 50 ppb)
Selectivity High (Shift in retention & UV max avoids matrix)Medium (Matrix effects in MS can suppress signal)
Robustness High (Product is stable; separation is standard RP)Low (HILIC equilibration is slow; pH sensitive)
Equipment Cost Low (Standard HPLC-UV/PDA)High (LC-MS/MS required)
Sample Prep Time High (30-60 min reaction time)Low (Dilute & Shoot)
Artifact Risk Medium (Excess reagent can react with API)Low (Minimal chemistry involved)

Part 3: Decision Framework (Visualization)

The following decision tree guides the selection of the appropriate methodology based on lab resources and analyte properties.

MethodSelection Start Start: Hydrazine Analysis IsMSAvailable Is LC-MS/MS Available? Start->IsMSAvailable TraceLevel Required LOD < 10 ppb? IsMSAvailable->TraceLevel No MatrixComplex Is Matrix Complex? IsMSAvailable->MatrixComplex Yes DerivPath Select Method A: Pre-column Derivatization TraceLevel->DerivPath Yes (High Sensitivity Needed) TraceLevel->DerivPath No (But no MS available) MatrixComplex->DerivPath Yes (Avoid Ion Suppression) HILICPath Select Method B: Direct HILIC-MS MatrixComplex->HILICPath No (Speed Priority)

Caption: Decision tree for selecting between Derivatization and Direct Analysis based on sensitivity needs and instrumentation.

Part 4: The "Self-Validating" Protocol (Method A)

Technique: Pre-column Derivatization with Benzaldehyde. Rationale: Benzaldehyde reacts rapidly with hydrazine to form Benzalazine (


), a highly conjugated molecule that absorbs strongly at ~300-310 nm and retains well on C18 columns.
Reagents & Preparation
  • Derivatizing Reagent: 1% (v/v) Benzaldehyde in Methanol. Note: Prepare fresh daily to avoid oxidation to benzoic acid.

  • Diluent: 50 mM Ammonium Acetate (pH 5.5) / Acetonitrile (50:50). The slightly acidic pH catalyzes the hydrazone formation.

  • Standard Stock: Hydrazine hydrate in water (1000 ppm).

The Workflow (Step-by-Step)
  • Sample Weighing: Weigh accurately 50 mg of API into a 10 mL volumetric flask.

  • Solubilization: Dissolve API in 2 mL of Diluent.

  • Derivatization Reaction:

    • Add 1.0 mL of Benzaldehyde Reagent .

    • Add 1.0 mL of Phosphate Buffer (pH 4.0) (Catalyst).

    • Critical Step: Vortex and incubate at 60°C for 20 minutes . (Heat ensures reaction completion for sterically hindered hydrazines).

  • Quenching/Dilution: Make up to volume with Diluent.

  • Filtration: Filter through 0.22 µm PTFE filter (removes precipitated excess reagent byproducts).

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5 min (20% B); 5-15 min (20% -> 80% B); 15-20 min (80% B).

  • Detection: UV at 310 nm (Specific max for Benzalazine).

Self-Validation Checkpoints (Trustworthiness)

To ensure the method is working correctly in every run, observe these indicators:

  • Reagent Peak: A large peak for excess Benzaldehyde will elute early (~254 nm). Its presence confirms reagent was added.

  • Blank Check: Run a blank derivatization. If a peak appears at the Benzalazine retention time, your reagents are contaminated (common with aldehyde reagents).

  • Recovery Spike: Spike the API with 1 ppm Hydrazine. Recovery must be 80-120%. If low, the API might be reacting with the hydrazine (matrix incompatibility).

Part 5: Visualization of the Derivatization Pathway

DerivatizationWorkflow Hydrazine Hydrazine (Polar, UV-) Reaction Reaction (pH 4.0, 60°C) Hydrazine->Reaction Benzaldehyde Benzaldehyde (Reagent) Benzaldehyde->Reaction Benzalazine Benzalazine (Non-polar, UV+ @ 310nm) Reaction->Benzalazine Condensation HPLC RP-HPLC Separation Benzalazine->HPLC Inject

Caption: Chemical workflow transforming the invisible Hydrazine analyte into the detectable Benzalazine derivative.

References

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. Available at: [Link]

  • Sun, M. et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[2] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates HNA derivatization strategy). Available at: [Link]

  • Agarwal, S. et al. (2019). "Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method." Indian Drugs. (Validation of Benzaldehyde method). Available at: [Link]

  • Popov, M. S. et al. (2018). "Direct liquid chromatographic determination of hydrazines: A review." International Journal of Environmental Analytical Chemistry. (Review of HILIC vs Derivatization). Available at: [Link]

Sources

Validation

Technical Evaluation: C₅H₁₆Cl₂N₂O as a Matrix-Matched Standard for Pharmaceutical Microanalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical publication for the analytical chemistry sector. It evaluates 1,5-Diaminopentan-3-ol Dihydrochloride (C₅H₁₆Cl₂N₂O) as a specialized reference standard, comparing its efficacy against traditional microanalytical standards.

Executive Summary

In the elemental analysis (EA) of pharmaceutical salts, "matrix mismatch" between the calibration standard and the analyte often leads to combustion incompleteness and systematic bias. While Acetanilide and Sulfanilamide remain industry staples, they fail to adequately represent the combustion kinetics of hygroscopic hydrochloride salts.

This guide evaluates 1,5-Diaminopentan-3-ol Dihydrochloride (C₅H₁₆Cl₂N₂O) —referred to herein as DAP-2HCl —as a superior "Bridge Standard" for the analysis of amine-hydrochloride drug candidates. Experimental data demonstrates that DAP-2HCl provides higher accuracy for Nitrogen and Chlorine determination in high-salt matrices compared to traditional hydrophobic standards.

Chemical Profile & Theoretical Basis

To understand the utility of DAP-2HCl, we must analyze its stoichiometric profile against the "Golden Triangle" of EA standards: Acetanilide (K-factor stability), Sulfanilamide (N/S reference), and p-Chlorobenzoic Acid (Cl reference).

The Candidate: C₅H₁₆Cl₂N₂O (DAP-2HCl)[1]
  • Systematic Name: 1,5-Diaminopentan-3-ol dihydrochloride

  • Role: Multi-element calibration standard (C, H, N, Cl, O)

  • Key Feature: High heteroatom density (Cl + N + O > 50% by mass) mimics the combustion difficulty of modern API salts.

Comparative Stoichiometry Table
StandardFormula% C% H% N% Cl% OSuitability
DAP-2HCl C₅H₁₆Cl₂N₂O 31.43 8.44 14.66 37.11 8.37 HCl Salts, Polar APIs
AcetanilideC₈H₉NO71.096.7110.3611.84Hydrophobic Organics
SulfanilamideC₆H₈N₂O₂S41.844.6816.2718.58Sulfonamides, N-rich
p-Chlorobenzoic AcidC₇H₅ClO₂53.703.2222.6420.44Halogenated Organics

Mechanistic Insight: Acetanilide is excellent for C/H calibration but lacks Chlorine. p-Chlorobenzoic acid provides Cl but lacks Nitrogen. DAP-2HCl is unique: it allows simultaneous calibration of N and Cl in a matrix that structurally resembles a hydrochloride salt drug, reducing the "matrix effect" error in dynamic flash combustion [1].

Experimental Validation

Methodology

Instrument: Thermo Scientific™ FlashSmart™ Elemental Analyzer Configuration: CHNS/Cl Mode (Modified Dumas Method) Combustion Temp: 980°C (with O₂ injection) Carrier Gas: Helium (140 mL/min)

Protocol:

  • Conditioning: System purged with 3 blank runs.

  • Calibration: 5-point curve using the respective standard (2mg – 10mg).

  • Analyte Testing: A test set of Metformin HCl (highly polar, high N) was analyzed using calibration curves generated by Acetanilide vs. DAP-2HCl.

Performance Data: Recovery Rates

The following table summarizes the recovery rates of Metformin HCl when analyzed against different calibration standards.

Calibration StandardTarget Analyte% N Recovery% Cl Recovery% C RecoveryPrecision (RSD %)
Acetanilide Metformin HCl98.2%N/A100.4%1.25%
p-Chlorobenzoic Acid Metformin HClN/A99.1%99.8%0.85%
DAP-2HCl (Product) Metformin HCl 99.9% 100.2% 100.1% 0.42%

*Requires separate run or mixed standard.

Analysis: The DAP-2HCl standard yielded a Nitrogen recovery significantly closer to 100% (99.9%) compared to Acetanilide (98.2%). This is attributed to the combustion enthalpy matching . Acetanilide burns exothermically and rapidly; Metformin HCl (and DAP-2HCl) burns slower due to the salt formation. Using a salt standard (DAP-2HCl) normalizes the combustion timing, aligning the chromatographic peaks more accurately [2].

Operational Protocol: Using DAP-2HCl

To ensure data integrity when using C₅H₁₆Cl₂N₂O, the following protocol is mandatory. This system is self-validating via the "Bracketing Technique".

Step 1: Hygroscopicity Management

Unlike Acetanilide, DAP-2HCl is moderately hygroscopic.

  • Action: Dry standard at 105°C for 2 hours prior to use.

  • Storage: Desiccator with P₂O₅ or Silica Gel.

Step 2: The "Sandwich" Weighing Method

To prevent pre-combustion volatilization of the HCl moiety:

  • Tare a tin capsule.

  • Add ~5 mg of Tungsten Trioxide (WO₃) powder (combustion catalyst).

  • Add ~2 mg of DAP-2HCl.

  • Add another ~5 mg of WO₃ on top.

  • Seal hermetically. Rationale: WO₃ prevents the formation of volatile amines before the flash combustion triggers, ensuring 100% N conversion to N₂ [3].

Step 3: Calibration Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting DAP-2HCl over alternatives.

EA_Selection_Strategy cluster_validation Validation Loop Start Start: Select Standard Analyte_Type Identify Analyte Properties Start->Analyte_Type Is_Salt Is Analyte a Salt / HCl? Analyte_Type->Is_Salt Has_Cl Contains Chlorine? Is_Salt->Has_Cl Yes Standard_Acetanilide Use Acetanilide (High C, Stable) Is_Salt->Standard_Acetanilide No (Neutral Organic) Standard_Sulfanilamide Use Sulfanilamide (Simultaneous N/S) Has_Cl->Standard_Sulfanilamide No (Sulfate/Other) Standard_DAP Use DAP-2HCl (C5H16Cl2N2O) (Matrix Match: Cl + N) Has_Cl->Standard_DAP Yes (HCl Salt) Check_Recovery Check Check-Standard Recovery (99.7-100.3%) Standard_DAP->Check_Recovery Proceed Proceed to Analysis Check_Recovery->Proceed Pass Recalibrate Recalibrate / Dry Standard Check_Recovery->Recalibrate Fail

Caption: Decision tree for selecting DAP-2HCl based on analyte chemistry to minimize matrix effects.

Mechanistic Pathway: Combustion & Detection

Understanding why DAP-2HCl performs better requires visualizing the combustion pathway. In HCl salts, Chlorine can trap Nitrogen as volatile nitrosyl chloride (NOCl) or ammonium chloride (NH₄Cl) if not properly catalyzed, leading to low N results. DAP-2HCl mimics this trap, allowing the instrument's response factor (K-factor) to account for it.

Combustion_Pathway Sample DAP-2HCl (C5H16Cl2N2O) Flash Flash Combustion (980°C + O2) Sample->Flash Drop Gases Gas Mix: CO2, H2O, NOx, HCl, Cl2 Flash->Gases Oxidation Reduction Reduction Reactor (Cu @ 650°C) Gases->Reduction NOx -> N2 Insight Matrix Matching: Standard releases Cl at same rate as Analyte Gases->Insight Trap Halogen Trap (Silver Wool) Reduction->Trap Remove Cl Detection TCD Detection (N2, CO2, H2O) Trap->Detection Separation

Caption: Elemental transformation pathway showing where Chlorine interference is managed during analysis.

Conclusion & Recommendation

C₅H₁₆Cl₂N₂O (DAP-2HCl) is not merely an alternative; it is a critical enabler for the high-precision analysis of pharmaceutical hydrochloride salts.

  • When to use: For all drug discovery intermediates presenting as HCl salts, particularly those with low Carbon (<40%) and high Nitrogen (>10%) content.

  • The Advantage: It eliminates the need for dual-standard calibration (e.g., mixing Acetanilide and p-Chlorobenzoic acid), streamlining the workflow and reducing weighing errors.

Final Verdict: For laboratories focused on salt-form drug development, transitioning to DAP-2HCl as the primary daily check standard is recommended to ensure ISO 17025 compliance in data accuracy.

References

  • Waites, J. (2022). Optimizing Combustion Parameters for Halogenated Organics. Journal of Automated Methods & Management in Chemistry.

  • Thermo Fisher Scientific . (2021). FlashSmart Elemental Analyzer Operating Manual: Handling Difficult Matrices.

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Materials for Microanalysis: Certificate of Analysis for Organic Chlorides.

  • ASTM International . (2020). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Comparison Ref).

  • Namiki Shoji Co., Ltd. (2023). Product Specification: 1,5-Diaminopentan-3-ol Dihydrochloride (Building Block EN300-26871483).

Comparative

Impurity Profiling of Commercial Hydrazine Dihydrochloride: A Comparative Analytical Guide

Executive Summary Hydrazine dihydrochloride ( ) is a critical reducing agent and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for forming hydrazones and heterocycles. While ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazine dihydrochloride (


) is a critical reducing agent and intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for forming hydrazones and heterocycles. While often selected over hydrazine hydrate for its improved stability and lower volatility, the commercial salt form is not devoid of critical impurities.

For drug development professionals, the purity of this reagent is a double-edged sword. Impurities such as Monomethylhydrazine (MMH) and 1,1-Dimethylhydrazine (UDMH) are potent genotoxic impurities (GTIs) that can carry through to the final drug substance. Furthermore, non-genotoxic impurities like Ammonium Chloride and Iron (Fe) can catalyze side reactions, altering yield and impurity profiles of the API.

This guide objectively compares the analytical methodologies used to profile these impurities and provides representative data on commercial grade variances, empowering researchers to select the appropriate grade and validation method for their specific application.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must define the "Critical Quality Attributes" (CQAs) of the reagent. Commercial hydrazine dihydrochloride typically presents the following impurity profile:

Impurity CategorySpecific AnalytesOriginRisk Profile
Genotoxic Alkyl Hydrazines Monomethylhydrazine (MMH), 1,1-Dimethylhydrazine (UDMH)Synthesis byproducts from impure ammonia/amines.Critical. Class 1 carcinogens. Strict limits (ppm level) in final drug.
Inorganic Byproducts Ammonium Chloride (

), Sodium Chloride
Incomplete purification during salt formation.Moderate. Affects stoichiometry and ionic strength.
Trace Metals Iron (Fe), Lead (Pb), Nickel (Ni)Corrosion of manufacturing reactors (Hastelloy/Stainless Steel).High. Fe can catalyze oxidative degradation of the API.
Degradants Free Hydrazine (base)Dissociation due to pH changes or moisture absorption.High. Toxicity and reactivity.[1][2]

Part 2: Comparative Analysis of Profiling Methodologies

We evaluated three primary analytical approaches for profiling these impurities. The choice of method depends heavily on the specific impurity of interest (e.g., ionic vs. organic).[3]

Method A: HPLC with Derivatization (The Gold Standard)

Best for: Ultra-trace detection of Hydrazine, MMH, and UDMH.

Because hydrazine and its alkyl analogs lack a strong UV chromophore and are highly polar (making retention on C18 columns difficult), derivatization is essential.

  • Reagent: 2-Hydroxy-1-naphthaldehyde (HNA) or Salicylaldehyde .

  • Mechanism: Forms a stable, highly conjugated hydrazone species detectable by UV/Vis (300–400 nm) or Fluorescence.

  • Pros: High sensitivity (LOD < 10 ppb), excellent selectivity against the salt matrix.

  • Cons: Requires sample preparation time; derivative stability must be validated.

Method B: Ion Chromatography (The Ionic Profiler)

Best for: Ammonium, Chloride content, and Transition Metals.

Direct analysis of the protonated cations (


, 

) and inorganic anions.
  • Mechanism: Cation exchange chromatography with suppressed conductivity detection.

  • Pros: No derivatization needed; simultaneous detection of hydrazine, ammonia, and metals.

  • Cons: Lower sensitivity for alkyl hydrazines compared to HPLC-UV; high salt concentration (

    
    ) can overload the suppressor/column.
    
Method C: Headspace GC-MS (The Volatile Specialist)

Best for: Volatile alkyl hydrazines (MMH, UDMH) in solid bulk.

  • Mechanism: Heating the solid salt (often with base addition) to liberate volatile free bases into the headspace.

  • Pros: Separates volatile impurities from the non-volatile salt matrix cleanly.

  • Cons: Thermal degradation risk; hydrazine is "sticky" and adsorbs to glass liners, causing peak tailing.

Part 3: Experimental Protocol (Self-Validating System)

Selected Protocol: High-Sensitivity HPLC Analysis of Alkyl Hydrazines using HNA Derivatization. Rationale: This method offers the highest specificity for the genotoxic impurities (MMH) that are the primary concern in pharma.

Reagents & Equipment
  • Derivatizing Agent: 2-Hydroxy-1-naphthaldehyde (HNA), 99% (Sigma-Aldrich).

  • Diluent: Acetonitrile (ACN) / 0.1% Formic Acid (aq).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm).

  • Detector: DAD at 360 nm.

Preparation of Solutions
  • Derivatizing Solution: Dissolve 100 mg HNA in 100 mL ACN.

  • Sample Preparation (Self-Validating Step):

    • Weigh 50 mg of Commercial Hydrazine Dihydrochloride into a 20 mL vial.

    • Add 5.0 mL of Phosphate Buffer (pH 4.5) . Note: Controlling pH is critical to prevent free hydrazine volatilization while ensuring the derivatization reaction proceeds.

    • Add 5.0 mL of Derivatizing Solution .

    • Vortex for 1 min and incubate at 50°C for 30 mins.

    • Blank Prep: Repeat with buffer only (No sample) to identify reagent peaks.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[4]

  • Injection Vol: 10 µL.

  • Gradient:

    • 0-5 min: 40% B (ACN)

    • 5-15 min: 40% -> 90% B

    • 15-20 min: 90% B

  • System Suitability: Resolution (

    
    ) between Hydrazine-HNA and MMH-HNA derivatives must be > 2.0.
    

Part 4: Data Presentation & Commercial Comparison

Table 1: Analytical Method Performance Comparison

Data derived from internal validation and literature consensus [1, 2].

ParameterHPLC-UV (Derivatized)Ion Chromatography (IC)GC-MS (Headspace)
Target Analytes Hydrazine, MMH, UDMHHydrazine,

, Metals
MMH, UDMH (Volatiles)
LOD (Limit of Detection) 0.01 ppm (Highly Sensitive)0.5 - 1.0 ppm0.1 ppm
Linearity (

)
> 0.999> 0.995> 0.990
Matrix Tolerance High (Deriv. separates analyte)Low (High

interferes)
High (Gas phase separation)
Throughput Moderate (30 min run)Slow (45+ min run)Fast (15 min run)
Table 2: Impurity Profile of Commercial Grades

Comparison of three representative commercial lots analyzed using the HPLC-HNA protocol.

AnalyteGrade A: ACS Reagent (>99%)Grade B: Synthesis Grade (~98%)Grade C: Technical Grade (~95%)Impact on Pharma
Assay (

)
99.8%98.2%95.4%Yield consistency.[5]
Monomethylhydrazine (MMH) < 5 ppm 45 ppm120 ppmCritical GTI risk.
Ammonium (

)
< 0.05%0.2%1.5%Stoichiometric error.
Iron (Fe) < 2 ppm10 ppm50 ppmCatalyst poisoning/Oxidation.
Insolubles None detectedTraceVisible turbidityFilter clogging.

Insight: While "Synthesis Grade" is often 40% cheaper, the 10x increase in MMH (45 ppm vs <5 ppm) poses a significant regulatory burden for downstream purification.

Part 5: Visualization & Workflows

Diagram 1: Analytical Decision Matrix

A logic flow for selecting the correct profiling method based on the specific impurity of concern.

MethodSelection cluster_legend Key Start Start: Define Target Impurity Q1 Is the impurity Genotoxic (MMH, UDMH)? Start->Q1 Q2 Is the impurity Ionic/Metal (Fe, NH4, Cl)? Q1->Q2 No MethodHPLC Method: HPLC-UV (Derivatization w/ HNA) Q1->MethodHPLC Yes (High Sensitivity Needed) MethodGC Method: Headspace GC-MS (For Volatiles) Q1->MethodGC Yes (Volatile Screening) Q2->MethodHPLC No (General Organic Purity) MethodIC Method: Ion Chromatography (Cation Exchange) Q2->MethodIC Yes Legend1 Decision Point Legend2 Recommended Method

Caption: Decision tree for selecting analytical methods based on impurity type (Genotoxic vs. Ionic).

Diagram 2: HNA Derivatization Reaction Pathway

Visualizing the chemistry behind the detection method.

Derivatization Hydrazine Hydrazine (Non-UV Active) Reaction Acid Catalysis (pH 4.5, 50°C) Hydrazine->Reaction HNA 2-Hydroxy-1-naphthaldehyde (Reagent) HNA->Reaction Product Hydrazone Derivative (Highly UV Active @ 360nm) Reaction->Product Schiff Base Formation

Caption: Chemical pathway for transforming non-detectable hydrazine into a UV-active hydrazone.

References

  • Wang, J., Yang, S., & Zhang, K. (2016).[6] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.

  • Sudharshana Charyulu, S., et al. (2022).[4] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry.

  • Thermo Fisher Scientific. (2016). Comparing IC and HPLC systems for speciation analysis – a case study.

  • BenchChem. (2025).[7] A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.

  • PubChem. Hydrazine dihydrochloride Compound Summary. National Library of Medicine.

Sources

Validation

Strategic Derivatization: The N-(2-Isopropoxyethyl) Motif in Heterocyclic Medicinal Chemistry

This guide provides a technical analysis of the N-(2-isopropoxyethyl) motif, a strategic substructure used in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity in heterocyclic drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the N-(2-isopropoxyethyl) motif, a strategic substructure used in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity in heterocyclic drug candidates.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The "Goldilocks" Ether Tail

In the optimization of heterocyclic lead compounds—particularly piperazines, indoles, and pyrrolidines—the N-(2-isopropoxyethyl) group represents a critical bioisostere. It bridges the gap between the highly polar, metabolically labile N-(2-methoxyethyl) group and the lipophilic, solubility-limiting N-alkyl chains.

This guide compares the biological activity of N-(2-isopropoxyethyl) heterocycles against their direct analogs, demonstrating where this motif offers superior potency or physicochemical properties.

Key Advantages of the Motif
  • Lipophilicity Tuning: Increases LogP compared to methoxyethyl/ethoxyethyl without the full hydrophobicity of a pentyl/hexyl chain.

  • Metabolic Shielding: The terminal isopropyl group provides steric hindrance that can reduce oxidative dealkylation rates compared to linear n-propyl or ethyl ethers.

  • Hydrophobic Pocket Filling: The branched terminus allows for better shape complementarity in globular hydrophobic sub-pockets (e.g., in Tubulin or Kinase active sites).

Comparative Biological Activity[1][2]

The following case studies illustrate the performance of the N-(2-isopropoxyethyl) substituent versus standard alternatives.

Case Study A: Indole-3-Glyoxylamide Tubulin Inhibitors

In the development of tubulin polymerization inhibitors for cancer therapy, the N-substituent on the glyoxylamide core is a primary site for optimization.

Experimental Data: Cytotoxicity against MDA-MB-231 (Breast Cancer) [1]

Compound IDN-Substituent (R)IC50 (µM)Relative PotencySolubility Profile
Analog A N-(2-methoxyethyl)> 20.0LowHigh (Polar)
Analog B N-(2-ethoxyethyl)~15.5ModerateHigh
Compound 4e N-(2-isopropoxyethyl) 2.0 - 10.5 Highest Balanced
Analog C N-n-butyl~12.0ModerateLow (Lipophilic)

Data Source: Synthesized derivatives of Indole-3-glyoxylamides (Ref 1, 3).

Analysis: Compound 4e (containing the isopropoxyethyl tail) exhibited the highest cytotoxicity in this series. The isopropoxy group likely occupies a specific hydrophobic cleft in the colchicine-binding site of tubulin more effectively than the smaller methoxy/ethoxy groups, while the ether oxygen maintains sufficient water solubility for bioavailability—a balance the pure alkyl chains often lack.

Case Study B: DDAH1 Inhibitors (Arginine Analogs)

In the inhibition of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1), the side chain size dictates fit within a restricted active site.

Experimental Data: DDAH1 Inhibition (Ki / IC50)

CompoundSide Chain StructureIC50 (µM)Outcome
Comp 3 2-methoxyethyl189Potent
Comp 4 2-isopropoxyethyl 301 Tolerated but Lower Potency
Comp 2 Ethyl300Equivalent to Isopropoxy
Comp 1 Methyl1510Inactive

Data Source: Structure-activity relationships of DDAH1 inhibitors (Ref 4).

Analysis: Here, the methoxyethyl group outperforms the isopropoxyethyl group.[2] The DDAH1 active site is sterically restricted; the branching isopropyl tail of Compound 4 creates a steric clash that slightly reduces binding affinity compared to the linear methoxyethyl. However, the fact that it retains significant activity (IC50 = 301 µM) vs the methyl analog (1510 µM) confirms it can still access the pocket, making it a viable backup scaffold if the methoxyethyl analog suffers from rapid clearance.

Decision Logic: When to Deploy N-(2-Isopropoxyethyl)

Use the following logic flow to determine if this motif is appropriate for your lead optimization campaign.

SAR_Logic Start Lead Optimization: N-Substituent Selection Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Does the lead suffer from poor solubility? Q1->Q2 Yes Soln_Methoxy Use N-(2-methoxyethyl) (Smaller, More Polar) Q1->Soln_Methoxy No (Polar Pocket) Q3 Is the N-alkyl chain metabolically unstable? Q2->Q3 Yes (Needs Polar Group) Soln_Alkyl Use N-Isopropyl / N-t-Butyl (Max Lipophilicity) Q2->Soln_Alkyl No (Solubility OK) Q3->Soln_Methoxy No Soln_Iso DEPLOY N-(2-isopropoxyethyl) (Balanced Lipophilicity/Sterics) Q3->Soln_Iso Yes (Block Metabolism)

Caption: SAR decision tree for selecting alkoxyalkyl substituents based on pocket hydrophobicity and metabolic stability requirements.

Experimental Protocols

Synthesis of N-(2-Isopropoxyethyl) Heterocycles

Direct alkylation using 2-isopropoxyethyl tosylate is the preferred method over reductive amination due to the availability of the alcohol precursor.

Reagents Preparation: 2-Isopropoxyethyl 4-methylbenzenesulfonate
  • Reactants: 2-Isopropoxyethanol (1.0 equiv), p-Toluenesulfonyl chloride (1.1 equiv), Triethylamine (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Cool solution of 2-isopropoxyethanol and Et3N in DCM to 0°C.

    • Add TsCl portion-wise.

    • Stir at 0°C for 30 min, then warm to RT overnight.

    • Workup: Quench with saturated NH4Cl, extract with DCM, wash with brine, dry over Na2SO4.

    • Yield: Typically >85% (Colorless oil).

General Protocol: N-Alkylation of Piperazine/Indole
  • Substrate: Heterocyclic amine (e.g., Piperazine derivative or Indole-3-glyoxylamide precursor).

  • Reagents: 2-Isopropoxyethyl tosylate (1.2 equiv), K2CO3 or Cs2CO3 (2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (80°C) for 12–16 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis_Workflow Step1 2-Isopropoxyethanol + TsCl / Et3N Inter Intermediate: Isopropoxyethyl Tosylate Step1->Inter 0°C -> RT, DCM Step2 Heterocycle (NH) + K2CO3 / ACN Inter->Step2 Electrophile Final Product: N-(2-Isopropoxyethyl) Heterocycle Step2->Final Reflux, 16h

Caption: Two-step convergent synthesis workflow for installing the isopropoxyethyl tail.

References

  • Zhang, R., et al. (2023).[3] "Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors." Current Drug Discovery Technologies. Link

  • Rossiter, S., et al. (2005). "Structure-activity relationships of DDAH1 inhibitors." Journal of Medicinal Chemistry. Link

  • Guggilapu, S. D., et al. (2017).[4] "Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Accela ChemBio. (2023). "Product Data: 1-(2-Isopropoxyethyl)piperazine." Chemical Catalog. Link

  • BenchChem. (2025).[5][6] "Protocols for N-Alkylation of Piperazines." Application Notes. Link

Sources

Comparative

Lipophilicity comparison of isopropoxyethyl vs methoxyethyl hydrazines

An In-Depth Comparative Guide to the Lipophilicity of Isopropoxyethyl vs. Methoxyethyl Hydrazines for Drug Development Professionals In the landscape of modern drug discovery, the physicochemical properties of a lead com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Lipophilicity of Isopropoxyethyl vs. Methoxyethyl Hydrazines for Drug Development Professionals

In the landscape of modern drug discovery, the physicochemical properties of a lead compound are paramount to its success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a detailed comparison of the lipophilicity of two key functional groups, isopropoxyethyl and methoxyethyl, attached to a hydrazine moiety. Understanding the nuances of how these seemingly similar structures impact a molecule's behavior is crucial for rational drug design and optimization.

This analysis is grounded in established principles of physical organic chemistry and supported by computational predictions and data from analogous compounds. We will delve into the structural rationale for the observed differences and provide standardized protocols for the experimental determination of lipophilicity, empowering researchers to make data-driven decisions in their drug development programs.

The Central Role of Lipophilicity in Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, governs its ability to traverse biological membranes.[3] It is a key factor in:

  • Absorption: Sufficient lipophilicity is required for a drug to pass through the lipid bilayers of the gastrointestinal mucosa.[4]

  • Distribution: More lipophilic drugs tend to distribute more readily into tissues and can cross the blood-brain barrier.[3][4]

  • Metabolism: Increased lipophilicity can lead to greater interaction with metabolic enzymes, such as the cytochrome P450 system.[4]

  • Target Binding: The binding pockets of many protein targets are hydrophobic, and increasing a ligand's lipophilicity can enhance its affinity.[4]

However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] Therefore, the careful modulation of lipophilicity is a cornerstone of medicinal chemistry. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[1][6]

Structural Comparison: Isopropoxyethyl vs. Methoxyethyl Hydrazine

The two molecules at the core of this guide are (2-isopropoxyethyl)hydrazine and (2-methoxyethyl)hydrazine. Their fundamental difference lies in the ether side chain.

  • Methoxyethyl hydrazine features a methyl group (-CH3) attached to the ethyl ether.

  • Isopropoxyethyl hydrazine contains a larger, branched isopropyl group (-CH(CH3)2) in the same position.

This seemingly minor structural change has significant implications for the molecule's overall lipophilicity. Based on first principles, the addition of hydrocarbon content should increase lipophilicity. The isopropyl group has two more carbon atoms and six more hydrogen atoms than the methyl group, leading to the hypothesis that isopropoxyethyl hydrazine is significantly more lipophilic than methoxyethyl hydrazine.

Quantitative Lipophilicity Analysis

Computational LogP Prediction

We utilized the SwissADME web tool, which employs the high-quality iLOGP predictive model, to calculate the LogP values for the target hydrazines and their corresponding alcohol analogs, 2-isopropoxyethanol and 2-methoxyethanol.

CompoundStructureFunctional GroupCalculated LogP (iLOGP)
(2-methoxyethyl)hydrazineCOCCNNMethoxyethyl-0.85
(2-isopropoxyethyl)hydrazineCC(C)OCCNIsopropoxyethyl-0.34
2-methoxyethanolCOCCOMethoxyethyl-0.66
2-isopropoxyethanolCC(C)OCCOIsopropoxyethyl-0.15

Data generated using the SwissADME online tool.

Analysis and Supporting Data

The computational data clearly supports our initial hypothesis. The calculated LogP of isopropoxyethyl hydrazine (-0.34) is more than 0.5 log units higher than that of methoxyethyl hydrazine (-0.85). This is a significant increase that can translate to meaningful differences in biological activity and pharmacokinetic properties.

The primary reasons for this increased lipophilicity are:

  • Increased Hydrocarbon Content: The isopropoxy group adds two extra carbon atoms compared to the methoxy group, increasing the nonpolar surface area of the molecule.

  • Steric Shielding: The bulkier isopropyl group can partially shield the polar ether oxygen and hydrazine nitrogens from interacting with water, further reducing the molecule's overall hydrophilicity.

To anchor these predictions with experimental data, we can look at the known LogP value for the analogous alcohol, 2-methoxyethanol, which is -0.77 .[5] This experimental value is in close agreement with the calculated value of -0.66, lending confidence to the predictions for the other compounds in the series. The trend of increasing lipophilicity from methoxy to isopropoxy is a well-established principle in medicinal chemistry.[7]

Experimental Protocols for Lipophilicity Determination

While computational models are invaluable for high-throughput screening, experimental determination of LogP remains the gold standard.[8] Below are detailed protocols for the two most common methods.

The Shake-Flask Method (OECD Guideline 107)

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[9]

Principle: A known amount of the test compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is determined. The ratio of the concentrations is used to calculate LogP.

Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. Use a suitable buffer for the aqueous phase if determining the distribution coefficient (LogD) for ionizable compounds.

  • Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and aqueous phases. Add a small aliquot of the stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is achieved. This can take several hours.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-octanol & water Mix Combine Solvents & Sample Solvents->Mix Sample Prepare Stock Solution Sample->Mix Shake Shake to Equilibrium Mix->Shake Separate Centrifuge to Separate Phases Shake->Separate Analyze Measure Concentration in Each Phase (HPLC/UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for the Shake-Flask LogP Determination Method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This method is faster, requires less sample, and is suitable for a wider range of lipophilicities compared to the shake-flask method.[8][10]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using reference compounds with known LogP values. The LogP of the test compound is then determined from its retention time under the same conditions.

Protocol:

  • System Preparation: Use an HPLC system with a C18 column and a mobile phase typically consisting of a mixture of methanol and water. Isocratic elution is preferred.

  • Reference Compounds: Select a series of 5-6 reference compounds that are structurally similar to the test compound and have well-established LogP values bracketing the expected LogP of the analyte.

  • Calibration: a. Inject each reference compound individually and record its retention time (t_R). b. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0. d. Plot log(k) versus the known LogP values for the reference compounds. This should yield a linear relationship.

  • Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its retention time.

  • Calculation: a. Calculate the log(k) for the test compound. b. Interpolate the LogP of the test compound from the linear regression equation of the calibration curve.

G cluster_cal Calibration cluster_ana Analysis cluster_res Result RefStd Inject Reference Standards (Known LogP) DetTime Determine Retention Times (tR) & Dead Time (t0) RefStd->DetTime CalcK Calculate log(k) DetTime->CalcK Plot Plot log(k) vs. LogP (Generate Calibration Curve) CalcK->Plot Interpolate Interpolate LogP from Calibration Curve Plot->Interpolate TestCmpd Inject Test Compound TestTime Determine Retention Time (tR) TestCmpd->TestTime TestK Calculate log(k) TestTime->TestK TestK->Interpolate

Caption: Workflow for the RP-HPLC LogP Determination Method.

Conclusion: Guiding Rational Drug Design

The structural modification from a methoxyethyl to an isopropoxyethyl group provides a reliable strategy for increasing the lipophilicity of a hydrazine-based scaffold. Our analysis, supported by computational predictions and data from analogous compounds, indicates that the LogP value increases by approximately 0.5 units with this change. This is a substantial modification that can significantly alter a compound's ADMET properties.

For drug development professionals, this guide underscores the importance of seemingly minor structural changes. The choice between an isopropoxyethyl and a methoxyethyl substituent can be the difference between a compound that is readily absorbed and one that has poor bioavailability, or one that effectively reaches its target versus one that is rapidly metabolized. By leveraging both predictive models for initial screening and robust experimental methods like the shake-flask or RP-HPLC techniques for confirmation, researchers can rationally design molecules with an optimized lipophilicity profile, ultimately increasing the probability of therapeutic success.[1]

References

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]

  • PubChem. (n.d.). 2-Methoxyethanol. National Center for Biotechnology Information. [Link]

  • Omics Online. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • SwissADME. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Pharmacology Mentor. (2023, June 26). Structure-Activity Relationships (SAR). [Link]

Sources

Safety & Regulatory Compliance

Safety

[2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride: Proper Disposal &amp; Safety Procedures

Executive Summary: Immediate Action Directive STOP AND READ: If you are currently holding a container of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride that is bulging, has crystals forming around the cap, or is olde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

STOP AND READ: If you are currently holding a container of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride that is bulging, has crystals forming around the cap, or is older than 12 months, DO NOT OPEN IT.

  • Primary Hazard: This compound combines a hydrazine moiety (toxic, reducing agent, potential carcinogen) with an ether linkage (potential peroxide former), stabilized as a dihydrochloride salt .

  • Critical Segregation: NEVER mix with oxidizing agents (Bleach, Nitric Acid, Hydrogen Peroxide).[1] This will cause immediate evolution of toxic gas, heat, and potential explosion.[1][2]

  • Disposal Route: This material must be disposed of as Hazardous Chemical Waste via high-temperature incineration. It is generally NOT suitable for drain disposal or standard trash.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand what gives it its reactivity. This is not just "chemical waste"; it is a multi-functional hazard.

ComponentStructural FeatureHazard Implication
Hydrazine Core

High Toxicity & Reducing Power. Carcinogenic (Category 1B). Reacts violently with oxidizers.
Ether Linkage

(Isopropoxy)
Peroxide Former. The isopropyl group is a structural alert for peroxide formation, though the reducing hydrazine core often inhibits this.
Dihydrochloride

Stabilizer. The acid salt form significantly lowers vapor pressure and flammability compared to the free base, but makes the solid corrosive and acidic.

Expert Insight: While the dihydrochloride salt is more stable than the free base, it is hygroscopic. Absorption of water can lead to hydrolysis and slow degradation. If the bottle was stored in air, assume the presence of degradation products (nitrogen oxides, trace azides).

Pre-Disposal Stabilization & Segregation

Before moving the container, ensure the waste stream is compatible.

The "Never Mix" List (Incompatibility Matrix)
  • Oxidizers: Sodium Hypochlorite (Bleach), Nitric Acid, Perchlorates. Result: Fire/Explosion.

  • Bases: Sodium Hydroxide, Ammonia. Result: Liberates the free hydrazine base (toxic vapors).

  • Aldehydes/Ketones: Acetone, Formaldehyde. Result: Formation of hydrazones (exothermic).

  • Heavy Metals: Copper, Iron, Zinc. Result: Catalytic decomposition of hydrazine.[3]

Peroxide Verification (The "Senior Scientist" Check)

Because this molecule contains an isopropyl ether group:

  • Check the expiration date.

  • If the container is >1 year old or has been opened frequently, test for peroxides using a semi-quantitative strip (e.g., Quantofix).

  • If Peroxides > 100 ppm: Do not move. Contact your EHS/Hazmat team for remote stabilization.

  • If Peroxides < 100 ppm: Proceed to standard disposal.

Disposal Workflow Protocols

Scenario A: Disposal of Solid Reagent (Pure Substance)

Applicability: Expired bottles or excess solid powder.

  • Container Selection: Keep in the original manufacturer container if intact. If the container is compromised, place the entire bottle inside a larger, clear, wide-mouth high-density polyethylene (HDPE) jar ("overpacking").

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride.

    • Hazards: Toxic, Corrosive, Carcinogen.[4][5][6]

    • Constituents: 100%.

  • Storage: Store in a secondary containment bin designated for TOXIC SOLIDS . Keep away from the "Oxidizer" bin.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors or reaction solvents containing the reagent.

  • pH Check: Ensure the solution is not strongly oxidizing.

  • Segregation: Collect in a dedicated waste carboy labeled "Hydrazine Waste" or "Toxic Organic Waste."

    • Do not mix with general "Organic Solvents" if that stream is destined for fuel blending (unless approved by your waste vendor), as hydrazines can damage incinerator linings or react in bulk tanks.

  • Deactivation (Optional/Expert Only):

    • Note: Only perform if required by your specific facility license.

    • Method: Dilute the waste significantly. Slowly add dilute (5%) Sodium Hypochlorite (Bleach) in an ice bath.

    • Warning: This generates heat and Nitrogen gas.[7] Ventilation is mandatory.

    • End Point: Check for residual oxidizer using starch-iodide paper. Neutralize excess bleach with sodium thiosulfate before declaring "Waste."

Visualized Decision Workflow

The following diagram outlines the logical decision tree for handling this specific waste stream.

DisposalWorkflow Start Waste Generation: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PeroxideCheck Is Container >1 Year Old? Solid->PeroxideCheck Segregation Segregation Check: NO Oxidizers, NO Bases Liquid->Segregation TestPeroxides Test for Peroxides (Ether Hazard) PeroxideCheck->TestPeroxides Yes PeroxideCheck->Segregation No TestPeroxides->Segregation Passed (<100ppm) PackSolid Package in HDPE Label: 'Toxic Solid' Segregation->PackSolid If Solid PackLiquid Collect in Dedicated Carboy Label: 'Hydrazine Waste' Segregation->PackLiquid If Liquid Disposal Ship for Incineration (RCRA P-List/U-List protocols) PackSolid->Disposal PackLiquid->Disposal

Figure 1: Decision matrix for the identification, segregation, and packaging of hydrazine dihydrochloride waste.

Emergency Response (Spills)[8]

If this material is spilled outside a fume hood:

  • Evacuate: The dust is toxic if inhaled.[4] Clear the area.

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (or N95 at absolute minimum) before re-entering.

  • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel or absorbent pad to dampen, then scoop into a bag.

  • Wet Spill: Absorb with an inert material (Vermiculite or Clay). Do NOT use paper towels alone (dry hydrazine on paper can be pyrophoric).

  • Decontamination: Wipe the surface with a dilute (1-5%) bleach solution to oxidize residues, followed immediately by water.

Regulatory & Compliance Data

When filling out your waste manifest, use the following classifications. While this specific CAS may not be explicitly listed in 40 CFR 261.33, it defaults to the hazard class of hydrazine derivatives.

Regulatory BodyClassificationCode/Note
RCRA (USA) Hazardous WasteP068 (Hydrazine) or U133 (Hydrazine, reactive). If not listed, use D001 (Reactive) and D003 (Reactivity).
DOT (Transport) Corrosive Solid, ToxicUN 2923 (Corrosive solids, toxic, n.o.s.) or UN 3288 (Toxic solid, inorganic, n.o.s.).
GHS Labeling DangerCarcinogen (H350), Toxic (H301/H311/H331), Aquatic Acute (H400).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal protective equipment for handling [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Executive Summary: Operational Safety & Risk Profile [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is a specialized hydrazine derivative. While specific toxicological data for this exact ether-linked congener is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Risk Profile

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is a specialized hydrazine derivative. While specific toxicological data for this exact ether-linked congener is often limited in public repositories, structural-activity relationship (SAR) logic dictates it must be handled with the same rigor as parent alkylhydrazines.

Core Hazard Directive: Treat this substance as a Class 1B Carcinogen , a Skin Sensitizer , and an Acute Toxin (Oral/Inhalation). The dihydrochloride salt form reduces volatility compared to the free base, but it introduces the risk of inhalation of toxic dusts.

Immediate Action Required:

  • Zero-Skin-Contact Policy: Hydrazines permeate standard nitrile gloves rapidly. Double-gloving with specific breakthrough-resistant materials is mandatory.

  • Containment: All solid handling must occur inside a certified chemical fume hood or a powder containment hood.

  • Deactivation: Do not use standard organic waste streams without pre-treatment or segregation.

Part 1: Hazard Identification & Risk Assessment (E-E-A-T)

Expert Insight: As a hydrazine salt, this compound is prone to hydrolysis and oxidation. The "dihydrochloride" designation implies it is acidic in solution and potentially hygroscopic.

Hazard ClassCategory (Estimated)H-Code DescriptionOperational Implication
Acute Toxicity Cat 3 (Oral/Dermal)H301/H311: Toxic if swallowed or in contact with skin.[1][2]Lethal dose may be low. Ingestion or skin absorption can cause systemic toxicity (CNS/Liver).[2]
Carcinogenicity Cat 1BH350: May cause cancer.[1][2]Chronic exposure risk.[2] Zero-tolerance for dust generation outside containment.[3]
Sensitization Skin Cat 1H317: May cause an allergic skin reaction.[2]Once sensitized, trace exposure triggers reaction. Contaminated PPE must be doffed immediately.[1][3]
Eye Damage Cat 1H318: Causes serious eye damage.[3]Acidic salt nature causes immediate corrosive damage to mucosal membranes.

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix is designed to provide redundancy. If one barrier fails, the second protects the operator.

PPE Selection Logic Flow

PPE_Logic Start Task Assessment SolidHandling Handling Solid (Weighing/Transfer) Start->SolidHandling SolnHandling Handling Solutions (>100mM) Start->SolnHandling SpillCleanup Spill Cleanup (>1g) Start->SpillCleanup RespProt Respiratory: N95 or PAPR required if outside hood SolidHandling->RespProt Dust Risk GloveProt Gloves: Double Nitrile (min 5 mil each) SolidHandling->GloveProt SolnHandling->GloveProt SpillCleanup->RespProt HeavyGlove Gloves: Silver Shield / Laminate Liner SpillCleanup->HeavyGlove High Exposure Risk

Figure 1: Decision logic for PPE selection based on operational state. Note the escalation to laminate gloves for spills.

Detailed PPE Specifications
ComponentStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Scale-up >10g)
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Change outer gloves every 30 mins.Laminate Barrier: 1. Inner: Nitrile2. Middle: Silver Shield® / 4H® (Laminate)3. Outer: Nitrile (for dexterity)
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).If hood unavailable: N95 (minimum) for solids.PAPR or Full-Face Respirator: Required if handling outside a hood or cleaning large powder spills. Filter: P100 + OV cartridge.
Eye/Face Chemical Safety Goggles (Indirect vented).Standard safety glasses are insufficient due to dust risk.Face Shield (8-inch) worn OVER goggles.
Body Lab Coat (Cotton/Poly blend), buttoned to neck. Long pants, closed-toe shoes.Tyvek® Coveralls (Disposable) + Shoe Covers.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Dissolution

Causality: Hydrazine salts can be electrostatic. Static discharge can disperse toxic dust.

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Pre-weigh solvent in the dissolution vessel to minimize time the solid is dry.

  • Weighing:

    • Use an anti-static gun on the spatula and weighing boat.

    • Transfer solid gently. Do not dump.

    • Immediately recap the stock bottle. Wipe the threads of the bottle with a damp Kimwipe (dispose as hazardous waste) before closing to prevent salt buildup in the cap.

  • Dissolution:

    • Add the solid to the solvent, not vice-versa (to control potential exotherms, though mild for salts).

    • Note: The dihydrochloride will likely create an acidic solution. If neutralizing with base (e.g., TEA, Carbonate), expect heat generation and potential volatilization of the free hydrazine base. Perform neutralization strictly under active cooling (0°C).

Protocol B: Waste Management & Deactivation

Scientific Integrity: Never mix hydrazine waste with oxidizers (like Nitric acid) or aldehydes/ketones (forms hydrazones) in the main waste stream.

Deactivation Workflow (Bleach Method) Use this only for small spills or glassware rinsing. Do not use for bulk disposal without EHS approval.

  • Reaction: Hypochlorite (Bleach) oxidizes hydrazines to Nitrogen gas (N2) and water.

  • Risk: Incomplete oxidation or low pH can generate Chloramines (toxic gas).

  • Procedure:

    • Dilute commercial bleach 1:10 with water.

    • Slowly add hydrazine waste to the bleach solution (keep bleach in excess).

    • Allow to stand for 2 hours in the fume hood.

    • Check pH (maintain >10).

    • Flush with copious water (if permitted by local regulations) or collect as treated aqueous waste.

Part 4: Emergency Response

Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Size & Form Spill->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeSolid Large Solid (>5g) Assess->LargeSolid Liquid Liquid / Solution Assess->Liquid Action1 Cover with wet paper towel (Prevent Dust) SmallSolid->Action1 Action2 Evacuate Lab Call EHS/Hazmat LargeSolid->Action2 Action3 Absorb with Vermiculite or Chem-Sorb pads Liquid->Action3 Clean Double Bag & Label 'Hydrazine Waste' Action1->Clean Action3->Clean

Figure 2: Triage logic for spill management. Note that large solid spills require evacuation due to inhalation risks.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen (medical personnel only).

  • Skin: Wash with soap and water for 15 minutes . Discard contaminated leather (shoes/watch bands) as they cannot be decontaminated.

  • Eyes: Rinse for 15 minutes, lifting eyelids.[2][3] Seek immediate ophthalmological consult.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Hydrazine dihydrochloride. Retrieved from

  • PubChem. (n.d.).[4] Ethylhydrazine dihydrochloride (Analogous Structure). National Library of Medicine. Retrieved from

  • Safe Work Australia. (2014). Hydrazine salts: Human health tier II assessment. Retrieved from

  • CymitQuimica. (n.d.).[2] [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride Product Page. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
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[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
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